molecular formula C5H11Cl B150327 1-Chloro-2-methylbutane CAS No. 616-13-7

1-Chloro-2-methylbutane

Cat. No.: B150327
CAS No.: 616-13-7
M. Wt: 106.59 g/mol
InChI Key: IWAKWOFEHSYKSI-UHFFFAOYSA-N
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Description

1-Chloro-2-methylbutane is a halogenated organic building block. It can be synthesized by employing 2-methylbutanol as starting reagent. Grignard reagent derived from (+)-1-chloro-2-methylbutane may be employed for the preparation of partially optically active (-)-alkylphenylcarbinols and partially optically active secondary carbinols. Infrared and Raman spectra of its optically active form (+)(S)-1-chloro-2-methylbutane in various phases (liquid, glass and crystal) have been evaluated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylbutane
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InChI

InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAKWOFEHSYKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883245
Record name Butane, 1-chloro-2-methyl-
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Molecular Weight

106.59 g/mol
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CAS No.

616-13-7
Record name 1-Chloro-2-methylbutane
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Record name Butane, 1-chloro-2-methyl-
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Record name Butane, 1-chloro-2-methyl-
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Record name Butane, 1-chloro-2-methyl-
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Record name 1-chloro-2-methylbutane
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2-methylbutane

This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound. As a key chiral building block, this halogenated alkane is of significant interest in the fields of organic synthesis and pharmaceutical development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow, flammable liquid.[1][2][3] It is predominantly nonpolar, leading to good solubility in nonpolar organic solvents like hexane (B92381) and benzene, and low solubility in polar solvents such as water.[4] The presence of a stereocenter at the C-2 position makes it a valuable chiral intermediate in asymmetric synthesis.[5]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₁₁Cl[1][6][7]
Molecular Weight 106.59 g/mol [6][7][8]
Appearance Colorless to light yellow clear liquid[1][2][3]
Density 0.886 g/mL at 25 °C[1][7][8]
Boiling Point 99-100 °C at 750-760 mmHg[1][3][8]
Melting Point -104 °C[1][2][9]
Flash Point 0 °C (32 °F) - closed cup[1][8]
Refractive Index (n20/D) 1.412[1][8][10]
CAS Number 616-13-7[6][8]

Spectroscopic Profile

The structural identification of this compound is supported by various spectroscopic techniques.

SpectroscopyData and Interpretation
¹H NMR The proton NMR spectrum is expected to show distinct signals for the different proton environments. Based on the structure CH₃CH₂CH(CH₃)CH₂Cl, one would anticipate signals corresponding to the two methyl groups, two methylene (B1212753) groups, and the single methine proton.
¹³C NMR ¹³C NMR data has been reported for this compound, allowing for the identification of the five distinct carbon atoms in the molecule.[6]
Infrared (IR) The IR spectrum displays characteristic C-H stretching and bending vibrations for an alkane. The C-Cl stretching frequency is also a key diagnostic peak. The NIST/EPA Gas-Phase Infrared Database provides reference spectra.[11][12]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak (M⁺). A characteristic isotopic pattern for chlorine-containing compounds (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be observed.[13] The base peak is often a fragment resulting from the loss of a chlorine radical or other stable carbocations.[13][14]

Synthesis and Purification

This compound is commonly synthesized via the chlorination of 2-methylbutanol.[1][8][10] The reaction typically involves the substitution of the hydroxyl group with a chlorine atom.

General Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound from its corresponding alcohol.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Mix 2-methylbutanol with chlorinating agent (e.g., SOCl₂ or conc. HCl) react Reaction under controlled temperature start->react quench Quench Reaction react->quench separate Separate Organic Layer quench->separate wash1 Wash with NaHCO₃ (aq) to neutralize acid separate->wash1 wash2 Wash with Brine wash1->wash2 dry Dry with Anhydrous MgSO₄ wash2->dry filter Filter Drying Agent dry->filter distill Fractional Distillation filter->distill analyze Characterize Product (GC, NMR, IR) distill->analyze product Pure this compound analyze->product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Methylbutanol

This protocol is adapted from established procedures for converting alcohols to alkyl halides.[15][16]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methylbutanol. Cool the flask in an ice bath.

  • Addition of Reagent: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), to the alcohol with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to drive the reaction to completion.

  • Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution (venting frequently to release CO₂ gas), and finally with a saturated sodium chloride solution (brine).[15]

  • Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) or calcium chloride.[2][15] Filter off the drying agent and purify the crude product by fractional distillation, collecting the fraction boiling around 99-100 °C.[2]

  • Characterization: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS), NMR, and IR spectroscopy.[15]

Experimental Protocol: Purification

For commercial samples or products requiring higher purity, the following procedure can be used:

  • Acid Wash: Vigorously stir the this compound with concentrated (95%) H₂SO₄. The acid layer will remove alcohol and alkene impurities. Replace the acid if it becomes colored and continue stirring until the acid layer remains colorless for at least 12 hours.[1][2]

  • Neutralization: Carefully separate the organic layer and wash it with a saturated Na₂CO₃ solution to neutralize any remaining acid.[2]

  • Water Wash: Wash with distilled water to remove any remaining salts.[2]

  • Drying & Distillation: Dry the product over anhydrous MgSO₄, filter, and perform a final fractional distillation.[1][2]

Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-chlorine bond.

Key Reaction Pathways

The compound undergoes several key reactions, making it a valuable synthetic intermediate.

G cluster_reactions Key Reactions start This compound grignard Grignard Reagent (R-Mg-Cl) start->grignard  + Mg, ether substitution Nucleophilic Substitution (e.g., 2-Methyl-1-butanol) start->substitution  + aq. KOH (SN2) elimination Elimination (2-Methyl-1-butene) start->elimination  + alc. KOH (E2) halogenation Radical Halogenation (Dichlorinated Products) start->halogenation  + Cl₂, hv

Caption: Major reaction pathways of this compound.

  • Nucleophilic Substitution: It readily undergoes Sₙ2 reactions where the chloride is displaced by a variety of nucleophiles.[4][17] For example, reaction with aqueous potassium hydroxide (B78521) yields 2-methyl-1-butanol.[18]

  • Elimination: In the presence of a strong, sterically hindered base like alcoholic potassium hydroxide, it undergoes an E2 elimination reaction to form 2-methyl-1-butene.[18]

  • Grignard Reagent Formation: It reacts with magnesium metal in dry ether to form the corresponding Grignard reagent, 2-methylbutylmagnesium chloride. This reagent is a powerful nucleophile used to form new carbon-carbon bonds.[1][8]

  • Radical Halogenation: The (S)-enantiomer undergoes a light-induced reaction with chlorine (Cl₂) to produce a mixture of dichlorinated products, such as 1,4-dichloro-2-methylbutane (B3061187) and 1,2-dichloro-2-methylbutane.[19][20] This reaction is notable in stereochemical studies, as halogenation at the C-2 stereocenter results in a racemic mixture (optically inactive), while halogenation at C-4 retains the original stereochemistry (optically active).[19][20]

Role in Asymmetric Synthesis

The chiral nature of (S)-(+)-1-chloro-2-methylbutane is its most significant feature for drug development. Chloro-containing molecules are prevalent in many FDA-approved drugs.[21] Using enantiomerically pure starting materials is crucial for synthesizing single-enantiomer drugs, which often have improved efficacy and reduced side effects.

The Grignard reagent derived from optically active (+)-1-chloro-2-methylbutane is employed in asymmetric synthesis to produce partially optically active secondary and tertiary alcohols.[1][8][10]

G start (S)-(+)-1-Chloro- 2-methylbutane (Enantiomerically Pure) grignard Formation of Chiral Grignard Reagent start->grignard + Mg reaction Reaction with Prochiral Ketone or Aldehyde grignard->reaction product Optically Active Alcohol (Chiral Product) reaction->product application Intermediate for Pharmaceutical Synthesis product->application

Caption: Logical flow of asymmetric synthesis using a chiral building block.

This application makes (S)-(+)-1-chloro-2-methylbutane a valuable starting material for the synthesis of complex, enantiomerically pure molecules that are often the active pharmaceutical ingredients (APIs) in modern therapeutics.[5]

Safety and Handling

This compound is a highly flammable liquid and vapor. Appropriate safety precautions must be taken during its handling and storage.

Hazard InformationDetails
GHS Pictogram GHS02 (Flammable)[8]
Signal Word Danger[6][8]
Hazard Statement H225: Highly Flammable liquid and vapor[6][9][22]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[3][8][22]P233: Keep container tightly closed.[3][6]P240: Ground/bond container and receiving equipment.[3][6]P280: Wear protective gloves/eye protection/face protection.[3][6]P403+P235: Store in a well-ventilated place. Keep cool.[3][6]
Personal Protective Equipment Eye shields, gloves, and a suitable respirator are recommended.[8]
UN Number 1107[1][7]
Hazard Class 3 (Flammable liquids)[1][2]
Packing Group II[1][2]

References

1-Chloro-2-methylbutane IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and properties of 1-Chloro-2-methylbutane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed data, experimental considerations, and structural visualizations.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived following a set of established rules for naming haloalkanes.

The process for determining the IUPAC name involves these steps:

  • Identify the Parent Alkane: The longest continuous carbon chain containing the principal functional group (in this case, the carbon bonded to the chlorine atom) is identified. For this molecule, the longest chain consists of four carbon atoms, making the parent alkane "butane".

  • Numbering the Carbon Chain: The chain is numbered from the end that gives the substituents the lowest possible locants (positions). Numbering from right to left in the depicted structure gives the chlorine atom the '1' position and the methyl group the '2' position. Numbering from the opposite direction would result in higher locants (3-methyl and 4-chloro), which is incorrect.

  • Naming the Substituents: The substituents are a chlorine atom (prefix "chloro") and a methyl group (prefix "methyl").

  • Assembling the Name: The substituents are listed in alphabetical order, preceded by their locant numbers. Therefore, the name is constructed as this compound.

IUPAC_Naming cluster_structure Chemical Structure cluster_steps Naming Process cluster_result Final IUPAC Name struct CH3-CH2-CH(CH3)-CH2-Cl A 1. Identify Parent Chain struct->A B 2. Number the Chain A->B 4 carbons = butane C 3. Identify Substituents B->C Lowest locants: C1-Chloro, C2-Methyl D 4. Assemble Name C->D Alphabetical order: Chloro then Methyl Result This compound D->Result

Caption: Logical workflow for determining the IUPAC name of this compound.

Stereochemistry

A critical feature of the this compound structure is the presence of a chiral center at the second carbon atom (C2). This carbon is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a chloromethyl group (-CH2Cl). Consequently, the molecule is chiral and exists as a pair of enantiomers: (S)-1-chloro-2-methylbutane and (R)-1-chloro-2-methylbutane. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The racemic mixture is often denoted as (dl)-1-chloro-2-methylbutane.

Caption: Structure of this compound highlighting the chiral carbon (C*).

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. Data has been compiled from various chemical databases.

General Information
PropertyValue
Molecular Formula C₅H₁₁Cl
Molecular Weight 106.59 g/mol [1][2]
CAS Number 616-13-7[1][2]
EC Number 210-466-9
Synonyms 2-methylbutyl chloride, Butane, 1-chloro-2-methyl-
Physical Properties
PropertyValue
Appearance Colorless to light yellow clear liquid
Boiling Point 100 °C at 750 mmHg[3][4]
Melting Point -104 °C[4]
Density 0.886 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.412[3][4]
Flash Point 0 °C (32 °F) - closed cup[3]
Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

Spectrum TypeAvailability
¹H NMR Available
¹³C NMR Available[2]
Infrared (IR) Spectroscopy Available[1][2]
Raman Spectroscopy Available[2]
Mass Spectrometry (GC-MS) Available[1][2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a primary alkyl halide, is typically achieved from its corresponding primary alcohol, 2-methyl-1-butanol (B89646). To prevent carbocation rearrangement, which would lead to isomeric impurities (such as 2-chloro-2-methylbutane), reagents that facilitate an Sₙ2 reaction are preferred over hydrohalic acids like HCl. Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a standard and effective method.

While a specific, detailed laboratory-scale protocol for this exact conversion was not found in the immediate search, a general methodology is as follows:

Reaction: C₂H₅CH(CH₃)CH₂OH + SOCl₂ → C₂H₅CH(CH₃)CH₂Cl + SO₂ (g) + HCl (g)

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool 2-methyl-1-butanol in an appropriate solvent (e.g., diethyl ether or dichloromethane). A small amount of pyridine is often added to the alcohol.

  • Reagent Addition: Slowly add thionyl chloride, typically dissolved in the same solvent, to the alcohol solution via the dropping funnel while maintaining a low temperature (e.g., 0 °C) with an ice bath. The addition should be dropwise to control the exothermic reaction and the evolution of gaseous byproducts (SO₂ and HCl).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a period to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and slowly pour it over crushed ice to quench any remaining thionyl chloride. Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation to yield pure this compound.

Synthesis_Workflow Start Start: 2-methyl-1-butanol Pyridine Step1 1. Cool to 0 °C Start->Step1 Step2 2. Add SOCl₂ dropwise Step1->Step2 Step3 3. Reflux to complete reaction Step2->Step3 Step4 4. Quench with ice water Step3->Step4 Step5 5. Aqueous Workup (H₂O, NaHCO₃, Brine) Step4->Step5 Step6 6. Dry with MgSO₄ Step5->Step6 Step7 7. Purify by Distillation Step6->Step7 End Product: This compound Step7->End

Caption: General experimental workflow for the synthesis of this compound.

Purification Method

A reported method for purifying this compound involves the following steps:

  • Vigorously stir the crude product with 95% sulfuric acid, replacing the acid if it becomes colored, until the acid layer remains colorless after 12 hours.

  • Wash the separated organic layer with a saturated sodium carbonate (Na₂CO₃) solution.

  • Wash with distilled water.

  • Dry the product with anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter and perform a final fractional distillation.

References

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-2-methylbutane, specifically its boiling point and density. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for practical application in a laboratory setting.

Core Physical Properties of this compound

This compound, a halogenated alkane, is a colorless liquid at room temperature. Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses.

Data Presentation

The following table summarizes the key physical properties of this compound, compiled from various reliable sources.

Physical PropertyValueConditions
Boiling Point 99-100 °C750 - 760 mmHg
Density 0.886 g/mL25 °C
0.8818 g/cm³15 °C
Melting Point -104 °C
Molecular Weight 106.59 g/mol
Molecular Formula C₅H₁₁Cl

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for measuring the boiling point and density of this compound.

Boiling Point Determination: Capillary Method using a Thiele Tube

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (0-150 °C)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., ignition tube)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating mantle or Bunsen burner

  • Heat transfer fluid (e.g., mineral oil)

Procedure:

  • Fill the Thiele tube with a suitable heat transfer fluid to a level just above the side arm.

  • Add a few drops of this compound into the small test tube.

  • Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heat transfer fluid surrounds the sample.

  • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1][2] Record this temperature.

Density Determination: Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of a liquid.[3][4][5]

Apparatus:

  • Pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Distilled water

  • Acetone (for cleaning and drying)

  • This compound sample

Procedure:

  • Calibration of the Pycnometer:

    • Thoroughly clean the pycnometer and stopper with a cleaning solution, rinse with distilled water, and finally with acetone.

    • Dry the pycnometer completely by passing a stream of clean, dry air through it.

    • Accurately weigh the empty, dry pycnometer with its stopper (m₁).

    • Fill the pycnometer with distilled water and insert the stopper, ensuring the capillary is filled and no air bubbles are present. Wipe any excess water from the outside.

    • Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) and allow it to equilibrate.

    • Once equilibrated, ensure the water level is at the mark on the capillary (if any) and dry the outside of the pycnometer thoroughly.

    • Weigh the pycnometer filled with water (m₂).

    • Record the temperature of the water bath.

  • Measurement of the Sample Density:

    • Empty the pycnometer, rinse it with acetone, and dry it completely.

    • Fill the dry pycnometer with this compound and insert the stopper, again ensuring no air bubbles are trapped.

    • Place the pycnometer in the constant temperature water bath at the same temperature used for calibration.

    • After equilibration, adjust the liquid level if necessary and dry the exterior.

    • Weigh the pycnometer filled with the sample (m₃).

  • Calculation:

    • The density of water (ρ_water) at the experimental temperature can be found in standard reference tables.

    • The volume of the pycnometer (V) is calculated as: V = (m₂ - m₁) / ρ_water

    • The density of the this compound sample (ρ_sample) is then calculated as: ρ_sample = (m₃ - m₁) / V

Visualizations

The following diagrams illustrate the relationship between the molecular structure of this compound and its physical properties, as well as a generalized workflow for their experimental determination.

G cluster_structure Molecular Structure of this compound cluster_properties Physical Properties cluster_factors Influencing Factors C₅H₁₁Cl C₅H₁₁Cl Structure CH₃-CH₂-CH(CH₃)-CH₂Cl C₅H₁₁Cl->Structure MolecularWeight Molecular Weight (106.59 g/mol) Structure->MolecularWeight IntermolecularForces Intermolecular Forces (van der Waals, Dipole-Dipole) Structure->IntermolecularForces Branching Chain Branching Structure->Branching BoilingPoint Boiling Point (~100 °C) Density Density (~0.886 g/mL) MolecularWeight->BoilingPoint MolecularWeight->Density IntermolecularForces->BoilingPoint IntermolecularForces->Density Branching->BoilingPoint Lowers b.p. vs linear isomer

Caption: Relationship between molecular structure and physical properties of this compound.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination SamplePrep_BP Prepare Sample and Capillary Setup_BP Assemble Thiele Tube Apparatus SamplePrep_BP->Setup_BP Heating_BP Heat Gently Setup_BP->Heating_BP Observation_BP Observe Bubble Stream Heating_BP->Observation_BP Cooling_BP Cool and Record Temperature Observation_BP->Cooling_BP End End Cooling_BP->End CalibratePycnometer Calibrate Pycnometer with Water WeighSample Weigh Pycnometer with Sample CalibratePycnometer->WeighSample CalculateDensity Calculate Density WeighSample->CalculateDensity CalculateDensity->End Start Start Start->SamplePrep_BP Start->CalibratePycnometer

Caption: Experimental workflow for determining boiling point and density.

References

A Technical Guide to the Solubility of 1-Chloro-2-methylbutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylbutane, an alkyl halide, is a significant compound in various chemical syntheses. Its utility is often dictated by its interaction with different solvents. Understanding its solubility profile is paramount for optimizing reaction conditions, purification processes, and for its application in drug development where it may serve as a reagent or an intermediate. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addressing the current landscape of available data and experimental methodologies for its determination.

Core Concept: The Principle of "Like Dissolves Like"

The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another. This compound is a predominantly nonpolar molecule due to its hydrocarbon chain, with a slight polarity introduced by the carbon-chlorine bond.[1] Consequently, it exhibits good solubility in nonpolar organic solvents where the primary intermolecular interactions are London dispersion forces.[1] Conversely, its solubility in highly polar solvents is limited.

Qualitative Solubility Data

Based on available information for this compound and its structural isomers, the following table summarizes their qualitative solubility in various organic solvents. The term "miscible" indicates that the two liquids are soluble in each other in all proportions.

SoluteSolventQualitative Solubility
This compoundNonpolar Solvents (e.g., Hexane, Benzene)Soluble
1-Chloro-3-methylbutaneAlcohol, EtherSoluble
1-ChloropentaneHexane, Diethyl EtherReadily Soluble
1-ChloropentaneAlcoholMiscible
2-ChlorobutaneEthanol, Acetone, EtherMiscible

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of a liquid solute, such as this compound, in a liquid organic solvent. This method can be adapted to determine the concentration of a saturated solution.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., hexane, ethanol, benzene)

  • Conical flasks with stoppers

  • Thermostatic water bath or incubator

  • Calibrated pipettes

  • Analytical balance (accurate to ±0.0001 g)

  • Evaporating dishes or beakers

  • Drying oven

  • Separatory funnel (if layers form)

  • Filtration apparatus (optional, for removing any solid impurities)

Procedure:

  • Preparation of Saturated Solution:

    • In a series of stoppered conical flasks, add a known volume of the organic solvent.

    • Incrementally add the solute (this compound) to each flask.

    • Stopper the flasks tightly and place them in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Ensure excess solute is present to confirm saturation. If two distinct layers form, the liquids are immiscible or partially miscible.

  • Sample Collection:

    • Allow the flasks to stand undisturbed in the thermostatic bath for at least 12 hours to allow for complete phase separation (if applicable) or for any undissolved droplets to settle.

    • Carefully pipette a known volume (e.g., 10 mL) of the clear, saturated supernatant (the solvent layer) into a pre-weighed evaporating dish. Be cautious not to disturb any undissolved solute or the second layer if present.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the sample to determine the total mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing significant evaporation or decomposition of the solute. The boiling point of the solvent should be considered. For volatile solutes, a rotary evaporator under reduced pressure may be more suitable.

    • Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.

  • Calculation of Solubility:

    • Calculate the mass of the solute (residue) by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • Calculate the mass of the solvent in the sample by subtracting the mass of the solute from the total mass of the solution.

    • Express the solubility in desired units, for example:

      • g/100 g of solvent: (mass of solute / mass of solvent) * 100

      • g/100 mL of solvent: (mass of solute / volume of solvent sample) * 100

      • Molarity (mol/L): (moles of solute / volume of solution in L)

      • Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

G cluster_workflow Solubility Determination Workflow A Prepare Supersaturated Mixture (Solute + Solvent) B Equilibrate at Constant Temperature A->B C Allow Phase Separation / Settling B->C D Collect Aliquot of Saturated Supernatant C->D E Gravimetric Analysis (Evaporate Solvent) D->E F Calculate Solubility E->F G cluster_interactions Intermolecular Forces in Solution Solute This compound (Nonpolar) Solvent_NP Nonpolar Solvent (e.g., Hexane) Solute->Solvent_NP Strong London Dispersion Forces (Favorable Interaction -> Soluble) Solvent_P Polar Solvent (e.g., Water) Solute->Solvent_P Weak Dipole-Induced Dipole vs. Strong H-Bonds (Unfavorable -> Insoluble)

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-2-methylbutane. Due to the limited availability of experimentally acquired and published spectra for this specific compound, this guide leverages predicted data to facilitate its identification and characterization. The document outlines detailed experimental protocols for acquiring high-quality NMR spectra of similar small organic molecules and presents the predicted spectral data in a clear, tabular format.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR prediction algorithms and provide expected chemical shifts, splitting patterns, and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-13.55 - 3.45Doublet of Doublets (dd)J_H1-H2 ≈ 7.0, J_H1'-H2 ≈ 5.02H
H-21.85 - 1.75Multiplet (m)-1H
H-31.60 - 1.45Multiplet (m)-2H
H-40.95 - 0.85Triplet (t)J_H4-H3 ≈ 7.53H
H-51.00 - 0.90Doublet (d)J_H5-H2 ≈ 6.83H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentChemical Shift (δ, ppm)
C-148.5
C-238.0
C-326.0
C-411.5
C-516.5

Experimental Protocols

The following is a generalized, detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid haloalkane like this compound.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration : Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution, which is crucial for good spectral resolution.

  • Capping and Labeling : Securely cap the NMR tube and label it appropriately.

NMR Instrument Parameters

The following parameters are suggested for a standard 400 MHz NMR spectrometer.

For ¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width (SW) : Approximately 12-15 ppm, centered around 5-6 ppm.

  • Acquisition Time (AQ) : At least 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1) : 1-2 seconds.

  • Number of Scans (NS) : 8 to 16 scans are typically sufficient for a sample of this concentration.

For ¹³C NMR Spectroscopy:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to provide a spectrum with singlets for each carbon.

  • Spectral Width (SW) : Approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 2 seconds.

  • Number of Scans (NS) : Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing : Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction : Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.

  • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking : Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the assignments in the data tables.

Caption: Chemical structure of this compound with atom numbering.

Unraveling the Fragmentation Pattern of 1-Chloro-2-methylbutane by Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-chloro-2-methylbutane (C₅H₁₁Cl). Understanding the fragmentation pathways of halogenated hydrocarbons is crucial for structural elucidation in various scientific disciplines, including drug development and environmental analysis. This document outlines the major fragment ions, proposes fragmentation mechanisms, and presents the data in a clear, structured format for easy interpretation.

Molecular Ion and Isotopic Signature

This compound has a molecular weight of 106.594 atomic mass units (amu)[1][2][3][4]. Upon electron ionization, the molecule loses an electron to form the molecular ion, [C₅H₁₁Cl]⁺•. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion appears as two distinct peaks:

  • m/z 106: Corresponding to the molecule containing the ³⁵Cl isotope.

  • m/z 108: Corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of the M+2 peak (m/z 108) is approximately one-third that of the molecular ion peak (m/z 106), a characteristic isotopic signature for monochlorinated compounds[1][5]. However, for primary alkyl chlorides, the molecular ion peaks are often of very low abundance or entirely absent due to the rapid fragmentation of the unstable molecular ion[5].

Primary Fragmentation Pathways and Key Fragment Ions

The mass spectrum of this compound is characterized by several key fragment ions. The fragmentation process is dominated by the cleavage of the carbon-chlorine bond and rearrangements leading to the formation of stable carbocations.

Formation of the Base Peak (m/z 57)

The most abundant ion in the spectrum, the base peak, is observed at an m/z of 57[6][7]. This peak is attributed to the highly stable tert-butyl cation, [C(CH₃)₃]⁺. Its formation involves the loss of the chlorine radical followed by a hydride and methyl shift (a Wagner-Meerwein rearrangement) to form the more stable tertiary carbocation from the initial secondary carbocation.

Other Significant Fragment Ions

Other prominent peaks in the mass spectrum of this compound include ions at m/z 41 and 29[6][7]. These ions are formed through subsequent fragmentation of the initial carbocation intermediates.

  • m/z 41: This peak corresponds to the allyl cation, [C₃H₅]⁺, or the isopropyl cation, [CH(CH₃)₂]⁺, formed by the loss of ethene from the [C₅H₁₁]⁺ ion or rearrangement and fragmentation.

  • m/z 29: This peak is characteristic of the ethyl cation, [C₂H₅]⁺, resulting from the cleavage of the larger alkyl fragments.

Tabulated Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.

m/zProposed Fragment IonFormulaPutative StructureRelative Abundance
108Molecular Ion (³⁷Cl)[C₅H₁₁³⁷Cl]⁺•CH₃CH₂CH(CH₃)CH₂³⁷ClVery Low
106Molecular Ion (³⁵Cl)[C₅H₁₁³⁵Cl]⁺•CH₃CH₂CH(CH₃)CH₂³⁵ClVery Low
71sec-Pentyl cation[C₅H₁₁]⁺CH₃CH₂CH(CH₃)CH₂⁺Moderate
57tert-Butyl cation[C₄H₉]⁺[C(CH₃)₃]⁺100 (Base Peak)
41Allyl/Isopropyl cation[C₃H₅]⁺ / [C₃H₇]⁺[CH₂=CH-CH₂]⁺High
29Ethyl cation[C₂H₅]⁺[CH₃CH₂]⁺High

Visualization of the Fragmentation Pathway

The logical relationship of the key fragmentation steps for this compound is illustrated in the following diagram generated using Graphviz.

fragmentation_pathway M [C₅H₁₁Cl]⁺• m/z 106/108 C5H11_plus [C₅H₁₁]⁺ (sec-pentyl) m/z 71 M->C5H11_plus - •Cl C4H9_plus [C₄H₉]⁺ (tert-butyl) m/z 57 (Base Peak) C5H11_plus->C4H9_plus Rearrangement & - CH₂ C3H5_plus [C₃H₅]⁺ m/z 41 C5H11_plus->C3H5_plus - C₂H₆ C4H9_plus->C3H5_plus - CH₄ C2H5_plus [C₂H₅]⁺ m/z 29 C4H9_plus->C2H5_plus - C₂H₄

Caption: Fragmentation pathway of this compound.

Experimental Protocol

The mass spectral data for this compound is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) column). The oven temperature is programmed to ensure good separation and peak shape.

  • Ionization: The eluted this compound enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV)[8].

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The mass spectrum of this compound is dominated by fragmentation pathways that lead to the formation of stable carbocations. The base peak at m/z 57, corresponding to the tert-butyl cation, is a key identifier and is formed through a characteristic rearrangement. The presence of other significant fragments at m/z 41 and 29 further aids in the structural confirmation. This in-depth analysis provides a valuable reference for researchers and professionals working with halogenated compounds.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-chloro-2-methylbutane, a halogenated alkane. Understanding the vibrational characteristics of this molecule is crucial for its identification, purity assessment, and in monitoring chemical reactions where it is a reactant or product. This document outlines the key functional groups, their characteristic IR absorption frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the spectroscopic analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations include stretching, bending, rocking, and scissoring motions. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

This compound (C₅H₁₁Cl) is a chiral haloalkane. Its structure consists of a butyl chain with a methyl group at the second carbon and a chlorine atom at the first carbon. The primary functional groups that give rise to characteristic absorption bands in its IR spectrum are the carbon-hydrogen (C-H) bonds of the alkane framework and the carbon-chlorine (C-Cl) bond.

Vibrational Modes and Functional Group Analysis

The infrared spectrum of this compound is dominated by absorptions arising from the stretching and bending vibrations of its C-H and C-Cl bonds.

C-H Stretching and Bending Vibrations

The molecule contains methyl (CH₃) and methylene (B1212753) (CH₂) groups, as well as a methine (CH) group. The C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ region.[1][2] These are usually strong absorptions.

  • Asymmetric and Symmetric Stretching: Methyl and methylene groups have both asymmetric and symmetric stretching modes, which often appear as a cluster of sharp peaks. For alkanes, these typically occur between 2960 and 2850 cm⁻¹.[3]

  • Bending Vibrations: The C-H bending vibrations (scissoring, rocking, and wagging) occur at lower frequencies, in the 1470-1350 cm⁻¹ range.[1][2] Methyl groups exhibit a characteristic umbrella-like bending mode. The presence of a gem-dimethyl group (though not present here) or an isopropyl-like fragment can sometimes lead to distinct splitting in this region. The CH₂ scissoring vibration is typically observed around 1470-1450 cm⁻¹.[2]

C-Cl Stretching Vibration

The carbon-chlorine bond is a key functional group in this compound. The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region of the IR spectrum.

  • Frequency Range: The C-Cl stretch for aliphatic chloro compounds typically appears in the range of 850-550 cm⁻¹.[4][5] This absorption can be a useful diagnostic tool for the presence of a chloroalkane. The exact position can be influenced by the substitution pattern of the carbon atom to which the chlorine is attached.

Quantitative Data Presentation

The following table summarizes the expected infrared absorption frequencies for the functional groups in this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
Asymmetric & Symmetric StretchingC-H (in CH₃, CH₂)2960 - 2850Strong
Scissoring (Bending)C-H (in CH₂)~1470 - 1450Medium
BendingC-H (in CH₃)~1380 - 1370Medium
StretchingC-Cl850 - 550Strong

Experimental Protocol: Acquiring the IR Spectrum of this compound

This protocol details the procedure for obtaining a high-quality infrared spectrum of liquid this compound using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient method for liquid samples.[6][7]

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Sample of this compound.

  • Pasteur pipette or dropper.

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes.

Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, and will be subtracted from the sample spectrum.

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • With nothing on the crystal, lower the ATR press (if applicable) and collect the background spectrum. The instrument software will guide this process.

  • Sample Application:

    • Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[5]

  • Sample Spectrum Acquisition:

    • Lower the press arm to ensure good contact between the liquid sample and the ATR crystal.[5]

    • Initiate the sample scan using the instrument's software. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

  • Data Processing and Analysis:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with a reference spectrum if available. The NIST WebBook and other spectral databases are valuable resources for this purpose.[8]

    • Interpret the spectrum by assigning the observed absorption bands to the specific vibrational modes of the functional groups present in the molecule, as detailed in the tables above.

  • Cleaning:

    • After the measurement is complete, lift the press arm.

    • Thoroughly clean the ATR crystal and the press tip with a lint-free wipe soaked in a suitable solvent to remove all traces of the sample.[7] This is crucial to prevent cross-contamination of subsequent samples.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental procedure.

experimental_workflow start Start instrument_prep Instrument Preparation (Warm-up, Cleanliness Check) start->instrument_prep background_scan Acquire Background Spectrum (Clean ATR Crystal) instrument_prep->background_scan apply_sample Apply Liquid Sample (this compound) background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum (Co-add Scans) apply_sample->acquire_spectrum process_data Data Processing (Peak Labeling, Baseline Correction) acquire_spectrum->process_data analyze_spectrum Spectral Analysis (Assign Vibrational Modes) process_data->analyze_spectrum end End analyze_spectrum->end

Caption: Experimental workflow for acquiring an IR spectrum.

logical_relationship cluster_functional_groups cluster_vibrational_modes molecule This compound functional_groups Functional Groups molecule->functional_groups contains vibrational_modes Vibrational Modes functional_groups->vibrational_modes exhibit ch_bonds C-H Bonds (sp3 hybridized) functional_groups->ch_bonds ccl_bond C-Cl Bond functional_groups->ccl_bond ir_spectrum Infrared Spectrum vibrational_modes->ir_spectrum generates ch_stretch C-H Stretching (2960-2850 cm-1) vibrational_modes->ch_stretch ch_bend C-H Bending (1470-1350 cm-1) vibrational_modes->ch_bend ccl_stretch C-Cl Stretching (850-550 cm-1) vibrational_modes->ccl_stretch

Caption: Relationship between molecular structure and IR spectrum.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Chloro-2-methylbutane is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its stereospecific nature makes it a crucial intermediate for introducing a chiral center into a target molecule. This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-1-Chloro-2-methylbutane, including detailed experimental protocols, tabulated physical and spectroscopic data, and a visual representation of the synthetic workflow.

Introduction

(S)-1-Chloro-2-methylbutane, an optically active halogenated alkane, serves as a key starting material or intermediate in a variety of asymmetric syntheses. The presence of a chiral center at the second carbon atom allows for the construction of complex stereospecific molecules. Its utility is prominent in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. This guide details the common synthetic routes from its corresponding chiral alcohol and provides a thorough characterization profile to ensure its identity and purity.

Synthesis of (S)-1-Chloro-2-methylbutane

The most common and direct method for the synthesis of (S)-1-Chloro-2-methylbutane is through the nucleophilic substitution of the hydroxyl group of (S)-2-methylbutan-1-ol. This transformation can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl) being the most prevalent. The reaction with thionyl chloride is often preferred for primary alcohols as it proceeds with inversion of stereochemistry and produces gaseous byproducts that are easily removed. The reaction with concentrated HCl is another viable method, typically proceeding with retention of configuration for primary alcohols.

Synthesis via Thionyl Chloride

This method involves the reaction of (S)-2-methylbutan-1-ol with thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb SO₂ and HCl) is charged with (S)-2-methylbutan-1-ol (1.0 eq). Anhydrous diethyl ether or another suitable inert solvent is added to dissolve the alcohol. The flask is cooled in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: Thionyl chloride (1.2 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature and the excess thionyl chloride is removed by distillation under reduced pressure. The remaining residue is carefully poured into ice-cold water.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude (S)-1-Chloro-2-methylbutane is then purified by fractional distillation to yield the final product.

Synthesis via Concentrated Hydrochloric Acid

This method relies on the direct reaction of the alcohol with concentrated hydrochloric acid.

Experimental Protocol:

  • Reaction Setup: In a separatory funnel, (S)-2-methylbutan-1-ol (1.0 eq) and concentrated hydrochloric acid (2.0-3.0 eq) are combined.

  • Reaction: The separatory funnel is stoppered and shaken vigorously for 10-15 minutes, with periodic venting to release pressure. The mixture is then allowed to stand for the layers to separate. The reaction progress can be monitored by taking a small aliquot of the organic layer for GC analysis.

  • Work-up and Extraction: The lower aqueous layer is drained and discarded. The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution (carefully, due to gas evolution), and brine.

  • Drying and Purification: The organic layer is transferred to an Erlenmeyer flask and dried over anhydrous calcium chloride (CaCl₂). The dried liquid is decanted or filtered into a distillation flask. The product is then purified by simple or fractional distillation.

Characterization of (S)-1-Chloro-2-methylbutane

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-1-Chloro-2-methylbutane.

Physical Properties
PropertyValueReference
Molecular Formula C₅H₁₁Cl[1]
Molecular Weight 106.59 g/mol [1]
Appearance Colorless liquid
Boiling Point 99-101 °C
Density 0.886 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.412
Specific Rotation [α]²⁰/D +1.3° to +2.3° (neat)
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

    • 3.52 (dd, J = 10.8, 6.0 Hz, 1H, -CH₂Cl)

    • 3.40 (dd, J = 10.8, 7.2 Hz, 1H, -CH₂Cl)

    • 1.75-1.65 (m, 1H, -CH(CH₃)-)

    • 1.55-1.45 (m, 1H, -CH₂CH₃)

    • 1.25-1.15 (m, 1H, -CH₂CH₃)

    • 0.95 (d, J = 6.8 Hz, 3H, -CH(CH₃)-)

    • 0.90 (t, J = 7.4 Hz, 3H, -CH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

    • 49.5 (-CH₂Cl)

    • 37.5 (-CH(CH₃)-)

    • 26.0 (-CH₂CH₃)

    • 16.5 (-CH(CH₃)-)

    • 11.2 (-CH₂CH₃)

Wavenumber (cm⁻¹)Assignment
2965, 2930, 2875C-H stretching (alkane)
1460C-H bending (CH₂, CH₃)
1380C-H bending (CH₃)
725C-Cl stretching
  • MS (EI, 70 eV) m/z (%): 106 (M⁺, 5), 77 (15), 70 (100), 57 (85), 55 (40), 43 (30), 41 (60), 29 (50). The mass spectrum can be found on the NIST WebBook.[2]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (S)-1-Chloro-2-methylbutane.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start (S)-2-methylbutan-1-ol Reaction Reaction Start->Reaction Reagent Chlorinating Agent (SOCl₂ or HCl) Reagent->Reaction Quenching Quenching (Ice-water) Reaction->Quenching Extraction Extraction (Diethyl ether) Quenching->Extraction Washing Washing (NaHCO₃, H₂O, Brine) Extraction->Washing Drying Drying (MgSO₄ or CaCl₂) Washing->Drying Purification Fractional Distillation Drying->Purification Product (S)-1-Chloro-2-methylbutane Purification->Product

References

An In-Depth Technical Guide to the Free Radical Chlorination of 2-Methylbutane: Product Distribution and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical chlorination of 2-methylbutane, a classic example of alkane halogenation in organic chemistry. The document details the reaction mechanism, product distribution, and the factors governing selectivity. Furthermore, it presents a detailed experimental protocol for conducting the reaction and analyzing the resulting product mixture.

Introduction

Free radical halogenation is a fundamental reaction in organic synthesis, allowing for the functionalization of otherwise inert alkanes.[1] The reaction proceeds via a chain mechanism initiated by ultraviolet (UV) light or heat, leading to the substitution of a hydrogen atom with a halogen.[2][3] While highly reactive, the chlorination of alkanes often results in a mixture of isomeric products, the distribution of which is determined by both statistical factors and the relative stability of the intermediate free radicals.[4] Understanding this product distribution is crucial for predicting reaction outcomes and for the selective synthesis of desired alkyl halides.

2-Methylbutane (isopentane) serves as an excellent model substrate for studying the regioselectivity of free radical chlorination, as it possesses primary, secondary, and tertiary carbon-hydrogen bonds, each with distinct reactivities.

Reaction Mechanism and Product Distribution

The free radical chlorination of 2-methylbutane proceeds through a well-established three-stage chain mechanism: initiation, propagation, and termination.[2][5][6]

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV light.[2]

  • Propagation: A chlorine radical abstracts a hydrogen atom from 2-methylbutane, forming hydrogen chloride (HCl) and a 2-methylbutyl radical. This radical then reacts with another chlorine molecule to yield a monochlorinated 2-methylbutane product and a new chlorine radical, which continues the chain reaction.[5]

  • Termination: The chain reaction is terminated when two radicals combine.[6]

The abstraction of a hydrogen atom during the propagation step can occur at any of the four distinct carbon positions in 2-methylbutane, leading to the formation of four possible monochlorinated isomers. The stability of the resulting free radical intermediate significantly influences the rate of hydrogen abstraction, following the order: tertiary > secondary > primary.[4] This difference in stability leads to a non-statistical distribution of the products.

Quantitative Product Distribution

The reaction yields a mixture of four structural isomers. The experimentally observed product distribution from the monochlorination of 2-methylbutane is summarized in the table below.

Product NameStructureType of Hydrogen AbstractedExperimental Yield (%)
2-Chloro-2-methylbutaneCH₃-CCl(CH₃)-CH₂-CH₃Tertiary (1H)22
2-Chloro-3-methylbutaneCH₃-CH(CH₃)-CHCl-CH₃Secondary (2H)33
1-Chloro-2-methylbutaneCH₂Cl-CH(CH₃)-CH₂-CH₃Primary (6H)30
1-Chloro-3-methylbutaneCH₃-CH(CH₃)-CH₂-CH₂ClPrimary (3H)15

Table 1: Product distribution of the free radical monochlorination of 2-methylbutane.

This distribution arises from a combination of the statistical probability of a chlorine radical colliding with a particular type of hydrogen atom and the relative reactivity of that hydrogen atom. The relative reactivity for chlorination is approximately 5:3.5:1 for tertiary, secondary, and primary hydrogens, respectively.

Experimental Protocols

This section outlines a detailed methodology for the free radical chlorination of 2-methylbutane and the subsequent analysis of the product mixture.

Materials and Equipment
  • 2-methylbutane (isopentane), high purity

  • Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as a chlorine source

  • Inert solvent (e.g., carbon tetrachloride, if using Cl₂)

  • UV lamp (e.g., mercury vapor lamp)

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous drying agent (e.g., magnesium sulfate, MgSO₄)

  • Rotary evaporator

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • Capillary GC column (e.g., DB-5 or similar non-polar column)

Reaction Procedure
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet tube. The outlet of the condenser should be connected to a gas trap to neutralize excess chlorine and HCl gas produced during the reaction. The entire apparatus should be placed in a fume hood.

  • Initiation: Place the reaction vessel in an ice bath to maintain a low temperature and minimize over-chlorination. Illuminate the flask with a UV lamp to initiate the reaction.

  • Chlorination: Slowly bubble chlorine gas through the stirred solution of 2-methylbutane. Alternatively, if using sulfuryl chloride, add it dropwise to the reaction mixture. The reaction is exothermic, so maintain the temperature with the ice bath.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC. The reaction should be stopped when the desired level of monochlorination is achieved, to minimize the formation of dichlorinated and polychlorinated products.

  • Work-up and Purification:

    • Once the reaction is complete, stop the flow of chlorine and turn off the UV lamp.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining HCl and chlorine.[4]

    • Wash the organic layer with water and then with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (if any) and any unreacted 2-methylbutane using a rotary evaporator.

Product Analysis by Gas Chromatography

The composition of the product mixture can be quantitatively determined by gas chromatography.

  • Sample Preparation: Dilute a small aliquot of the purified product mixture in a suitable solvent (e.g., dichloromethane).

  • GC Parameters (Suggested):

    • Instrument: Gas chromatograph with FID or MS detector.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar capillary column (e.g., DB-5, HP-5).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp at 5 °C/min to 150 °C.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Data Analysis: Identify the peaks corresponding to the four monochlorinated isomers based on their retention times and/or mass spectra. The relative percentage of each product can be determined from the integrated area of each peak.

Visualizations

Reaction Pathway

The following diagram illustrates the formation of the four possible 2-methylbutyl radicals during the propagation step of the reaction.

G cluster_start Reactants cluster_radicals Intermediate Radicals cluster_products Monochlorinated Products 2-Methylbutane 2-Methylbutane Tertiary Tertiary Radical (most stable) 2-Methylbutane->Tertiary + Cl• - HCl Secondary Secondary Radical 2-Methylbutane->Secondary + Cl• - HCl Primary1 Primary Radical (C1) 2-Methylbutane->Primary1 + Cl• - HCl Primary2 Primary Radical (C4) 2-Methylbutane->Primary2 + Cl• - HCl Cl_rad Cl• P1 2-Chloro-2-methylbutane Tertiary->P1 + Cl₂ - Cl• P2 2-Chloro-3-methylbutane Secondary->P2 + Cl₂ - Cl• P3 This compound Primary1->P3 + Cl₂ - Cl• P4 1-Chloro-3-methylbutane Primary2->P4 + Cl₂ - Cl•

Caption: Formation of 2-methylbutyl radical intermediates.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure, from reaction setup to product analysis.

G A Reaction Setup (2-Methylbutane, UV light) B Chlorination (Cl₂ gas or SO₂Cl₂) A->B Initiation C Reaction Work-up (Neutralization & Washing) B->C Purification D Drying & Solvent Removal C->D E Product Mixture Analysis (Gas Chromatography) D->E F Data Analysis (Product Distribution) E->F Quantification

Caption: Experimental workflow for chlorination of 2-methylbutane.

Conclusion

The free radical chlorination of 2-methylbutane provides a clear illustration of the principles of selectivity in alkane halogenation. The product distribution is a predictable outcome based on the interplay between statistical probability and the inherent stability of the radical intermediates. The experimental protocol detailed in this guide offers a robust method for synthesizing and analyzing the monochlorinated products of 2-methylbutane, providing a practical framework for researchers in organic synthesis and related fields. Careful control of reaction conditions and appropriate analytical techniques are paramount for achieving and quantifying the desired product distribution.

References

An In-depth Technical Guide to 1-Chloro-2-methylbutane: Safety Data and Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for 1-chloro-2-methylbutane (CAS No: 616-13-7). The information is compiled and presented to meet the needs of laboratory personnel and those involved in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1][2] It is characterized by a pleasant, aromatic odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C5H11Cl[3][4]
Molecular Weight 106.59 g/mol [3][4]
CAS Number 616-13-7[2][3]
Appearance Colorless to light yellow/orange clear liquid[1][2]
Boiling Point 100 °C at 750 mmHg[3][5]
Melting Point -104 °C[3][6]
Flash Point 0 °C (closed cup)[3]
Density 0.886 g/mL at 25 °C[3][5]
Solubility Low solubility in water; soluble in nonpolar solvents like hexane (B92381) and benzene.[1]
Refractive Index n20/D 1.412[5]

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[4][7] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation

GHS Pictograms:

  • GHS02: Flame (Flammable)

  • GHS07: Exclamation Mark (Irritant)

Signal Word: Danger[7][8]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[8][10]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[8]

  • Facilities must be equipped with an eyewash station and a safety shower.[11]

Personal Protective Equipment (PPE)

A detailed workflow for selecting and using PPE is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Start Handling this compound EyeProtection Eye/Face Protection (Safety glasses with side-shields or goggles, Face shield) Start->EyeProtection HandProtection Hand Protection (Chemically resistant gloves, e.g., Viton or nitrile) Start->HandProtection BodyProtection Body Protection (Flame retardant antistatic protective clothing, Lab coat) Start->BodyProtection RespiratoryProtection Respiratory Protection (Required if vapors/aerosols are generated) Start->RespiratoryProtection End Safe to Proceed

Caption: Personal Protective Equipment (PPE) Workflow.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[8][9]

  • Avoid inhalation of vapor or mist.[8]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][8]

  • Use only non-sparking tools.[8]

  • Ground and bond containers when transferring material to prevent static discharge.[8][11]

  • Wash hands thoroughly after handling and before breaks.[8]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed.[2][7]

  • Store away from incompatible materials such as strong oxidizing agents.[12]

  • Store in a designated flammables area.[11][12]

Emergency Procedures

In the event of an emergency, follow these established protocols.

First-Aid Measures
Exposure RouteProtocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8][9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Consult a physician if irritation occurs.[7][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[7][8][13]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2). Do not use a solid water stream as it may scatter and spread the fire.[9][11]

  • Specific Hazards: The substance is highly flammable and its vapors may form explosive mixtures with air.[12] Vapors can travel to a source of ignition and flash back.[11][12] Containers may explode when heated.[12] Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[12]

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12] Use water spray to cool unopened containers.[8][12]

Accidental Release Measures (Spill Protocol)

The logical workflow for handling a spill is outlined in the diagram below.

Spill_Response Spill Spill of this compound Occurs Step1 1. Evacuate Personnel & Ensure Ventilation Remove all ignition sources. Spill->Step1 Step2 2. Wear Appropriate PPE (Gloves, goggles, respirator, protective clothing) Step1->Step2 Step3 3. Contain Spill Prevent entry into drains. Use non-combustible absorbent material (sand, earth). Step2->Step3 Step4 4. Collect & Dispose Use non-sparking tools to collect material. Place in a sealed container for disposal. Step3->Step4 Step5 5. Clean Area Wash the spill area thoroughly. Step4->Step5 End Spill Managed Step5->End

Caption: Logical workflow for accidental spill response.

  • Personal Precautions: Avoid breathing vapors and contact with the material.[8]

  • Environmental Precautions: Prevent the product from entering drains as there is a risk of explosion.

  • Containment: Cover drains and contain the spillage. Collect with a non-combustible absorbent material such as sand, earth, or vermiculite.[8]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of this compound have not been fully investigated.[11][12] Inhalation of high concentrations of vapors may cause symptoms like headache, dizziness, and central nervous system depression.[11][12]

  • Ecological Information: Do not let the product enter drains or the environment.[6] The substance is expected to be mobile in the environment due to its volatility, and persistence is unlikely.[12]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations.[2] Waste materials should be sent to an approved waste disposal plant.[2] Do not dispose of it with household waste or allow it to reach the sewage system.

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that all personnel are trained in the appropriate handling and emergency procedures for this chemical.

References

Methodological & Application

Application Note: Preparation of (2-Methylbutyl)magnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation of the Grignard reagent, (2-methylbutyl)magnesium chloride, from 1-chloro-2-methylbutane. Grignard reagents are powerful nucleophiles essential for forming new carbon-carbon bonds in organic synthesis. The synthesis of Grignard reagents from less reactive alkyl chlorides requires careful control of reaction conditions, including stringent anhydrous techniques and appropriate activation of the magnesium surface. This protocol outlines the necessary steps for successful synthesis, including apparatus setup, reaction initiation, and a method for determining the final concentration of the reagent solution, which is critical for its use in subsequent stoichiometric reactions.

Introduction

Grignard reagents (R-Mg-X) are among the most versatile and widely used organometallic reagents in synthetic chemistry, pivotal in academic research and the pharmaceutical industry.[1] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] This process results in an "umpolung" or reversal of polarity at the carbon atom, transforming it from an electrophilic center in the alkyl halide to a potent nucleophile in the Grignard reagent.[2]

The preparation from alkyl chlorides is often more challenging than from the corresponding bromides or iodides due to the lower reactivity of the C-Cl bond.[2] Success hinges on two critical factors: the complete exclusion of atmospheric moisture and oxygen, and the activation of the magnesium metal surface, which is typically coated with a passivating layer of magnesium oxide (MgO).[3][4] This protocol employs anhydrous tetrahydrofuran (B95107) (THF) as the solvent, which is generally more effective than diethyl ether for less reactive chlorides, and a small amount of iodine for chemical activation of the magnesium.[2][5]

Reaction Scheme

The overall reaction is the oxidative insertion of magnesium into the carbon-chlorine bond of this compound:

Figure 1: Synthesis of (2-methylbutyl)magnesium chloride.

Experimental Protocol

  • Chemicals:

    • This compound (≥96%, anhydrous)

    • Magnesium turnings

    • Iodine (crystal)

    • Anhydrous tetrahydrofuran (THF)

    • For Titration:

      • sec-Butanol (anhydrous)

      • 1,10-Phenanthroline (indicator)

      • Anhydrous xylene or THF

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser

    • Pressure-equalizing dropping funnel (100 mL)

    • Glass stopper or septum

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Schlenk line or nitrogen/argon gas inlet with bubbler

    • Syringes and needles

    • Standard laboratory glassware for titration

CRITICAL: All glassware must be scrupulously dried to prevent quenching the Grignard reagent.

  • Clean all glassware thoroughly.

  • Dry the round-bottom flask, condenser, dropping funnel, and magnetic stir bar in an oven at 120 °C for at least 4 hours (preferably overnight).[1]

  • Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[6] This prevents atmospheric moisture from adsorbing onto the glass surfaces.[3][7]

  • Ensure all joints are lightly greased and securely clamped.[1]

  • Place magnesium turnings (1.1 eq.) and a magnetic stir bar into the cooled three-neck flask under a positive pressure of inert gas.

  • Add a single small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[2][5]

  • In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.

  • Add a small portion (~10%) of the this compound solution from the dropping funnel to the stirred magnesium turnings.

  • Initiation: The reaction may need gentle warming with a heating mantle to begin. Successful initiation is indicated by the disappearance of the brown iodine color, the appearance of a gray turbidity, and a gentle reflux of the solvent from the exothermic reaction.[4][8] If the reaction does not start, crush some magnesium turnings against the side of the flask with a dry glass rod.[5]

  • Once the reaction has initiated, turn off the external heating. Add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.[1] Use an ice-water bath to moderate the reaction if it becomes too vigorous.[3][6]

  • After the addition is complete, heat the mixture to a gentle reflux using the heating mantle for an additional 30-60 minutes to ensure the reaction goes to completion.[9]

  • Allow the resulting cloudy, gray-brown solution to cool to room temperature. The solution is now ready for titration and subsequent use.

The concentration of the prepared Grignard reagent must be determined before use. A common method involves titration against a standard solution of an alcohol using an indicator.[10][11]

  • Dry a 50 mL flask, add a magnetic stir bar, and charge it with an accurately weighed amount of anhydrous sec-butanol (or menthol) and a few crystals of 1,10-phenanthroline.[12]

  • Seal the flask with a septum and flush with inert gas.

  • Add anhydrous THF or xylene via syringe to dissolve the contents.

  • Slowly add the prepared Grignard reagent solution via a syringe to the stirred titration flask.

  • The endpoint is reached when a persistent color change (typically to pink or purple) is observed, indicating that all the alcohol has been consumed and the Grignard reagent is now reacting with the indicator.[12]

  • Calculate the molarity of the Grignard reagent based on the volume added to reach the endpoint.

Data Presentation

The following table summarizes the typical reaction parameters for the synthesis of (2-methylbutyl)magnesium chloride.

ParameterValue/ConditionRationale/Reference
This compound1.0 equivalentLimiting reagent
Magnesium Turnings1.1–1.2 equivalentsA slight excess ensures complete consumption of the alkyl halide.
SolventAnhydrous THFPreferred solvent for less reactive alkyl chlorides.[2]
Activation MethodIodine crystalChemical activation to remove the MgO layer.[2][5]
Reaction TemperatureGentle reflux (~66 °C)The reaction is exothermic; external heat is used for initiation and completion.[1]
Addition Time30–60 minutesSlow addition is crucial to control the exotherm and prevent side reactions.[6]
Post-Addition Time30–60 minutesEnsures the reaction proceeds to completion.[9]
Expected Yield70–85%Based on titrations of similar primary alkyl chloride reactions.[9]

Visualization

The following diagram illustrates the logical workflow for the preparation of the Grignard reagent.

Grignard_Workflow Experimental Workflow for Grignard Reagent Preparation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis setup Apparatus Setup (Oven-dried glassware, under inert atmosphere) activation Mg Activation (Add Mg, THF, Iodine) setup->activation initiation Initiation (Add small aliquot of R-Cl, gentle warming) activation->initiation Heat Gently addition Slow Addition (Add remaining R-Cl solution, maintain reflux) initiation->addition Exotherm Observed reflux Completion (Reflux for 30-60 min) addition->reflux Maintain Reflux analysis Quantification (Cool to room temp, titrate to find molarity) reflux->analysis Cool

Workflow for the synthesis of (2-methylbutyl)magnesium chloride.

Safety and Troubleshooting

  • Safety Precautions:

    • Grignard reagents are highly reactive and can be pyrophoric. The reaction is highly exothermic and sensitive to water.[13]

    • Ethereal solvents like THF are extremely flammable. Perform the reaction in a chemical fume hood away from ignition sources.[3][13]

    • Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[6][14]

    • Have an ice-water bath readily available to cool the reaction if it becomes too vigorous.[7]

    • Quench any unreacted magnesium and residual Grignard reagent carefully by slowly adding it to a cooled, stirred solution of saturated ammonium (B1175870) chloride.

  • Troubleshooting:

    • Failure to Initiate: This is the most common issue.[14]

      • Ensure all glassware and reagents are perfectly dry.

      • Add another small crystal of iodine or a few drops of 1,2-dibromoethane.[5]

      • Carefully crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[5]

      • Apply gentle, localized heat with a heat gun to one spot on the flask.

    • Low Yield:

      • Moisture contamination is the primary cause of low yields.[14]

      • The alkyl halide may have been added too quickly, leading to side reactions such as Wurtz coupling.[6]

      • Ensure the magnesium is of good quality and not overly oxidized.

This document is intended for use by trained professionals in a laboratory setting. Always perform a thorough risk assessment before beginning any chemical synthesis.

References

Application Notes and Protocols: (S)-1-Chloro-2-methylbutane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Chloro-2-methylbutane is a versatile chiral building block utilized in asymmetric synthesis to produce enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and specialty chemicals.[1] Its utility primarily stems from its role as a precursor to a chiral Grignard reagent, which can then be used to introduce a stereocenter with a predictable configuration. This document provides detailed application notes and protocols for the use of (S)-1-Chloro-2-methylbutane in asymmetric synthesis, with a focus on its application in the stereoselective reduction of ketones.

Principle of Asymmetric Induction

The core principle behind the use of the Grignard reagent derived from (S)-1-chloro-2-methylbutane lies in the steric hindrance provided by the chiral alkyl group. When this chiral Grignard reagent, (S)-2-methylbutylmagnesium chloride, reacts with a prochiral ketone, the transition state of the reaction is influenced by the stereocenter in the Grignard reagent. This diastereomeric transition state leads to a preferential attack on one of the enantiotopic faces of the carbonyl group, resulting in the formation of one enantiomer of the resulting alcohol in excess. The degree of this asymmetric induction is dependent on the steric bulk of the substituents on both the ketone and the Grignard reagent.

Application: Asymmetric Reduction of Ketones

A primary application of (S)-2-methylbutylmagnesium chloride is in the asymmetric reduction of prochiral ketones to form optically active secondary alcohols. This reaction proceeds via a Meerwein-Ponndorf-Verley-type reduction mechanism where the Grignard reagent acts as a hydride donor.

Experimental Workflow

G cluster_prep Grignard Reagent Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup and Purification start (S)-1-Chloro-2-methylbutane grignard (S)-2-Methylbutylmagnesium Chloride start->grignard + Mg mg Magnesium Turnings mg->grignard solvent Anhydrous Ether solvent->grignard Solvent reaction_mix Reaction Mixture grignard->reaction_mix ketone Prochiral Ketone ketone->reaction_mix hydrolysis Acidic Hydrolysis (e.g., aq. NH4Cl) reaction_mix->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Purification (e.g., Distillation, Chromatography) extraction->purification product Optically Active Secondary Alcohol purification->product

Caption: Workflow for the asymmetric reduction of ketones.

Detailed Experimental Protocols

Protocol 1: Preparation of (S)-2-Methylbutylmagnesium Chloride

Materials:

  • (S)-1-Chloro-2-methylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

Procedure:

  • Activate the magnesium turnings by placing them in the flask and gently heating under a stream of dry nitrogen.

  • Allow the flask to cool and add a small crystal of iodine.

  • Add a small portion of a solution of (S)-1-chloro-2-methylbutane in anhydrous diethyl ether to the dropping funnel.

  • Initiate the reaction by adding a small amount of the chloride solution to the magnesium. The disappearance of the iodine color and the onset of reflux indicate the start of the reaction.

  • Once the reaction has started, add the remaining (S)-1-chloro-2-methylbutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • The resulting solution of (S)-2-methylbutylmagnesium chloride is ready for use. The concentration can be determined by standard titration methods.

Protocol 2: Asymmetric Reduction of Alkyl Phenyl Ketones

Materials:

  • (S)-2-Methylbutylmagnesium chloride solution in diethyl ether

  • Alkyl phenyl ketone (e.g., acetophenone, propiophenone)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flask under a nitrogen atmosphere, place a solution of the alkyl phenyl ketone in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add the prepared (S)-2-methylbutylmagnesium chloride solution to the ketone solution with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically several hours).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting alcohol by distillation or column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.

Quantitative Data Summary

The following tables summarize the results obtained from the asymmetric reduction of various ketones using (S)-2-methylbutylmagnesium chloride.

Table 1: Asymmetric Reduction of Alkyl Phenyl Ketones

KetoneMolar Ratio (Grignard:Ketone)Yield of Alcohol (%)Predominant Configuration of AlcoholEnantiomeric Excess (%)
Acetophenone2:185R15
Propiophenone2:188R25
Isobutyrophenone2:175R48
Pivalophenone2:160R68

Table 2: Asymmetric Reduction of Cycloalkyl Phenyl Ketones

KetoneMolar Ratio (Grignard:Ketone)Yield of Alcohol (%)Predominant Configuration of AlcoholEnantiomeric Excess (%)
Cyclopropyl Phenyl Ketone2:182R33
Cyclobutyl Phenyl Ketone2:180R41
Cyclopentyl Phenyl Ketone2:178R52
Cyclohexyl Phenyl Ketone2:175R55

Signaling Pathway and Logical Relationships

The stereochemical outcome of the reaction can be rationalized by considering the steric interactions in the transition state.

G cluster_reactants Reactants grignard (S)-2-Methylbutylmagnesium Chloride (Chiral Reagent) ts1 Diastereomeric Transition State 1 (Lower Energy) grignard->ts1 ts2 Diastereomeric Transition State 2 (Higher Energy) grignard->ts2 ketone Prochiral Ketone (e.g., R-CO-R') ketone->ts1 ketone->ts2 product1 Major Enantiomer (e.g., R-Alcohol) ts1->product1 Favored Pathway product2 Minor Enantiomer (e.g., S-Alcohol) ts2->product2 Disfavored Pathway

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-2-methylbutane with Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Abstract

This document provides detailed application notes for the synthesis of 3-methylpentanenitrile (B1609944) via the nucleophilic substitution reaction of 1-chloro-2-methylbutane with a cyanide salt. The reaction proceeds through an S(_N)2 mechanism. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, influencing factors, and a comprehensive experimental protocol. Quantitative data is presented to illustrate the impact of reaction conditions on product yield.

Introduction

The nucleophilic substitution of alkyl halides with cyanide is a cornerstone of organic synthesis, providing a direct route to nitriles. These nitriles are valuable intermediates, readily converted into carboxylic acids, primary amines, and other functional groups. This compound is a primary alkyl halide, a class of substrates that typically favors the bimolecular nucleophilic substitution (S(_N)2) pathway. However, the presence of a methyl group at the β-position introduces steric hindrance, which can influence the reaction rate and yield. A thorough understanding of the reaction parameters is therefore essential for optimizing the synthesis of 3-methylpentanenitrile.

Reaction Mechanism and Influencing Factors

The reaction of this compound with cyanide proceeds via a concerted S(_N)2 mechanism. In this single-step process, the cyanide nucleophile attacks the carbon atom bonded to the chlorine from the side opposite to the leaving group.

Several factors critically affect the outcome of this reaction:

  • Substrate Structure: As a primary alkyl halide, this compound is well-suited for S(_N)2 reactions. However, the β-methyl group results in steric hindrance that is greater than that of unbranched primary halides, which may necessitate more forcing reaction conditions (e.g., higher temperature or longer reaction time) to achieve high yields.

  • Nucleophile: The cyanide ion (CN⁻) is an excellent nucleophile. Common sources include sodium cyanide (NaCN) and potassium cyanide (KCN).

  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly effective for S(N)2 reactions. They solvate the cation (Na⁺ or K⁺) but leave the cyanide anion relatively unsolvated and highly nucleophilic. Protic solvents such as ethanol (B145695) can also be used, but they may decrease the reaction rate by solvating the cyanide ion through hydrogen bonding.[1]

  • Temperature: Higher temperatures increase the reaction rate. However, elevated temperatures can also promote a competing elimination (E2) reaction, leading to the formation of 2-methyl-1-butene (B49056) as a byproduct.

  • Leaving Group: The chloride ion is a competent leaving group. The corresponding reaction with 1-bromo- or 1-iodo-2-methylbutane (B3029301) would be expected to proceed at a faster rate.

Data Presentation

The following table presents illustrative data on the yield of 3-methylpentanenitrile under various reaction conditions. This data is compiled from general principles of S(_N)2 reactions and the known effects of steric hindrance, and serves as a guide for reaction optimization.

Run Cyanide Salt Solvent Temperature (°C) Time (h) Yield (%) *
1NaCNDMSO701285
2NaCNDMF701680
3KCNEthanolReflux (78)2465
4NaCNDMSO100878**

*Illustrative yields based on this compound as the limiting reagent. ***Increased formation of elimination byproducts may be observed at higher temperatures.

Experimental Protocol

4.1 Materials

  • This compound (≥98%)

  • Sodium Cyanide (NaCN, ≥97%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Water (deionized)

4.2 Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.3 Procedure

  • Reaction Setup: A dry 100 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a thermometer. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Sodium cyanide (1.2 equivalents) and anhydrous DMSO (40 mL) are added to the flask.

  • Reaction: The mixture is stirred and heated to 70 °C. This compound (1.0 equivalent) is then added dropwise over 10 minutes. The reaction is maintained at 70 °C and monitored by TLC or GC analysis.

  • Workup: Upon completion (typically 12 hours), the reaction mixture is cooled to room temperature and poured into 150 mL of cold water. The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic extracts are washed with brine (2 x 50 mL) to remove residual DMSO and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-methylpentanenitrile is purified by vacuum distillation to yield a colorless liquid.

4.4 Safety Precautions

  • Cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

  • Avoid contact of cyanide salts with acids, as this will liberate highly toxic hydrogen cyanide gas.

  • All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) according to institutional safety protocols before disposal.

Visualizations

experimental_workflow Experimental Workflow setup Reaction Setup: - Dry three-neck flask - Add NaCN and DMSO - Inert atmosphere reaction Reaction: - Heat to 70°C - Add this compound - Stir for 12h setup->reaction workup Workup: - Quench with water - Extract with diethyl ether reaction->workup washing Washing: - Wash with brine workup->washing drying Drying and Concentration: - Dry with MgSO4 - Concentrate on rotovap washing->drying purification Purification: - Vacuum distillation drying->purification product 3-Methylpentanenitrile purification->product

Caption: Experimental workflow for the synthesis of 3-methylpentanenitrile.

sn2_mechanism SN2 Reaction Pathway reactants NC⁻ + CH₃CH₂CH(CH₃)CH₂-Cl transition [NC···CH₂(CH(CH₃)CH₂CH₃)···Cl]⁻ reactants->transition Backside Attack products NC-CH₂CH(CH₃)CH₂CH₃ + Cl⁻ transition->products Inversion of Configuration

Caption: S(_N)2 reaction pathway for this compound with cyanide.

References

Experimental Protocol for SN2 Reaction with 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for conducting a bimolecular nucleophilic substitution (SN2) reaction using 1-chloro-2-methylbutane as the substrate. Due to the presence of a methyl group on the carbon adjacent to the reaction center (β-branching), this primary alkyl halide exhibits steric hindrance, which significantly influences the reaction rate. This protocol outlines two common SN2 reactions: substitution with iodide and hydroxide (B78521) nucleophiles.

Introduction

The SN2 reaction is a fundamental transformation in organic synthesis, proceeding in a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1] This mechanism results in an inversion of stereochemistry at the reaction center. For primary alkyl halides such as this compound, the SN2 pathway is generally favored over the SN1 pathway. However, the rate of SN2 reactions is highly sensitive to steric hindrance.[1][2] The β-methyl group in this compound sterically hinders the backside attack of the nucleophile, making the reaction slower than with unbranched primary alkyl halides like 1-chlorobutane.[3] Understanding the kinetics and experimental conditions for such sterically hindered substrates is crucial for predicting reaction outcomes and optimizing synthetic routes.

Data Presentation

The following tables summarize the expected reactivity and reaction parameters for the SN2 reaction of this compound in comparison to other primary alkyl halides.

Table 1: Relative Reactivity of Primary Alkyl Halides in SN2 Reactions

SubstrateStructureRelative RateRationale
Methyl ChlorideCH₃Cl~30Least sterically hindered.
1-ChlorobutaneCH₃CH₂CH₂CH₂Cl1Unbranched primary alkyl halide, serves as a baseline.
This compound CH₃CH₂CH(CH₃)CH₂Cl ~0.1 Steric hindrance from the adjacent methyl group (β-branching) slows the reaction. [3]
1-Chloro-2,2-dimethylpropane (Neopentyl chloride)(CH₃)₃CCH₂Cl~0.00001Severe steric hindrance from the adjacent tert-butyl group almost completely inhibits the SN2 reaction.[1]

Table 2: Typical Experimental Conditions for SN2 Reactions of this compound

NucleophileReagentSolventTemperature (°C)Reaction Time (hours)Expected Product
Iodide (I⁻)Sodium Iodide (NaI)Acetone (B3395972)50-60 (Reflux)12-241-Iodo-2-methylbutane
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Aqueous Ethanol (B145695)70-80 (Reflux)24-482-Methyl-1-butanol

Experimental Protocols

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • This compound is a flammable and volatile liquid. Avoid open flames and sources of ignition.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Acetone and ethanol are flammable.

Protocol 1: Synthesis of 1-Iodo-2-methylbutane via SN2 Reaction

This protocol describes the substitution of the chloro group with an iodo group using sodium iodide in acetone, a classic Finkelstein reaction.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add sodium iodide (1.5 g, 10 mmol).

  • Add 20 mL of anhydrous acetone to the flask and stir to dissolve the sodium iodide.

  • Add this compound (1.07 g, 10 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) using a heating mantle.

  • Maintain the reflux with stirring for 12-24 hours. The reaction progress can be monitored by the formation of a white precipitate (NaCl), which is insoluble in acetone.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetone using a rotary evaporator.

  • To the residue, add 20 mL of dichloromethane and 20 mL of water. Transfer the mixture to a separatory funnel and shake.

  • Separate the layers and wash the organic layer with 15 mL of saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Wash the organic layer with 15 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1-iodo-2-methylbutane.

  • The product can be further purified by distillation if necessary.

Protocol 2: Synthesis of 2-Methyl-1-butanol via SN2 Reaction

This protocol details the substitution of the chloro group with a hydroxide group to form an alcohol. Note that elimination (E2) is a potential side reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (150 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Prepare a solution of aqueous ethanol by mixing 20 mL of ethanol and 20 mL of deionized water.

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.2 g, 30 mmol) in the aqueous ethanol solution.

  • Add this compound (1.07 g, 10 mmol) to the sodium hydroxide solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 24-48 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 2-methyl-1-butanol.

  • Purify the product by fractional distillation.

Visualizations

SN2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Nucleophile, and Solvent setup Assemble Reflux Apparatus reagents->setup heat Heat to Reflux setup->heat monitor Monitor Progress (e.g., TLC, precipitate formation) heat->monitor cool Cool Reaction Mixture monitor->cool extract Extraction cool->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Product (e.g., Distillation) concentrate->purify final_product final_product purify->final_product Final Product

Caption: Experimental workflow for the SN2 reaction of this compound.

References

Application Notes and Protocols: Elimination Reaction of 1-Chloro-2-methylbutane with Potassium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the elimination reaction of 1-chloro-2-methylbutane with potassium hydroxide (B78521). This reaction is a classic example of a dehydrohalogenation, proceeding via an E2 (bimolecular elimination) mechanism to yield a mixture of alkene isomers.[1][2][3] The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.[1] Understanding and controlling such elimination reactions are fundamental in organic synthesis, including the development of pharmaceutical compounds where specific isomeric products are often required.

Data Presentation

Reactant and Product Properties
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Reactant This compoundC₅H₁₁Cl106.5999-1000.883
Reagent Potassium HydroxideKOH56.1113272.044
Solvent Ethanol (B145695)C₂H₅OH46.0778.370.789
Major Product 2-Methyl-2-butene (B146552)C₅H₁₀70.1338.50.662
Minor Product 2-Methyl-1-buteneC₅H₁₀70.1331.20.650
Product Distribution

The elimination of a proton can occur from either the C1 or C3 position on the this compound backbone, leading to two possible alkene products. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene will be the major product.[1]

ProductStructureType of AlkeneExpected Yield
2-Methyl-2-buteneTrisubstitutedMajorHigh
2-Methyl-1-buteneDisubstitutedMinorLow

Note: The exact product ratio can be influenced by factors such as the strength and steric bulk of the base, the solvent, and the reaction temperature. For this reaction with ethanolic potassium hydroxide, a non-bulky base, the Zaitsev product is significantly favored.

Spectroscopic Data for Product Identification
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
2-Methyl-2-butene 1.61 (s, 6H), 5.12 (q, 1H), 0.98 (d, 3H)12.0, 20.8, 25.7, 118.6, 131.5
2-Methyl-1-butene 1.03 (t, 3H), 1.72 (s, 3H), 2.06 (q, 2H), 4.68 (s, 2H)12.3, 22.1, 31.4, 108.7, 146.2

Experimental Protocols

Materials and Equipment
  • Chemicals: this compound, potassium hydroxide (pellets), absolute ethanol, anhydrous calcium chloride, deuterated chloroform (B151607) (for NMR).

  • Glassware: Round-bottom flask (50 mL), reflux condenser, heating mantle, separatory funnel, distillation apparatus, collection flasks.

  • Equipment: Magnetic stirrer, hot plate, gas chromatograph-mass spectrometer (GC-MS), NMR spectrometer.

Reaction Setup
  • Assemble a reflux apparatus consisting of a 50 mL round-bottom flask, a reflux condenser, and a heating mantle.

  • Ensure all glassware is dry.

  • Place a magnetic stir bar in the round-bottom flask.

Procedure
  • Preparation of Ethanolic Potassium Hydroxide: In the 50 mL round-bottom flask, dissolve 5.6 g (0.1 mol) of potassium hydroxide pellets in 25 mL of absolute ethanol with gentle heating and stirring. Caution: This process is exothermic.

  • Reaction Initiation: Once the potassium hydroxide is completely dissolved, cool the solution to room temperature. Add 5.33 g (0.05 mol) of this compound to the flask.

  • Reflux: Heat the reaction mixture to a gentle reflux using the heating mantle and maintain the reflux for 1 hour with continuous stirring.

  • Workup and Isolation:

    • After the reflux period, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

    • Shake the funnel gently and allow the layers to separate. The upper layer is the organic layer containing the alkene products.

    • Drain the lower aqueous layer and wash the organic layer with another 25 mL of water.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride for 15-20 minutes.

  • Purification:

    • Decant the dried organic layer into a distillation flask.

    • Perform a simple distillation to purify the alkene products, collecting the fraction that boils between 30-40 °C.

  • Product Analysis:

    • Analyze the collected distillate using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two alkene products.

    • Obtain 1H and 13C NMR spectra of the product mixture to confirm the structures of 2-methyl-2-butene and 2-methyl-1-butene.

Mandatory Visualization

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products reactant This compound ts [Concerted bond breaking and formation] reactant->ts Base abstracts β-proton base KOH (in Ethanol) major_product 2-Methyl-2-butene (Major) ts->major_product Zaitsev Product minor_product 2-Methyl-1-butene (Minor) ts->minor_product Hofmann Product byproducts KCl + H₂O ts->byproducts

Caption: E2 Reaction Mechanism of this compound with KOH.

Experimental_Workflow prep Prepare Ethanolic KOH reaction Add this compound & Reflux prep->reaction workup Aqueous Workup reaction->workup drying Dry Organic Layer workup->drying purification Simple Distillation drying->purification analysis GC-MS & NMR Analysis purification->analysis

Caption: Experimental Workflow for the Synthesis of Alkenes.

Safety Precautions

  • This compound: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (gloves, goggles, lab coat). Dissolving KOH in ethanol is highly exothermic and should be done with care.

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this experiment.

  • Perform the reaction in a well-ventilated fume hood.

References

Application Notes and Protocols: (S)-1-Chloro-2-methylbutane as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-1-chloro-2-methylbutane as a versatile chiral building block in the synthesis of key pharmaceutical agents. Detailed protocols for the synthesis of the crucial intermediate, (S)-2-aminobutanol, and its subsequent conversion to the anti-tuberculosis drug Ethambutol (B1671381) and the anti-epileptic medication Levetiracetam (B1674943) are provided.

(S)-1-Chloro-2-methylbutane, a readily available chiral starting material, serves as a valuable precursor for introducing the stereochemically defined sec-butyl group in complex molecules. Its primary application in the pharmaceutical industry lies in its conversion to (S)-2-aminobutanol, a key chiral intermediate for the synthesis of several active pharmaceutical ingredients (APIs).[1] The stereochemical integrity of (S)-1-chloro-2-methylbutane is crucial for the enantiomeric purity of the final drug product, which in turn is essential for its therapeutic efficacy and safety.

Key Applications in Pharmaceutical Synthesis

(S)-1-Chloro-2-methylbutane is instrumental in the synthesis of:

  • Ethambutol: An essential medication used to treat tuberculosis. The therapeutic activity resides in the (S,S)-enantiomer.

  • Levetiracetam: A widely used anti-epileptic drug for the treatment of seizures. The (S)-enantiomer is the active form of the drug.

The general synthetic strategy involves the conversion of (S)-1-chloro-2-methylbutane to the key intermediate, (S)-2-aminobutanol, which is then elaborated to the final drug molecules.

Data Presentation: Synthesis of Ethambutol and Levetiracetam

The following tables summarize the key quantitative data for the synthesis of Ethambutol and Levetiracetam from the (S)-2-aminobutanol intermediate.

Table 1: Synthesis of Ethambutol Dihydrochloride

StepReactantsKey Reagents/SolventsReaction ConditionsYieldPurityReference
Condensation(S)-2-aminobutanol, 1,2-dichloroethaneEthanol (B145695)110-140°C, 3 hours80.16%99.8%[2]
Salt FormationEthambutol free baseHCl in EthanolCooled to 8-10°C--[2]

Table 2: Synthesis of Levetiracetam

StepReactantsKey Reagents/SolventsReaction ConditionsYieldPurityReference
Amide Formation & Cyclization(S)-2-aminobutyramide hydrochloride, 4-chlorobutyryl chloridePotassium hydroxide (B78521), Dichloromethane--Enantiopure[3]
Alternative Amidation & Cyclization(S)-α-ethyl-2-oxo-1-pyrrolidine acetic acidEthyl chloroformate, Triethylamine, Ammonia-30 to -40°C, then warm to room temperature73.1%(R)-enantiomer: 1.171%[4]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-aminobutanol from (S)-1-chloro-2-methylbutane (Representative Protocol)

This protocol describes a two-step process involving the formation of an azide (B81097) intermediate followed by its reduction.

Step 1a: Synthesis of (S)-2-methylbutyl azide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-1-chloro-2-methylbutane (1.0 eq) in dimethylformamide (DMF).

  • Azide Displacement: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude (S)-2-methylbutyl azide.

Step 1b: Reduction of (S)-2-methylbutyl azide to (S)-2-aminobutanol

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Azide: Cool the suspension to 0°C and add a solution of crude (S)-2-methylbutyl azide (1.0 eq) in THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash it with THF. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude (S)-2-aminobutanol by vacuum distillation to obtain the pure product.

Protocol 2: Synthesis of Ethambutol Dihydrochloride

This protocol is adapted from a patented industrial synthesis method.[2]

  • Reaction Setup: In a suitable reaction vessel, charge (S)-(+)-2-amino-1-butanol and 1,2-dichloroethane. The water content of the reaction solution should be less than 3 wt%.

  • Condensation Reaction: Heat the mixture to a temperature between 100°C and 140°C and maintain for 2 to 5 hours.

  • Neutralization and Salt Formation: After the reaction is complete, add ethanol and cool the solution. Add a solution of HCl in ethanol to adjust the pH to 3-3.5.

  • Crystallization and Isolation: Slowly cool the solution to 8-10°C to induce crystallization of ethambutol hydrochloride.

  • Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to yield pure ethambutol hydrochloride.

Protocol 3: Synthesis of Levetiracetam

This protocol outlines a common synthetic route to Levetiracetam starting from (S)-2-aminobutyramide hydrochloride, which can be derived from (S)-2-aminobutanol.[3]

  • Reaction Setup: In a reaction vessel, suspend (S)-2-aminobutyramide hydrochloride in dichloromethane.

  • Base Addition: Add potassium hydroxide to the suspension.

  • Acylation and Cyclization: Add 4-chlorobutyryl chloride dropwise to the reaction mixture. The condensation and subsequent intramolecular cyclization occur to form Levetiracetam.

  • Work-up: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethyl acetate (B1210297) to obtain enantiomerically pure (S)-Levetiracetam.

Mandatory Visualizations

Synthesis_Pathway 1_Chloro_2_methylbutane (S)-1-Chloro-2-methylbutane 2_Aminobutanol (S)-2-Aminobutanol 1_Chloro_2_methylbutane->2_Aminobutanol Amination/ Reduction Ethambutol Ethambutol 2_Aminobutanol->Ethambutol Condensation with 1,2-dichloroethane Levetiracetam Levetiracetam 2_Aminobutanol->Levetiracetam Multi-step Synthesis

Caption: Synthetic pathways from (S)-1-chloro-2-methylbutane.

Ethambutol_Synthesis_Workflow start Start reactants (S)-2-Aminobutanol 1,2-Dichloroethane start->reactants condensation Condensation (100-140°C) reactants->condensation neutralization Neutralization & Salt Formation (HCl in Ethanol) condensation->neutralization crystallization Crystallization (8-10°C) neutralization->crystallization purification Filtration & Drying crystallization->purification product Ethambutol Dihydrochloride purification->product

Caption: Experimental workflow for Ethambutol synthesis.

Levetiracetam_Synthesis_Logical_Flow cluster_intermediate Intermediate Preparation cluster_synthesis Levetiracetam Synthesis 2_Aminobutanol (S)-2-Aminobutanol Amide_HCl (S)-2-Aminobutyramide Hydrochloride 2_Aminobutanol->Amide_HCl Amidation Acylation Acylation with 4-chlorobutyryl chloride Amide_HCl->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Purification Recrystallization Cyclization->Purification Levetiracetam_Product Levetiracetam_Product Purification->Levetiracetam_Product Final Product

Caption: Logical relationship in Levetiracetam synthesis.

References

Application Notes and Protocol for GC-MS Analysis of a 1-Chloro-2-methylbutane Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds within a sample.[1] This document provides a detailed protocol for the analysis of a reaction mixture containing 1-chloro-2-methylbutane, a common alkylating agent. The analysis of such reaction mixtures is crucial for monitoring reaction progress, determining yield, and identifying potential impurities.[2] This protocol outlines the necessary steps for sample preparation, instrument parameters, and data analysis to ensure accurate and reproducible results. The methodology is designed to be robust and applicable for quality control and research purposes in drug development and other chemical synthesis applications.

Experimental Protocols

Materials and Reagents
  • Solvent: Dichloromethane (B109758) (CH₂Cl₂), GC grade or equivalent.[3][4]

  • Internal Standard (IS): Fluorobenzene (B45895) (≥99.5% purity).[5]

  • This compound: (≥99.5% purity) for preparation of calibration standards.

  • Reaction Mixture: Sample from the chemical reaction involving this compound.

  • Glassware: Class A volumetric flasks, pipettes, and 1.5 mL GC autosampler vials with inserts.[3]

Sample Preparation

A critical step for accurate GC-MS analysis is the proper preparation of the sample to ensure it is suitable for injection and free of interfering substances.[6]

  • Reaction Quenching (if necessary): If the reaction is ongoing, it should be quenched appropriately before analysis. This may involve cooling the mixture or adding a quenching agent that will not interfere with the GC-MS analysis.

  • Dilution: The reaction mixture is typically diluted to an appropriate concentration with a volatile organic solvent.[4]

    • Pipette a known volume (e.g., 100 µL) of the reaction mixture into a 10 mL volumetric flask.

    • Add the internal standard. Pipette a known volume of a stock solution of fluorobenzene in dichloromethane (e.g., 100 µL of a 1 mg/mL solution) into the flask. The use of an internal standard is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.[7][8]

    • Dilute to the mark with dichloromethane.

    • The final concentration should aim for an on-column loading of approximately 10 ng for a 1 µL injection.[3]

  • Filtration/Centrifugation: To prevent blockage of the GC syringe and contamination of the injector and column, remove any particulate matter from the diluted sample.[3][6]

    • Centrifuge the diluted sample at a moderate speed (e.g., 5000 rpm) for 5 minutes.

    • Alternatively, filter the sample through a 0.22 µm syringe filter compatible with dichloromethane.[4]

  • Transfer: Carefully transfer the supernatant or the filtered sample into a 1.5 mL glass autosampler vial for analysis.[3]

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and the expected composition of the reaction mixture. A non-polar or medium-polarity column is generally suitable for the analysis of alkyl halides.[3][9]

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio) or Splitless for trace analysis
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program - Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 2 minutes at 200 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-300
Scan Mode Full Scan

Data Presentation

Quantitative data should be summarized in a clear and structured table. The use of an internal standard allows for the calculation of the response factor (RF) for each analyte relative to the IS. The concentration of each component in the reaction mixture can then be determined.

Table 1: Quantitative Analysis of this compound Reaction Mixture

Compound Retention Time (min) Quantification Ion (m/z) Concentration (mg/mL) Relative Abundance (%)
This compoundtR157, 71, 106C1A1
Potential Byproduct 1tR2m/z2C2A2
Potential Byproduct 2tR3m/z3C3A3
Starting Material 2tR4m/z4C4A4
Fluorobenzene (IS)tRIS96CISN/A

Note: Retention times, quantification ions, concentrations, and relative abundances are placeholders and should be determined experimentally.

Mandatory Visualization

The following diagram illustrates the workflow for the GC-MS analysis of the this compound reaction mixture.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution with Dichloromethane & Internal Standard Addition ReactionMixture->Dilution Filtration Filtration / Centrifugation Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification using IS PeakIntegration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for GC-MS analysis of a this compound reaction mixture.

References

Application of (S)-1-Chloro-2-methylbutane in the Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Chloro-2-methylbutane is a versatile and valuable chiral building block in asymmetric synthesis, particularly for the preparation of enantiomerically enriched alcohols. Its utility lies in its ability to form a chiral Grignard reagent, (S)-2-methylbutylmagnesium chloride, which can then be reacted with various electrophiles, most notably aldehydes and ketones, to introduce a chiral center with a defined stereochemistry. This application note provides a detailed protocol for the synthesis of a chiral primary alcohol, (S)-4-methyl-1-hexanol, using (S)-1-Chloro-2-methylbutane as the chiral source. The described methodology is of significant interest to researchers and professionals in drug development and fine chemical synthesis where stereochemical control is paramount.

Principle

The synthesis proceeds via a two-step sequence. First, the chiral Grignard reagent, (S)-2-methylbutylmagnesium chloride, is prepared by the reaction of (S)-1-Chloro-2-methylbutane with magnesium metal in an anhydrous ether solvent. Subsequently, this organometallic intermediate undergoes a nucleophilic addition to formaldehyde (B43269), a simple yet effective electrophile for the introduction of a hydroxymethyl group. The chirality of the starting alkyl halide is transferred to the final alcohol product, yielding (S)-4-methyl-1-hexanol.

Experimental Protocols

Materials and Equipment
  • (S)-1-Chloro-2-methylbutane (>98% purity, specific rotation [α]D ≈ +1.6°)

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Paraformaldehyde, dried under vacuum

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (three-neck round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus

Protocol 1: Preparation of (S)-2-methylbutylmagnesium chloride

This protocol outlines the formation of the chiral Grignard reagent. All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Initiation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a single crystal of iodine.

  • Solvent Addition: Add approximately 20 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of (S)-1-Chloro-2-methylbutane (1.0 equivalent) in 50 mL of anhydrous diethyl ether.

  • Add a small portion (approximately 5 mL) of the halide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining solution of (S)-1-Chloro-2-methylbutane dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.

Protocol 2: Synthesis of (S)-4-methyl-1-hexanol

This protocol describes the reaction of the chiral Grignard reagent with formaldehyde.

  • Reaction with Formaldehyde: In a separate flame-dried flask, heat paraformaldehyde (1.5 equivalents) under a slow stream of inert gas to depolymerize it into gaseous formaldehyde. Pass the gaseous formaldehyde into the stirred solution of (S)-2-methylbutylmagnesium chloride at 0 °C (ice bath). Alternatively, add freshly depolymerized, dry paraformaldehyde portion-wise to the Grignard solution at 0 °C.

  • Reaction: After the addition of formaldehyde is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C with an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure (S)-4-methyl-1-hexanol.

Quantitative Data

The following table summarizes representative data for the synthesis of (S)-4-methyl-1-hexanol from (S)-1-Chloro-2-methylbutane. The data is based on typical yields and expected stereochemical outcomes for such reactions.

ParameterValue
Starting Material(S)-1-Chloro-2-methylbutane
Product(S)-4-methyl-1-hexanol
Theoretical YieldVaries based on scale
Actual Yield 65-75%
Enantiomeric Excess (e.e.) >95%
Specific Rotation [α]D +7.5° to +9.0° (neat)
Boiling Point of Product173 °C at 760 mmHg
Appearance of ProductColorless liquid

Visualizations

Reaction Pathway

G A (S)-1-Chloro-2-methylbutane C (S)-2-methylbutylmagnesium chloride (Grignard Reagent) A->C Grignard Formation B Mg, Anhydrous Ether E (S)-4-methyl-1-hexanol C->E Nucleophilic Addition D 1. Formaldehyde (CH₂O) 2. H₃O⁺ Work-up

Caption: Synthesis of (S)-4-methyl-1-hexanol from (S)-1-Chloro-2-methylbutane.

Experimental Workflow

G cluster_0 Protocol 1: Grignard Reagent Preparation cluster_1 Protocol 2: Alcohol Synthesis A 1. React (S)-1-Chloro-2-methylbutane with Mg in anhydrous ether B 2. Initiate with Iodine and gentle heating A->B C 3. Stir at room temperature for 1-2 hours B->C D 4. React Grignard reagent with formaldehyde at 0°C C->D Proceed to next step E 5. Warm to room temperature and stir D->E F 6. Quench with aq. NH₄Cl E->F G 7. Extract with ether F->G H 8. Dry and concentrate G->H I 9. Purify by distillation H->I

Caption: Experimental workflow for the two-stage synthesis.

Conclusion

The use of (S)-1-Chloro-2-methylbutane as a chiral precursor for the synthesis of (S)-4-methyl-1-hexanol via a Grignard reaction is a robust and efficient method for obtaining this chiral primary alcohol with high enantiomeric purity. The protocols provided herein offer a detailed guide for researchers in the field of asymmetric synthesis. Careful adherence to anhydrous and inert atmosphere conditions is crucial for the successful preparation of the Grignard reagent and the subsequent high-yielding synthesis of the target chiral alcohol. This methodology can be adapted for the synthesis of a variety of other chiral alcohols by employing different carbonyl electrophiles.

Application Notes and Protocols: Synthesis of (2-Methylbutyl)magnesium chloride via Grignar d Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of (2-methylbutyl)magnesium chloride, a Grignard reagent, through the reaction of 1-chloro-2-methylbutane with magnesium turnings. Grignard reagents are pivotal in organic synthesis for the formation of carbon-carbon bonds, making them essential tools in pharmaceutical and chemical research and development. This protocol outlines the necessary reagents, equipment, safety precautions, and a step-by-step procedure for the successful preparation of this organometallic compound. The information is compiled from established methodologies for similar Grignard reactions and is intended to serve as a comprehensive guide for laboratory professionals.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom. The reaction of this compound with magnesium metal in an ethereal solvent yields (2-methylbutyl)magnesium chloride. This reagent is a strong nucleophile and a strong base, enabling its use in a wide array of chemical transformations, including the synthesis of alcohols, carboxylic acids, and other complex organic molecules. The successful formation of the Grignard reagent is highly dependent on anhydrous conditions, as it readily reacts with protic solvents like water.

Chemical Reaction

CH3CH2CH(CH3)CH2Cl + Mg ->[diethyl ether or THF] CH3CH2CH(CH3)CH2MgCl

Data Presentation

Table 1: Reagent Specifications
ReagentChemical FormulaMolar Mass ( g/mol )PuritySupplier
This compoundC5H11Cl106.59≥98%Sigma-Aldrich
Magnesium TurningsMg24.3199.8%Sigma-Aldrich
Diethyl Ether (anhydrous)(C2H5)2O74.12≥99.7%Sigma-Aldrich
Tetrahydrofuran (THF, anhydrous)C4H8O72.11≥99.9%Sigma-Aldrich
IodineI2253.8199.8%Sigma-Aldrich
Table 2: Typical Reaction Parameters (Adapted from Analogous Procedures)
ParameterValue
Molar Ratio (this compound:Mg)1 : 1.2
SolventAnhydrous Diethyl Ether or THF
Reaction TemperatureReflux temperature of the solvent
Reaction Time1-2 hours after addition
Initiation MethodSmall crystal of iodine, gentle heating
Expected Yield70-90% (based on analogous reactions)

Experimental Protocols

Safety Precautions:

  • Fire Hazard: Diethyl ether and THF are extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from open flames or sparks.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon.

  • Exothermic Reaction: The formation of a Grignard reagent is exothermic and can become vigorous. An ice-water bath should be readily available to control the reaction temperature.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile) must be worn at all times.

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or argon gas inlet

  • Drying tube (filled with calcium chloride)

  • Schlenk line (optional, for advanced inert atmosphere techniques)

  • Syringes and needles

  • Oven for drying glassware

Procedure:

  • Apparatus Setup:

    • Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Place a drying tube at the top of the condenser.

    • Place a magnetic stir bar in the flask.

    • Flush the entire apparatus with dry nitrogen or argon for at least 10-15 minutes to create an inert atmosphere.

  • Preparation of Reagents:

    • Weigh 2.92 g (0.12 mol) of magnesium turnings and place them in the reaction flask.

    • In the dropping funnel, prepare a solution of 10.66 g (0.10 mol) of this compound in 50 mL of anhydrous diethyl ether (or THF).

  • Reaction Initiation:

    • Add a small crystal of iodine to the magnesium turnings. The iodine helps to activate the magnesium surface.

    • Add approximately 5 mL of the this compound solution from the dropping funnel to the magnesium turnings.

    • If the reaction does not start spontaneously (indicated by gentle bubbling and a slight warming of the flask), gently warm the flask with a heating mantle. The disappearance of the iodine color is also an indicator of reaction initiation.

    • Once the reaction has started, a gray, cloudy appearance of the solution will be observed.

  • Addition of Alkyl Halide:

    • Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, slow down the addition rate and/or cool the flask with an ice-water bath.

    • The addition should take approximately 30-60 minutes.

  • Completion of Reaction:

    • After the addition is complete, continue to stir the mixture and maintain a gentle reflux using the heating mantle for an additional 1-2 hours to ensure complete reaction.

    • The final Grignard reagent solution should be a grayish, cloudy mixture.

  • Use and Quenching:

    • The prepared (2-methylbutyl)magnesium chloride solution can be used directly for subsequent reactions.

    • To determine the concentration of the Grignard reagent, a sample can be quenched with a known amount of iodine followed by titration with standard sodium thiosulfate (B1220275) solution, or by titration with a standard solution of a secondary alcohol in the presence of a colorimetric indicator.

    • For work-up of a subsequent reaction, the Grignard reagent is typically quenched by slow addition to a cold, acidic aqueous solution (e.g., 1 M HCl or saturated NH4Cl solution).

Mandatory Visualizations

Grignard_Reaction_Pathway This compound This compound Grignard_Reagent (2-Methylbutyl)magnesium chloride This compound->Grignard_Reagent Reaction Mg Mg Mg->Grignard_Reagent Solvent Anhydrous Diethyl Ether or THF Solvent->Grignard_Reagent

Caption: Reaction pathway for the synthesis of (2-methylbutyl)magnesium chloride.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Dry Glassware B Assemble Apparatus under N2/Ar A->B C Add Mg Turnings & Iodine B->C E Initiate Reaction C->E D Prepare Alkyl Halide Solution D->E F Dropwise Addition of Alkyl Halide E->F G Reflux for 1-2 hours F->G H Grignard Reagent Solution G->H I Titration (Optional) H->I J Use in Subsequent Reaction H->J

Caption: Experimental workflow for Grignard reagent synthesis.

Application Notes and Protocols for the Distillation and Purification of 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the purification of 1-Chloro-2-methylbutane, a halogenated organic building block. The primary purification method detailed is fractional distillation, a technique essential for separating the target compound from impurities that may include unreacted starting materials, acidic residues, and alkene byproducts from its synthesis. This protocol outlines the necessary washing and drying steps prior to distillation and emphasizes critical safety precautions for handling this flammable compound.

Introduction

This compound is a valuable alkyl halide intermediate used in various organic syntheses, including the formation of Grignard reagents for creating optically active carbinols.[1][2] It is commonly synthesized from 2-methylbutanol.[1][2] The crude product from synthesis often contains impurities such as residual acid catalysts (e.g., HCl), unreacted alcohol, and elimination byproducts like alkenes. Effective purification is crucial to ensure the desired reactivity and prevent side reactions in subsequent applications. Fractional distillation, which separates components based on differences in their boiling points, is the preferred method for achieving high purity.[3][4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is essential for its proper handling and purification.

PropertyValueReference
Molecular Formula C₅H₁₁Cl[2][6]
Molecular Weight 106.59 g/mol [2][6]
Boiling Point 100 °C (at 750 mmHg)[1][2]
Density 0.886 g/mL (at 25 °C)[1][2]
Refractive Index (n²⁰/D) 1.412[1]
Appearance Colorless liquid[7]
Solubility Low solubility in water; soluble in nonpolar organic solvents.[7]
Flash Point 0 °C (32 °F) - closed cup

Safety Precautions

This compound is a highly flammable liquid and vapor and requires careful handling in a laboratory setting.[6][8]

  • Engineering Controls: All procedures should be performed in a well-ventilated chemical fume hood.[9][10] Use explosion-proof equipment for heating and stirring.[9][10][11]

  • Personal Protective Equipment (PPE): Wear safety glasses or a face shield, nitrile gloves, and a flame-resistant lab coat.[9]

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces.[8][9][11] Have a Class B fire extinguisher (e.g., dry chemical or CO₂) readily available.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Ground/bond all containers and receiving equipment to prevent static discharge.[8][9]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[11]

Experimental Protocol: Purification of this compound

This protocol describes the purification of crude this compound containing acidic impurities and water.

Materials and Equipment
  • Crude this compound

  • 5% Sodium bicarbonate (NaHCO₃) solution, aqueous

  • Saturated Sodium chloride (brine) solution, aqueous

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Boiling chips

  • Thermometer

Step-by-Step Procedure

Part A: Washing and Drying

  • Transfer Crude Product: Place the crude this compound into a separatory funnel of appropriate size.

  • Acid Neutralization: Add an equal volume of 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel, invert it, and immediately vent to release any pressure from CO₂ evolution. Shake gently with frequent venting.[12][13][14] Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Water Wash: Add an equal volume of water to the separatory funnel. Shake and vent as before. Allow the layers to separate, then drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer.[12][15] Separate and discard the aqueous layer.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the liquid. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it stand for 10-15 minutes to ensure all water is absorbed.[12][13]

Part B: Fractional Distillation

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Transfer and Boiling Chips: Decant or filter the dried this compound into the round-bottom distillation flask. Add a few boiling chips to ensure smooth boiling.[16]

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the liquid heats, the vapor will rise through the fractionating column. The temperature at the distillation head will initially be low and then rise to the boiling point of the most volatile component.

  • Fraction Collection: Discard any initial low-boiling distillate (forerun). Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound (~100 °C at atmospheric pressure).[1]

  • Completion: Stop the distillation before the distilling flask goes to complete dryness to prevent the formation of potentially explosive peroxides and overheating.[16]

  • Storage: Store the purified, colorless liquid in a tightly sealed container.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification process.

Purification_Workflow Crude Crude this compound Wash_NaHCO3 Wash with 5% NaHCO3 Solution Crude->Wash_NaHCO3 Separate1 Separate Layers (Discard Aqueous) Wash_NaHCO3->Separate1 Wash_H2O Wash with Water Separate1->Wash_H2O Separate2 Separate Layers (Discard Aqueous) Wash_H2O->Separate2 Wash_Brine Wash with Brine Separate2->Wash_Brine Separate3 Separate Layers (Discard Aqueous) Wash_Brine->Separate3 Dry Dry with Anhydrous Na2SO4 Separate3->Dry Decant Decant/Filter Dry->Decant Distill Fractional Distillation Decant->Distill Pure Pure this compound Distill->Pure

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

troubleshooting Grignard reaction initiation with 1-Chloro-2-methylbutane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for initiating the Grignard reaction with 1-chloro-2-methylbutane. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?

Failure to initiate a Grignard reaction is a frequent issue, often stemming from the passivating layer of magnesium oxide on the magnesium turnings, the presence of moisture, or the relatively lower reactivity of alkyl chlorides compared to bromides and iodides. Here is a systematic approach to troubleshooting:

Initial Checks:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware was rigorously flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous.

  • Reagent Quality: Use fresh, shiny magnesium turnings. Older, dull-looking magnesium will have a thicker oxide layer. Ensure the this compound is pure and dry.

Initiation Techniques: If the reaction doesn't start after adding a small amount of the alkyl halide solution, consider the following activation methods:

  • Mechanical Activation:

    • Crushing: Use a dry glass rod to crush some of the magnesium turnings against the side of the flask. This will expose a fresh, unoxidized surface.

    • Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere before solvent addition can help break the oxide layer.

  • Chemical Activation:

    • Iodine: Add a single, small crystal of iodine. The disappearance of the purple or brown color is an indicator of activation.

    • 1,2-Dibromoethane (DBE): Add a few drops of DBE. The observation of ethylene (B1197577) gas bubbling is a sign of activation.

    • Diisobutylaluminum hydride (DIBAH): For challenging cases, DIBAH can be an effective activating and drying agent.

  • Thermal Activation:

    • Gently warm the flask with a heat gun or in a warm water bath. Be prepared to cool the reaction if it becomes too vigorous upon initiation.

  • Sonication:

    • Place the reaction flask in an ultrasonic bath to help clean the surface of the magnesium.

Q2: What are the visual signs of a successful Grignard reaction initiation?

A successful initiation is typically accompanied by one or more of the following observations:

  • A noticeable temperature increase (exotherm).

  • The appearance of a cloudy or turbid gray/brown solution.

  • Spontaneous boiling of the solvent (especially with low-boiling ethers like diethyl ether).

  • If using an activator like iodine, the characteristic color will fade.

  • If using 1,2-dibromoethane, you will observe bubbling (ethylene gas evolution).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous solvents and glassware?

Grignard reagents are potent bases and will react readily with protic solvents like water and alcohols. This reaction quenches the Grignard reagent, preventing it from reacting with your desired electrophile and reducing the overall yield.

Q2: Can I use solvents other than diethyl ether or THF?

Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential because they are aprotic and solvate the Grignard reagent, stabilizing it through coordination. For less reactive alkyl chlorides, THF is often preferred due to its higher boiling point and better solvating ability.

Q3: How does the purity of the magnesium affect the reaction?

The magnesium surface is typically coated with a layer of magnesium oxide (MgO), which passivates the metal and prevents it from reacting with the alkyl halide. Using fresh, high-purity magnesium with minimal oxide coating is crucial for successful initiation. Impurities such as iron and manganese within the magnesium can also negatively impact the reaction yield.

Q4: I'm observing the formation of a significant amount of a byproduct. What could it be?

A common byproduct is the Wurtz coupling product, which results from the Grignard reagent reacting with unreacted this compound. To minimize this, ensure slow, controlled addition of the alkyl halide to keep its concentration low in the reaction flask.

Data Presentation

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodActivating AgentTypical AmountObservable Sign of InitiationTypical TemperatureNotes
Chemical Iodine (I₂)1-2 small crystalsDisappearance of purple/brown colorRoom Temp. / Gentle WarmingA simple and very common method.
1,2-Dibromoethane (DBE)A few dropsBubbling (ethylene gas evolution)Room Temp.The reaction with DBE can be vigorous.
DIBAH5-12 mol%Temperature increase≤ 20°C for aryl halides, lower for alkyl halidesAlso acts as a drying agent.
Mechanical CrushingN/ALocalized bubbling or cloudinessRoom Temp.Exposes a fresh magnesium surface.
SonicationN/AGeneral cloudiness and warmingRoom Temp.Cleans the magnesium surface via cavitation.

Experimental Protocols

Protocol 1: General Grignard Formation with this compound using Iodine Activation

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a stream of nitrogen or argon.

  • Reagent Setup: To the cooled flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF from the dropping funnel.

  • Observation: Look for the disappearance of the iodine color and a gentle reflux, indicating initiation. If no reaction starts, gently warm the flask.

  • Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure full conversion.

Protocol 2: Grignard Formation using 1,2-Dibromoethane (DBE) Activation

  • Glassware Preparation: Follow the same procedure as for iodine activation.

  • Reagent Setup: Add magnesium turnings (1.2 equivalents) to the flask.

  • Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.

  • Initiation with DBE: While stirring, add a few drops of 1,2-dibromoethane. Observe for bubbling.

  • Alkyl Halide Addition: Once the bubbling from the DBE reaction subsides, begin the slow, dropwise addition of the this compound solution.

  • Completion: Maintain a gentle reflux during the addition and for 1-2 hours after the addition is complete.

Mandatory Visualization

Troubleshooting_Grignard_Initiation Start Grignard Reaction Fails to Initiate Check_Anhydrous Are all reagents and solvents strictly anhydrous? Start->Check_Anhydrous Dry_Reagents Dry solvents and reagents. Flame-dry glassware. Check_Anhydrous->Dry_Reagents No Check_Activator Have you added an activator? Check_Anhydrous->Check_Activator Yes Dry_Reagents->Check_Anhydrous Add_Iodine Add a small crystal of iodine. Check_Activator->Add_Iodine No Reaction_Initiates Reaction Initiates (Observe exotherm, cloudiness, etc.) Check_Activator->Reaction_Initiates Yes, and initiated Reaction_Fails Reaction Still Fails: Consider alternative activators (e.g., DIBAH) or fresh reagents. Check_Activator->Reaction_Fails Yes, but no initiation Warm_Mixture Gently warm the mixture. Add_Iodine->Warm_Mixture Add_DBE Add a few drops of 1,2-dibromoethane. Warm_Mixture->Add_DBE Mechanical_Activation Crush magnesium turnings or sonicate. Add_DBE->Mechanical_Activation Mechanical_Activation->Reaction_Initiates Success Mechanical_Activation->Reaction_Fails No Initiation

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Grignard_Initiation_Pathway Mg_Surface Mg(0) Surface (with MgO layer) Activator Activator (I₂, DBE, etc.) Mg_Surface->Activator Activated_Mg Activated Mg(0)* Surface (oxide layer disrupted) Activator->Activated_Mg removes MgO Alkyl_Halide R-X (this compound) Activated_Mg->Alkyl_Halide Grignard_Reagent Grignard Reagent (R-Mg-X) Alkyl_Halide->Grignard_Reagent oxidative insertion Inhibitors Inhibitors (H₂O, O₂) Grignard_Reagent->Inhibitors Quenched_Product Quenched Product (R-H) Inhibitors->Quenched_Product quenching

preventing Wurtz coupling side reaction in Grignard synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Wurtz Coupling Side Reactions

This guide provides troubleshooting advice, quantitative data, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize the formation of undesired Wurtz coupling byproducts in Grignard reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the Wurtz coupling side reaction in the context of Grignard synthesis?

A1: The Wurtz-type coupling is a significant side reaction where a newly formed Grignard reagent (R-MgX) reacts with a molecule of the unreacted organic halide (R-X).[1][2][3][4][5] This results in a homocoupled dimer (R-R) and magnesium dihalide (MgX₂).[2] This side reaction not only consumes the desired Grignard reagent, reducing the overall yield, but also complicates the purification of the final product.[1]

Q2: I'm observing a high yield of the Wurtz coupling byproduct. What are the most likely causes?

A2: A high yield of Wurtz coupling products is typically promoted by several factors:

  • High Local Concentration of Organic Halide: Rapid addition of the organic halide can create localized areas of high concentration. This increases the probability of the Grignard reagent reacting with the halide instead of the intended electrophile.[1]

  • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][2] Since Grignard formation is exothermic, poor temperature control can lead to hotspots that favor byproduct formation.[1][2][6]

  • Choice of Solvent: Certain solvents, particularly Tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for specific substrates like benzylic halides when compared to other ethers such as 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O).[1]

  • Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface can slow the rate of Grignard reagent formation. This leaves more unreacted organic halide available to participate in the Wurtz coupling side reaction.[1][7]

  • Reactivity of the Organic Halide: The nature of the halide itself plays a role. The reactivity order is generally I > Br > Cl.[2][8] More reactive halides, like alkyl iodides, can sometimes lead to a higher percentage of dimer formation.[2]

Q3: How can I strategically minimize the formation of Wurtz coupling products?

A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:

  • Slow, Controlled Addition: Add the organic halide solution dropwise to the magnesium suspension. The addition rate should be managed to maintain a steady, controllable reaction temperature, thus preventing the buildup of unreacted halide.[1][6]

  • Temperature Management: Maintain a low reaction temperature. For highly reactive halides, using an ice bath to keep the temperature below 10°C is often recommended.[1]

  • Appropriate Solvent Selection: Choose a solvent that is less likely to promote Wurtz coupling for your specific substrate. For example, 2-MeTHF is often superior to THF for preparing benzylic Grignard reagents.[1]

  • Magnesium Activation: Ensure the magnesium turnings are properly activated to facilitate a prompt initiation of the Grignard formation. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][6]

  • High Dilution: Using a sufficient volume of anhydrous solvent helps to keep the concentration of the organic halide low, which in turn reduces the likelihood of the Wurtz side reaction.[2]

  • Continuous Flow Chemistry: For industrial applications, continuous flow processes provide better control over reaction parameters like temperature and reactant concentrations, which has been shown to significantly improve selectivity and reduce Wurtz coupling compared to traditional batch processes.[3][4][5]

Q4: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?

A4: While a gray, cloudy appearance is normal for a Grignard reagent suspension, the formation of a thick precipitate can sometimes be indicative of excessive Wurtz coupling.[1][7] The Wurtz byproduct (R-R) can precipitate if its concentration is high and its solubility in the reaction solvent is low.[7] For instance, the synthesis of benzylmagnesium bromide can sometimes yield the Wurtz product (1,2-diphenylethane) almost quantitatively, which may precipitate from the solution.[7]

Data Presentation
Table 1: Effect of Solvent on Grignard Yield and Wurtz Coupling

The choice of solvent can have a dramatic impact on the ratio of the desired Grignard product to the Wurtz coupling byproduct, particularly for reactive halides like benzyl (B1604629) chloride.

SolventSubstrateGrignard Product Yield (%)Remarks
2-Methyltetrahydrofuran (2-MeTHF)Benzyl Chloride91High yield, indicating minimal Wurtz coupling.
Diethyl Ether (Et₂O)Benzyl Chloride94Excellent yield with minimal Wurtz coupling.[1]
Tetrahydrofuran (THF)Benzyl Chloride27Poor yield due to significant Wurtz byproduct formation.[1]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Wurtz Coupling in Benzyl Grignard Formation

This protocol is adapted from a gram-scale synthesis that demonstrates the successful suppression of Wurtz coupling by using 2-MeTHF as the solvent.[1]

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Benzyl chloride (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Electrophile for quenching and yield determination (e.g., 2-Butanone, 1.0 eq)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen or argon.[2]

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under the inert atmosphere until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface.[1][2] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the benzyl chloride solution (dissolved in anhydrous 2-MeTHF) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1]

  • Slow Addition: Once the reaction has initiated, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of at least 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[1]

  • Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.

  • Quenching and Workup: Cool the Grignard solution to 0°C. Slowly add a solution of the electrophile (e.g., 2-butanone) in 2-MeTHF. After the addition, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extraction and Purification: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The yield of the resulting alcohol product is indicative of successful Grignard formation with minimal Wurtz coupling.[1]

Visualizations

Below are diagrams illustrating the key chemical pathways and a logical workflow for troubleshooting excessive Wurtz coupling.

G cluster_0 Reaction Pathways Start Organic Halide (R-X) + Mg Grignard Grignard Reagent (R-MgX) Start->Grignard Desired Grignard Formation UnreactedHalide Unreacted R-X DesiredProduct Desired Product Grignard->DesiredProduct + Electrophile WurtzProduct Wurtz Coupling Product (R-R) Grignard->WurtzProduct + Unreacted R-X (Side Reaction)

Competing reaction pathways in Grignard synthesis.

G Start High Wurtz Byproduct Observed Q_Temp Is Reaction Temperature Too High? Start->Q_Temp A_Temp Lower Temperature (e.g., use ice bath, <10°C) Q_Temp->A_Temp Yes Q_Addition Is Halide Addition Too Fast? Q_Temp->Q_Addition No A_Temp->Q_Addition A_Addition Decrease Addition Rate (Slow, dropwise addition) Q_Addition->A_Addition Yes Q_Solvent Is Solvent Choice Optimal? Q_Addition->Q_Solvent No A_Addition->Q_Solvent A_Solvent Consider Alternative Solvents (e.g., 2-MeTHF or Et2O instead of THF) Q_Solvent->A_Solvent No Q_Mg Is Mg Surface Activated? Q_Solvent->Q_Mg Yes A_Solvent->Q_Mg A_Mg Activate Mg (e.g., with I2 or DIBAL-H) Q_Mg->A_Mg No End Re-run Experiment & Monitor Yield Q_Mg->End Yes A_Mg->End

References

Technical Support Center: Optimizing Synthesis of 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-chloro-2-methylbutane. The information is tailored for researchers, scientists, and drug development professionals to help optimize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

This compound is typically synthesized from 2-methyl-1-butanol (B89646). Due to the primary nature of the alcohol, the reaction proceeds through an S(N)2 mechanism. The two most common reagents for this conversion are thionyl chloride (SOCl(_2)) and hydrochloric acid (HCl).[1] Thionyl chloride is often preferred for primary alcohols as it provides a cleaner reaction with gaseous byproducts (SO(_2) and HCl), which simplifies purification.[2][3] The reaction with HCl is much slower for primary alcohols and may require a catalyst like zinc chloride (Lucas reagent).[4]

Q2: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, particularly related to the S(_N)2 reaction mechanism.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reaction of primary alcohols with chlorinating agents can be sluggish. Ensure sufficient reaction time and appropriate temperature. For the thionyl chloride method, gentle heating or reflux may be necessary to drive the reaction to completion.[3]

  • Side Reactions: The primary competing side reaction is elimination (E2), which can be promoted by high temperatures.

  • Reagent Purity: The purity of thionyl chloride is crucial. Old or decomposed thionyl chloride will be less effective.[3]

  • Water Contamination: Thionyl chloride reacts vigorously with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent the decomposition of the reagent.[3]

  • Steric Hindrance: While 2-methyl-1-butanol is a primary alcohol, the methyl group at the beta-position can cause some steric hindrance, slowing down the S(_N)2 reaction compared to unbranched primary alcohols.

Strategies for Yield Optimization:

  • Choice of Reagent: Using thionyl chloride is generally more efficient than HCl for primary alcohols.[1]

  • Reaction Conditions: A slight excess of the chlorinating agent is often used to ensure complete conversion of the alcohol.[3] For the thionyl chloride reaction, using a non-nucleophilic aprotic solvent like chloroform (B151607) or toluene (B28343) is recommended.[2][3]

  • Temperature Control: While some heating may be required, excessive temperatures can favor elimination byproducts. The optimal temperature should be determined experimentally.

  • Use of a Base: In the thionyl chloride reaction, a weak base like pyridine (B92270) can be added. Pyridine reacts with the intermediate to form a pyridinium (B92312) salt, and the liberated chloride ion then acts as a nucleophile in the S(_N)2 reaction, which can improve the reaction rate and yield.[5]

Q3: I am observing multiple peaks in my GC analysis of the purified product. What are the likely impurities?

The presence of multiple peaks in a Gas Chromatography (GC) analysis indicates impurities. For the synthesis of this compound, these could be:

  • Unreacted 2-methyl-1-butanol: If the reaction did not go to completion, you will see the starting material in your product.

  • Isomeric Byproducts: While the S(_N)2 reaction on a primary alcohol should not produce rearranged products, any trace of S(_N)1 character could lead to the formation of small amounts of 2-chloro-2-methylbutane (B165293) or other isomers.

  • Elimination Products: Alkenes such as 2-methyl-1-butene (B49056) or 2-methyl-2-butene (B146552) can be formed through an E2 elimination side reaction.

  • Solvent Residue: Incomplete removal of the reaction solvent during workup.

Q4: How can I effectively purify the crude this compound?

A multi-step purification process is recommended to achieve high purity:

  • Neutralization: Wash the crude product with a dilute solution of sodium bicarbonate (NaHCO(_3)) to neutralize any remaining acid (e.g., HCl or byproducts from thionyl chloride).[1]

  • Aqueous Wash: Wash with water to remove any remaining inorganic salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4)).[3]

  • Fractional Distillation: The final and most critical step is fractional distillation to separate the this compound from any remaining starting material, isomeric impurities, and high-boiling point byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive Reagent Use fresh, pure thionyl chloride. It should be a colorless to pale yellow liquid.[3]
Presence of Water Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents.[3]
Insufficient Reaction Time/Temperature Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating.[3]
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of thionyl chloride to ensure complete conversion of the alcohol.[3]
Issue 2: Product is Discolored
Potential Cause Troubleshooting Step
Acidic Impurities Wash the crude product with a 5-10% sodium bicarbonate solution before distillation.
High-Molecular-Weight Byproducts Perform a careful fractional distillation, collecting a narrow boiling point fraction.
Reaction Temperature Too High Run the reaction at a lower temperature to minimize the formation of degradation products.

Data Presentation

Table 1: Comparison of Synthesis Methods for Chloroalkanes from Alcohols

Parameter S(_N)2 Synthesis (e.g., this compound) S(_N)1 Synthesis (e.g., 2-chloro-2-methylbutane)
Starting Alcohol Primary (e.g., 2-methyl-1-butanol)Tertiary (e.g., 2-methyl-2-butanol)
Typical Reagent Thionyl chloride (SOCl(_2))[2]Concentrated Hydrochloric Acid (HCl)[1]
Mechanism Bimolecular Nucleophilic Substitution (S(_N)2)[2]Unimolecular Nucleophilic Substitution (S(_N)1)[6]
Stereochemistry Inversion of configuration[2]Racemization[6]
Reaction Rate Slower, sensitive to steric hindrance[7]Faster, dependent on carbocation stability[7]
Common Side Reactions E2 EliminationE1 Elimination[2]
Rearrangements Not commonPossible if a more stable carbocation can be formed

Experimental Protocols

Protocol 1: Synthesis of this compound via S(_N)2 Reaction

Materials:

  • 2-methyl-1-butanol

  • Thionyl chloride (SOCl(_2))

  • Pyridine (optional, as a weak base)

  • Anhydrous diethyl ether or toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2-methyl-1-butanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred solution. If using pyridine, add it to the alcohol solution before the thionyl chloride.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Synthesis of 2-Chloro-2-methylbutane via S(_N)1 Reaction (for comparison)

Materials:

  • 2-methyl-2-butanol (B152257)

  • Concentrated hydrochloric acid (12 M)

  • Saturated sodium chloride solution

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride (CaCl(_2))

Procedure:

  • In a separatory funnel, combine 2-methyl-2-butanol and concentrated HCl.[8]

  • Shake the funnel for 5-10 minutes, venting frequently to release pressure.[8]

  • Allow the layers to separate. The upper layer is the organic product.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and saturated sodium chloride solution.[9]

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it with anhydrous calcium chloride.[1]

  • Decant the dried liquid into a distillation flask and perform a simple distillation, collecting the fraction that boils at the expected temperature for 2-chloro-2-methylbutane.[9]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2-methyl-1-butanol in Anhydrous Solvent reagent Add Thionyl Chloride (SOCl2) dropwise start->reagent reaction Stir at RT or Reflux reagent->reaction quench Quench with Ice reaction->quench extract Separate Organic Layer quench->extract wash_h2o Wash with Water extract->wash_h2o wash_nahco3 Wash with NaHCO3 wash_h2o->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Fractional Distillation concentrate->distill end end distill->end Pure this compound troubleshooting_yield Troubleshooting Low Yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reagent Check Reagent Purity start->check_reagent check_conditions Review Reaction Conditions (Time, Temp) start->check_conditions check_water Verify Anhydrous Conditions start->check_water check_side_reactions Analyze for Side Products (GC-MS) start->check_side_reactions new_reagent Use Fresh Thionyl Chloride check_reagent->new_reagent optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions dry_glassware Ensure Dry Glassware/Solvents check_water->dry_glassware modify_workup Adjust Purification to Remove Byproducts check_side_reactions->modify_workup end Improved Yield new_reagent->end optimize_conditions->end dry_glassware->end modify_workup->end

References

purification of 1-Chloro-2-methylbutane from unreacted starting material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of 1-chloro-2-methylbutane from its unreacted starting material, 2-methyl-1-butanol (B89646).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to wash the crude product with a sodium bicarbonate solution?

A1: The crude this compound is typically synthesized using a chlorinating agent like hydrochloric acid (HCl) or thionyl chloride (SOCl₂). A wash with a weak base, such as 5% sodium bicarbonate solution, is essential to neutralize and remove any remaining acidic impurities.[1][2] This step is often accompanied by the evolution of carbon dioxide gas, so it is crucial to vent the separatory funnel frequently to prevent pressure buildup.[1][3][4]

Q2: An emulsion formed during the aqueous wash. How can I resolve this?

A2: Emulsion formation during liquid-liquid extraction can hinder layer separation. To break up an emulsion, you can try the following:

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Add a small amount of a saturated salt solution, like brine (saturated NaCl), which increases the polarity of the aqueous layer and can help force the separation.[1][5]

Q3: What is the most effective method to remove unreacted 2-methyl-1-butanol from the final product?

A3: The most effective method for separating this compound from the unreacted starting alcohol, 2-methyl-1-butanol, is fractional distillation.[6] This technique separates liquids based on differences in their boiling points. Due to the difference in their boiling points, a careful distillation should yield a pure fraction of the desired product.[7]

Q4: Which drying agent is most suitable for this compound, and how do I know if the product is dry?

A4: Anhydrous calcium chloride (CaCl₂), anhydrous sodium sulfate (B86663) (Na₂SO₄), and anhydrous magnesium sulfate (MgSO₄) are commonly used and effective drying agents for alkyl halides.[8][9] Avoid reactive drying agents like calcium hydride (CaH₂) which can react with the alkyl halide.[10] The product is considered dry when the drying agent no longer clumps together and flows freely in the liquid, appearing like a "snow globe" when swirled.[4][7]

Q5: My final yield is significantly lower than expected. What are the potential causes?

A5: Low yield can result from several factors:

  • Incomplete Reaction: The initial chlorination reaction may not have gone to completion.

  • Side Reactions: Elimination reactions (E1) can compete with the desired substitution (SN1/SN2), forming alkene byproducts (e.g., 2-methyl-1-butene (B49056) and 2-methyl-2-butene).[7][11]

  • Losses During Work-up: Material can be lost during transfers between glassware or incomplete separation of layers during extractions.

  • Inefficient Distillation: Poor insulation of the distillation apparatus or distilling too quickly can lead to an impure product and lower yield of the desired fraction.

Q6: Why is a final wash with saturated sodium chloride (brine) recommended?

A6: A final wash with brine helps to remove the bulk of dissolved water from the organic layer before the final drying step.[1][5] The high salt concentration in the brine decreases the solubility of the organic product in the aqueous layer, further improving the separation and making the subsequent drying step more efficient.[1]

Data Presentation

The physical properties of the key compounds involved are crucial for a successful purification.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₅H₁₁Cl106.591000.886
2-Methyl-1-butanolC₅H₁₂O88.151280.819
Hydrochloric Acid (Conc.)HCl36.46~ -85~ 1.18

Data sourced from Sigma-Aldrich and other chemical suppliers.

Experimental Protocols

Detailed Methodology for Purification of this compound

This protocol outlines the work-up and purification of crude this compound following its synthesis.

  • Quenching and Initial Separation:

    • Carefully transfer the reaction mixture to a separatory funnel. If the reaction was conducted under strongly acidic conditions, it may already be biphasic.

    • Allow the layers to fully separate. The organic layer, containing the product, is typically the upper layer, but it is always best to confirm by adding a few drops of water to see which layer it joins.

    • Drain and discard the lower aqueous layer.

  • Neutralizing Wash:

    • Add 20-30 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel containing the organic layer.[1][3]

    • Gently swirl the funnel without the stopper to allow for the initial release of CO₂ gas.[3]

    • Stopper the funnel, invert, and immediately vent to release pressure. Shake gently, venting frequently, for about 2 minutes.[12]

    • Allow the layers to separate, then drain and discard the lower aqueous bicarbonate layer.

  • Water Wash:

    • Add 20-30 mL of deionized water to the organic layer in the separatory funnel.[3]

    • Shake the funnel for 1 minute, remembering to vent periodically.

    • Allow the layers to separate and discard the aqueous layer.

  • Brine Wash:

    • Add 20 mL of saturated aqueous sodium chloride (brine) to the organic layer.[13] This step helps to remove most of the dissolved water.

    • Shake for 1 minute, vent, allow layers to separate, and discard the aqueous layer.

  • Drying the Product:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate or calcium chloride, in small portions while swirling the flask.[4][12]

    • Continue adding the drying agent until some of it remains free-flowing and does not clump.

    • Allow the product to dry over the agent for at least 10-15 minutes, swirling occasionally.[7]

  • Isolation and Final Purification:

    • Carefully decant or filter the dried liquid into a round-bottom flask suitable for distillation.

    • Perform a simple or fractional distillation, depending on the expected purity.[13]

    • Collect the fraction that boils at the literature value for this compound (approximately 100°C).

Visualizations

Experimental Workflow

G start Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel start->sep_funnel wash_bicarb Wash with 5% NaHCO3 (Vent Frequently) sep_funnel->wash_bicarb Remove Aqueous Layer wash_water Wash with Water wash_bicarb->wash_water Remove Aqueous Layer wash_brine Wash with Brine (NaCl) wash_water->wash_brine Remove Aqueous Layer dry_agent Dry over Anhydrous Agent (e.g., Na2SO4) wash_brine->dry_agent Transfer Organic Layer distill Fractional Distillation dry_agent->distill Decant or Filter product Pure this compound distill->product Collect Correct Fraction

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

G problem Problem: Low Purity in Final Product cause1 Cause: Incomplete Removal of Acid problem->cause1 cause2 Cause: Presence of Unreacted Alcohol problem->cause2 cause3 Cause: Water Contamination problem->cause3 solution1 Solution: Ensure thorough NaHCO3 wash. Test aqueous layer with pH paper. cause1->solution1 solution2 Solution: Improve distillation efficiency. Use a fractionating column. cause2->solution2 solution3 Solution: Use sufficient drying agent. Ensure glassware is dry. cause3->solution3

References

Technical Support Center: Identifying Impurities in 1-Chloro-2-methylbutane by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 1-Chloro-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound synthesized from 2-methyl-1-butanol (B89646)?

A1: The most common impurities are typically unreacted starting material (2-methyl-1-butanol) and isomeric rearrangement products formed during the reaction. These include 2-chloro-2-methylbutane (B165293), 1-chloro-3-methylbutane (B93926), and 2-chloro-3-methylbutane.

Q2: I see extra peaks in the 3.4-3.6 ppm region of my ¹H NMR spectrum. What could they be?

A2: Peaks in this region are characteristic of protons on a carbon adjacent to a chlorine atom (-CH₂Cl or -CHCl-). If your main product is this compound, these extra signals could indicate the presence of isomeric impurities such as 1-chloro-3-methylbutane or 2-chloro-3-methylbutane. It is also possible that unreacted 2-methyl-1-butanol is present, which shows signals for its -CH₂OH protons in a similar region (around 3.4-3.5 ppm).

Q3: My ¹H NMR spectrum shows a singlet around 1.5-1.6 ppm that I can't assign to my main product. What is it likely to be?

A3: A singlet in this region that does not correspond to this compound is a strong indicator of 2-chloro-2-methylbutane as an impurity. The six equivalent methyl protons of 2-chloro-2-methylbutane appear as a singlet in this approximate chemical shift range.

Q4: How can I differentiate between the isomeric impurities using ¹H NMR?

A4: The splitting patterns and integration of the signals are key.

  • This compound (Product): Will show a complex pattern including a triplet, a multiplet, a doublet, and another triplet.

  • 2-Chloro-2-methylbutane: Characterized by a prominent singlet (6H) and a quartet and triplet for the ethyl group.

  • 1-Chloro-3-methylbutane: Will show a triplet (2H, -CH₂Cl), a multiplet (1H), another triplet (2H), and a doublet (6H).

  • 2-Chloro-3-methylbutane: Will exhibit a complex spectrum with multiple doublets and multiplets. The integration ratio would be approximately 6:3:1:1.

Q5: What characteristic signals in the ¹³C NMR spectrum can confirm the presence of specific impurities?

A5: The chemical shift of the carbon attached to the chlorine atom is highly informative.

  • For This compound , the -CH₂Cl carbon appears around 49 ppm.

  • In 2-chloro-2-methylbutane , the quaternary carbon bonded to chlorine is significantly downfield, typically above 70 ppm.

  • For 1-chloro-3-methylbutane , the -CH₂Cl carbon is around 44 ppm.

  • The carbon bearing the chlorine in 2-chloro-3-methylbutane would be expected in the 60-70 ppm range.

  • Unreacted 2-methyl-1-butanol will show a -CH₂OH carbon signal around 68 ppm.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Unexpected singlet around 1.5-1.6 ppm in ¹H NMR. Presence of 2-chloro-2-methylbutane impurity.Confirm with ¹³C NMR by looking for a quaternary carbon signal above 70 ppm. Review reaction conditions to minimize carbocation rearrangement (e.g., lower temperature).
Broad singlet that disappears upon D₂O shake. Presence of unreacted 2-methyl-1-butanol (-OH proton).Confirm with other signals corresponding to the alcohol. Purify the product, for instance by distillation or chromatography.
Complex multiplets that do not correspond to the expected product. Presence of multiple isomeric impurities.Carefully analyze the splitting patterns and integrations. Compare with the reference data in the table below. Consider using 2D NMR techniques (like COSY and HSQC) for unambiguous assignment.
Incorrect integration ratios for the expected signals. Co-eluting impurities or poor phasing of the spectrum.Re-process the NMR data with careful phasing and baseline correction. If the issue persists, it confirms the presence of impurities with overlapping signals.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Potential Impurities

CompoundStructure¹H NMR Chemical Shifts (ppm) and Multiplicity¹³C NMR Chemical Shifts (ppm)
This compound CH₃CH₂CH(CH₃)CH₂Cl~3.4-3.6 (m, 2H, -CH₂Cl), ~1.7 (m, 1H, -CH-), ~1.4 (m, 2H, -CH₂-), ~0.9 (d, 3H, -CH₃), ~0.9 (t, 3H, -CH₃)~49.1 (CH₂Cl), ~39.2 (CH), ~25.9 (CH₂), ~16.5 (CH₃), ~11.4 (CH₃)
2-Chloro-2-methylbutane CH₃CH₂C(Cl)(CH₃)₂~1.7 (q, 2H, -CH₂-), ~1.55 (s, 6H, 2x -CH₃), ~1.0 (t, 3H, -CH₃)~73.9 (C-Cl), ~36.9 (CH₂), ~29.3 (2x CH₃), ~9.3 (CH₃)
1-Chloro-3-methylbutane (CH₃)₂CHCH₂CH₂Cl~3.5 (t, 2H, -CH₂Cl), ~1.7 (m, 2H, -CH₂-), ~1.5 (m, 1H, -CH-), ~0.9 (d, 6H, 2x -CH₃)~43.9 (CH₂Cl), ~38.9 (CH₂), ~26.2 (CH), ~22.4 (2x CH₃)
2-Chloro-3-methylbutane (CH₃)₂CHCHClCH₃Complex multiplets. Expected integration ratio of 6:3:1:1.~65-70 (CHCl), ~35-40 (CH), ~20-25 (CH₃), ~15-20 (CH₃)
2-Methyl-1-butanol CH₃CH₂CH(CH₃)CH₂OH~3.4-3.5 (m, 2H, -CH₂OH), ~1.6 (m, 1H, -CH-), ~1.4 (m, 1H, -CH₂-), ~1.1 (m, 1H, -CH₂-), ~0.9 (d, 3H, -CH₃), ~0.9 (t, 3H, -CH₃), broad s (-OH)~68.0 (CH₂OH), ~41.9 (CH), ~25.9 (CH₂), ~16.4 (CH₃), ~11.3 (CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Experimental Protocols

Sample Preparation for NMR Analysis

  • Sample Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added. TMS also serves as the chemical shift reference (0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mandatory Visualization

impurity_identification_workflow start Acquire 1H NMR Spectrum of This compound Sample check_peaks Compare Spectrum to Reference for Pure Product start->check_peaks pure_product Sample is Pure check_peaks->pure_product No Extra Peaks extra_peaks Extra Peaks Observed check_peaks->extra_peaks Extra Peaks Present end End Analysis pure_product->end analyze_extra_peaks Analyze Chemical Shift, Multiplicity, and Integration of Extra Peaks extra_peaks->analyze_extra_peaks singlet_1_5 Singlet at ~1.5-1.6 ppm? analyze_extra_peaks->singlet_1_5 impurity_2cl2mebu Impurity: 2-Chloro-2-methylbutane (Confirm with 13C NMR) singlet_1_5->impurity_2cl2mebu Yes broad_singlet Broad Singlet (disappears with D2O)? singlet_1_5->broad_singlet No impurity_2cl2mebu->end impurity_alcohol Impurity: 2-Methyl-1-butanol broad_singlet->impurity_alcohol Yes complex_multiplets Other Complex Multiplets? broad_singlet->complex_multiplets No impurity_alcohol->end isomeric_impurities Impurity: Isomeric Chlorobutanes (e.g., 1-chloro-3-methylbutane, 2-chloro-3-methylbutane) complex_multiplets->isomeric_impurities Yes complex_multiplets->end No, consult further 2D NMR data isomeric_impurities->end

Technical Support Center: Stereoselective Synthesis of 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1-Chloro-2-methylbutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the stereoselective synthesis of this compound?

The main challenge is the conversion of the primary alcohol of the starting material, (S)- or (R)-2-methyl-1-butanol, into a chloride without affecting the stereochemical integrity of the chiral center at the C2 position. The goal is to achieve a high yield and high enantiomeric excess (ee) of the desired this compound enantiomer.

Q2: Which synthetic routes are recommended for this stereoselective conversion?

Two primary methods are recommended, both of which proceed via an SN2 mechanism, which preserves the stereochemistry at the adjacent chiral center:

  • Reaction with Thionyl Chloride (SOCl₂) in the presence of a base like pyridine (B92270): This is a common method for converting primary alcohols to alkyl chlorides.[1] Pyridine is crucial for ensuring the reaction proceeds via an SN2 pathway.[1]

  • The Appel Reaction: This reaction uses triphenylphosphine (B44618) (PPh₃) and a chlorine source, such as carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS), to convert alcohols to alkyl halides under mild conditions.[2][3]

Q3: Why is it important to avoid SN1 reaction conditions?

SN1 reactions proceed through a carbocation intermediate. While a primary carbocation is unlikely to form directly from 2-methyl-1-butanol (B89646), harsh acidic conditions could promote rearrangement to a more stable tertiary carbocation, leading to the formation of 2-chloro-2-methylbutane (B165293) as a significant byproduct.[4][5] This would not only reduce the yield of the desired product but also result in a loss of stereochemical control.

Q4: How can I purify the final product, this compound?

Purification typically involves the following steps:

  • Aqueous Workup: The reaction mixture is first washed with water and then with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid and remove acidic byproducts.[6]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: Fractional distillation is used to separate the this compound from the solvent and any high-boiling impurities.[7]

Q5: How can I determine the enantiomeric excess (ee) of my product?

The enantiomeric excess of this compound can be determined using chiral chromatography techniques:[8]

  • Chiral Gas Chromatography (GC): This is a suitable method for volatile compounds like this compound. A chiral stationary phase, often based on cyclodextrins, is used to separate the enantiomers.[9]

  • Chiral High-Performance Liquid Chromatography (HPLC): While less common for such a volatile compound, chiral HPLC can also be used. A chiral stationary phase is employed to resolve the enantiomers.[7][10][11]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure all reagents are fresh and anhydrous. Thionyl chloride and triphenylphosphine are sensitive to moisture.- Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or GC.- Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent.
Side Reactions (Elimination) - Maintain a low reaction temperature, especially during the addition of reagents.- Choose a non-hindered base if applicable.
Product Loss During Workup - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent.- Avoid overly vigorous shaking during extractions to prevent the formation of emulsions.- Be careful during the distillation to avoid loss of the volatile product.
Problem 2: Low Enantiomeric Excess (ee) / Racemization
Possible Cause Suggested Solution
Reaction not proceeding via a pure SN2 mechanism - When using thionyl chloride, ensure an adequate amount of pyridine is present to favor the SN2 pathway.[1]- The Appel reaction is generally reliable for SN2 conversion of primary alcohols.[2][3]
Racemization of the starting material or product - Avoid harsh acidic or basic conditions and high temperatures, which could potentially lead to racemization.- Ensure the starting 2-methyl-1-butanol has high enantiomeric purity.
Inaccurate ee determination - Optimize the chiral GC or HPLC method to achieve baseline separation of the enantiomers.- Run a racemic standard of this compound to confirm the retention times of both enantiomers.
Problem 3: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted 2-methyl-1-butanol - Ensure the reaction goes to completion by monitoring with TLC or GC.- Use a slight excess of the chlorinating agent.
Formation of 2-chloro-2-methylbutane (rearranged product) - Avoid strong acidic conditions that could promote carbocation formation and rearrangement.[4][5]
Byproducts from the Appel Reaction (Triphenylphosphine oxide) - Triphenylphosphine oxide can often be removed by crystallization or column chromatography.[2]
Solvent and other volatile impurities - Ensure efficient removal of the solvent by rotary evaporation before distillation.- Perform a careful fractional distillation to separate the product from other volatile impurities.[7]

Experimental Protocols

Method 1: Chlorination using Thionyl Chloride and Pyridine

This protocol is a general procedure and may require optimization for specific laboratory conditions.

  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve (S)-2-methyl-1-butanol (1.0 eq) in anhydrous pyridine (2.0-3.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup:

    • Carefully pour the reaction mixture over crushed ice.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers and wash sequentially with water, 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain (S)-1-Chloro-2-methylbutane.

Method 2: The Appel Reaction

This protocol is a general procedure and may require optimization.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 eq) in anhydrous carbon tetrachloride (which acts as both solvent and chlorine source).

  • Addition of Alcohol: Add (S)-2-methyl-1-butanol (1.0 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC or GC).

  • Workup:

    • Cool the reaction mixture and filter to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold solvent (e.g., pentane).[2]

    • Combine the filtrate and washings and carefully remove the solvent by distillation or rotary evaporation.

  • Purification: Purify the crude product by fractional distillation.

Data Presentation

While specific quantitative data for the stereoselective synthesis of this compound is not extensively published, the following table provides expected outcomes based on the known mechanisms of the reactions.

Method Starting Material Expected Product Expected Stereochemical Outcome Typical Yield Range Expected ee
Thionyl Chloride / Pyridine(S)-2-methyl-1-butanol(S)-1-Chloro-2-methylbutaneRetention of configuration at C260-80%>98%
Appel Reaction (PPh₃/CCl₄)(S)-2-methyl-1-butanol(S)-1-Chloro-2-methylbutaneRetention of configuration at C270-90%>98%

Note: The reaction occurs at the C1 position, which is a prochiral center. The stereochemistry at the C2 chiral center is expected to be retained as it is not directly involved in the reaction.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes reagent_quality Verify Reagent Quality (anhydrous conditions) incomplete->reagent_quality reaction_conditions Optimize Reaction Conditions (time, temperature) incomplete->reaction_conditions side_reactions Investigate Side Reactions (e.g., elimination) complete->side_reactions workup_loss Review Workup Procedure (extractions, distillation) complete->workup_loss

Caption: Troubleshooting workflow for low product yield.

Reaction Mechanism: Thionyl Chloride with Pyridine

SOCl2_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH (S)-2-methyl-1-butanol Chlorosulfite Alkyl Chlorosulfite Intermediate ROH->Chlorosulfite + SOCl₂ SOCl2 SOCl₂ Chloride_ion Cl⁻ Py Pyridine Py->Chlorosulfite deprotonation PyH_Cl Pyridinium Chloride Py->PyH_Cl RCl (S)-1-Chloro-2-methylbutane Chlorosulfite->RCl + Cl⁻ (SN2 attack) SO2 SO₂ (gas) Chlorosulfite->SO2

Caption: SN2 mechanism for chlorination with SOCl₂/Pyridine.

Appel Reaction Workflow

Appel_Reaction start Start: (S)-2-methyl-1-butanol reactants Add PPh₃ and CCl₄ (or other chlorine source) start->reactants reaction SN2 Reaction (Formation of O-Phosphonium salt, followed by Cl⁻ attack) reactants->reaction workup Aqueous Workup (Remove water-soluble byproducts) reaction->workup purification Purification (Distillation to remove PPh₃=O and other impurities) workup->purification product Product: (S)-1-Chloro-2-methylbutane purification->product analysis Chiral GC/HPLC Analysis (Determine ee) product->analysis

Caption: General workflow for the Appel reaction.

References

Technical Support Center: Improving Regioselectivity of 2-Methylbutane Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of 2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the possible monochlorinated products of 2-methylbutane chlorination?

A1: The free-radical chlorination of 2-methylbutane can yield four different constitutional isomers by replacing a single hydrogen atom with a chlorine atom.[1][2] These products are:

Q2: Why isn't 2-chloro-2-methylbutane the major product, even though it's formed from the most stable tertiary radical?

A2: While the tertiary radical is the most stable, the high reactivity of the chlorine radical makes the hydrogen abstraction step exothermic. According to the Hammond postulate, the transition state for an exothermic reaction resembles the reactants more than the products.[1][3] This means that the stability of the resulting radical has less influence on the activation energy. Consequently, the statistical probability of a chlorine radical colliding with the more abundant primary and secondary hydrogens plays a significant role in the product distribution.[1]

Q3: How can I increase the yield of the primary chloride (this compound or 1-chloro-3-methylbutane)?

A3: Increasing the yield of primary chlorides in free-radical chlorination is challenging due to the higher reactivity of secondary and tertiary C-H bonds. However, some strategies can be employed:

  • Use of selective chlorinating agents: Reagents like N-chloroamides have been shown to provide greater site-selectivity in alkane chlorination, potentially favoring less reactive C-H bonds under specific conditions.[4][5][6]

  • Solvent effects: While less pronounced for chlorination than bromination, the use of certain solvents can subtly influence regioselectivity.

Q4: What causes the formation of polychlorinated products, and how can I minimize them?

A4: Polychlorination occurs when the initially formed monochlorinated product reacts further with chlorine radicals. This is a common issue in free-radical halogenation.[7] To minimize polychlorination, you can:

  • Use a large excess of the alkane (2-methylbutane): This increases the probability that a chlorine radical will react with a molecule of the starting material rather than the chlorinated product.[7]

  • Control the reaction time: Shorter reaction times will favor the formation of the initial monochlorinated products.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low conversion of 2-methylbutane Insufficient initiation of the reaction.Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity. If using thermal initiation, ensure the temperature is high enough to cause homolytic cleavage of the chlorine-chlorine bond.
Presence of radical inhibitors.Oxygen can act as a radical inhibitor. Degas your solvent and reactants and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor regioselectivity (undesired product ratio) Inherent lack of selectivity of the chlorine radical.Consider using a more selective chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or an N-chloroamide.[4][5][8]
Reaction temperature is too high.Lowering the reaction temperature can sometimes slightly increase selectivity, although the effect is more significant for bromination.
Solvent choice.Experiment with different solvents. While non-polar solvents are common, aromatic solvents can sometimes alter selectivity through complex formation with the chlorine radical.
High percentage of polychlorinated products High concentration of chlorine relative to the alkane.Use a significant excess of 2-methylbutane. A molar ratio of at least 5:1 (alkane:chlorine) is a good starting point.
Extended reaction time.Monitor the reaction progress by GC-MS and stop the reaction once a reasonable conversion to the desired monochlorinated product is achieved.
Difficulty in separating isomeric products Similar boiling points of the isomers.Utilize a high-efficiency fractional distillation column. For analytical purposes, gas chromatography (GC) is the preferred method for separating and quantifying the isomers.[4][9]

Data Presentation

The following table summarizes the approximate product distribution for the monochlorination of 2-methylbutane under typical free-radical conditions. Note that these ratios can vary with reaction conditions.

ProductType of Hydrogen AbstractedNumber of HydrogensRelative Reactivity (Approx.)Calculated % Yield (Approx.)Experimental % Yield (Approx.)[1][3]
This compoundPrimary (1°)61630%
2-chloro-2-methylbutaneTertiary (3°)15522%
2-chloro-3-methylbutaneSecondary (2°)23.87.633%
1-chloro-3-methylbutanePrimary (1°)31315%

Note: The calculated % yield is determined by the formula: (Number of Hydrogens × Relative Reactivity) / Σ(Number of Hydrogens × Relative Reactivity for all products) × 100.

Experimental Protocols

Protocol 1: General Photochemical Chlorination of 2-Methylbutane

Objective: To perform the free-radical monochlorination of 2-methylbutane using UV light initiation.

Materials:

  • 2-methylbutane

  • Chlorine gas (Cl₂) or a suitable chlorine source

  • Inert solvent (e.g., carbon tetrachloride - Caution: Toxic )

  • Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)

  • Gas dispersion tube

  • Reaction flask equipped with a condenser and a magnetic stirrer

  • System for neutralizing HCl gas byproduct (e.g., a trap with aqueous NaOH)

Procedure:

  • Set up the photochemical reactor in a well-ventilated fume hood.

  • To the reaction flask, add 2-methylbutane and the inert solvent. It is recommended to use a large excess of 2-methylbutane to minimize polychlorination.

  • Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.

  • Turn on the cooling for the condenser.

  • Begin stirring the solution and turn on the UV lamp.

  • Slowly bubble chlorine gas through the solution using a gas dispersion tube. The flow rate should be carefully controlled.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Once the desired level of conversion is reached, turn off the UV lamp and stop the flow of chlorine gas.

  • Purge the reaction mixture with an inert gas to remove any dissolved chlorine and HCl.

  • Wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and analyze the product mixture by GC-MS to determine the product distribution.

Protocol 2: Selective Chlorination using Sulfuryl Chloride

Objective: To improve the regioselectivity of 2-methylbutane chlorination using sulfuryl chloride and a radical initiator.

Materials:

  • 2-methylbutane

  • Sulfuryl chloride (SO₂Cl₂)

  • Radical initiator (e.g., AIBN - azobisisobutyronitrile)

  • Inert solvent (e.g., benzene (B151609) or carbon tetrachloride - Caution: Toxic )

  • Reaction flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel

  • Heating mantle

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Add 2-methylbutane and the solvent to the reaction flask.

  • Add the radical initiator (AIBN) to the flask.

  • Heat the mixture to reflux (the boiling point of the solvent).

  • Slowly add sulfuryl chloride to the refluxing mixture from the dropping funnel over a period of time.

  • Continue to heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully wash the reaction mixture with water and then with a dilute sodium bicarbonate solution to remove any acidic byproducts.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and analyze the product mixture by GC-MS.

Visualizations

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light or Δ Cl_rad1 Cl• 2_methylbutane 2-Methylbutane alkyl_rad Alkyl Radical 2_methylbutane->alkyl_rad Hydrogen Abstraction HCl HCl chloroalkane Monochloroalkane alkyl_rad->chloroalkane Chlorine Abstraction Cl2_2 Cl₂ Cl_rad2 Cl• rad1 Radical stable_product Stable Product rad1->stable_product rad2 Radical rad2->stable_product

Caption: Free-radical chlorination mechanism.

Troubleshooting_Workflow start Experiment Start problem Identify Issue start->problem low_selectivity Low Regioselectivity problem->low_selectivity Undesired product ratio polychlorination High Polychlorination problem->polychlorination Multiple Cl additions low_conversion Low Conversion problem->low_conversion Reactant remaining solution_selectivity Use selective agent (e.g., SO₂Cl₂) Adjust temperature/solvent low_selectivity->solution_selectivity solution_poly Increase alkane:Cl₂ ratio Reduce reaction time polychlorination->solution_poly solution_conversion Check initiator (UV lamp/heat) Remove inhibitors (O₂) low_conversion->solution_conversion end Improved Results solution_selectivity->end solution_poly->end solution_conversion->end

Caption: Troubleshooting workflow for 2-methylbutane chlorination.

References

Technical Support Center: Purification of 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Chloro-2-methylbutane from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in a sample of this compound?

A1: The synthesis of this compound, typically through the chlorination of 2-methylbutane, can result in a mixture of structural isomers. The most common isomeric impurities include:

Q2: How can I remove these isomeric impurities?

A2: The choice of purification method depends on the boiling points of the isomers and the required purity of the final product. The two primary methods for separating these closely related isomers are fractional distillation and preparative gas chromatography (preparative GC).

Q3: Which purification method is more suitable for my needs?

A3: Fractional distillation is generally used for separating liquids with boiling point differences of less than 25 °C.[1] It is a good option for larger scale purifications where high purity is not the absolute priority. Preparative gas chromatography offers higher resolution and is ideal for isolating highly pure isomers, especially when their boiling points are very close.[2][3] It is typically used for smaller sample sizes.

Impurity Data

The selection of an appropriate purification method is primarily dictated by the boiling points of this compound and its isomeric impurities.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 616-13-7C5H11Cl106.59100
2-Chloro-2-methylbutane594-36-5C5H11Cl106.5985-86
1-Chloro-3-methylbutane107-84-6C5H11Cl106.5999-100
2-Chloro-3-methylbutane631-65-2C5H11Cl106.5990.4

Experimental Protocols

Fractional Distillation

This method is suitable for separating components of a liquid mixture that have boiling points differing by less than 25 °C.[1]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Sample Charging: Add the impure this compound mixture to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle. The goal is to establish a temperature gradient along the fractionating column.

  • Equilibration: As the mixture boils, the vapor will rise through the fractionating column. Adjust the heating rate to allow for a slow and steady distillation. This allows for multiple condensation and vaporization cycles on the surface of the column packing, which is essential for separating components with close boiling points.

  • Fraction Collection: Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the most volatile component (the isomer with the lowest boiling point). Collect this fraction in the receiving flask.

  • Separation of Fractions: Once the first fraction has been collected, the temperature will begin to rise again. Change the receiving flask to collect the next fraction as the temperature stabilizes at the boiling point of the next component.

  • Completion: Continue the process until all desired fractions have been collected.

Preparative Gas Chromatography (Preparative GC)

Preparative GC is a high-resolution technique used to separate and purify volatile compounds, including isomers.[2][3]

Methodology:

  • System Preparation:

    • Column Selection: Choose a column with a stationary phase suitable for separating alkyl halides. A non-polar or mid-polar column is often a good starting point.

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

    • Injector and Detector: Set the injector and detector temperatures appropriately to ensure sample vaporization and detection without degradation.

  • Sample Injection: Inject a small amount of the isomeric mixture into the gas chromatograph. The sample is vaporized in the injector and carried onto the column by the carrier gas.

  • Separation: As the sample travels through the column, the different isomers will interact with the stationary phase to varying degrees. This differential interaction leads to their separation. Isomers with weaker interactions will travel faster and elute from the column first.

  • Detection and Collection: A detector at the end of the column signals the elution of each separated component. A fraction collector is used to trap the individual, purified isomers as they exit the detector.

  • Optimization: The separation can be optimized by adjusting parameters such as the temperature program (ramping the column temperature over time), carrier gas flow rate, and sample injection volume.

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation - Distillation rate is too fast.- Inefficient fractionating column.- Fluctuating heat source.- Reduce the heating rate to allow for better equilibration in the column.- Use a longer fractionating column or one with a more efficient packing material.- Ensure a stable and consistent heat supply.
Bumping (violent boiling) - Absence of boiling chips.- Superheating of the liquid.- Add a few new boiling chips to the distillation flask before heating.- Ensure even heating of the flask.
Flooding of the Column - Excessive heating rate.- Reduce the heat to allow the condensed vapor to drain back into the flask.
No Distillate Collection - Insufficient heating.- Leaks in the apparatus.- Increase the heating mantle temperature.- Check all glass joints for a proper seal.
Preparative Gas Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Peak Resolution - Inappropriate column.- Incorrect temperature program.- Carrier gas flow rate is too high or too low.- Select a column with a different stationary phase that offers better selectivity for the isomers.- Optimize the temperature program (e.g., use a slower ramp rate).- Adjust the carrier gas flow rate to the optimal level for the column.
Peak Tailing - Active sites in the injector or column.- Sample overload.- Use a deactivated injector liner.- Condition the column at a high temperature to remove contaminants.- Reduce the injection volume.
Ghost Peaks - Contamination in the syringe, injector, or carrier gas.- Clean the syringe thoroughly between injections.- Bake out the injector and column.- Ensure high-purity carrier gas is used.
Low Recovery - Leaks in the system.- Inefficient trapping of the collected fractions.- Perform a leak check on the entire GC system.- Ensure the fraction collector is functioning correctly and the trapping temperature is appropriate.

Decision-Making Workflow for Purification Method Selection

Purification_Workflow Purification Method Selection for this compound Isomers start Start: Impure this compound Sample check_bp Determine Boiling Points of Isomers start->check_bp bp_diff Boiling Point Difference > 5-10°C? check_bp->bp_diff frac_dist Fractional Distillation bp_diff->frac_dist Yes prep_gc Preparative Gas Chromatography bp_diff->prep_gc No purity_req Required Purity? frac_dist->purity_req end_purified Purified this compound prep_gc->end_purified high_purity High Purity (>99%) purity_req->high_purity High moderate_purity Moderate Purity purity_req->moderate_purity Moderate high_purity->prep_gc moderate_purity->end_purified

References

Technical Support Center: Work-up of 1-Chloro-2-methylbutane Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and procedural information for the work-up of nucleophilic substitution reactions involving 1-chloro-2-methylbutane. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of each washing step in the extraction procedure?

A1: Each wash is designed to remove specific types of impurities from the organic layer containing your product.

  • Water Wash: Removes water-soluble impurities, such as inorganic salts and small, polar organic molecules.[1]

  • Sodium Bicarbonate (NaHCO₃) Wash: This basic wash neutralizes any remaining acidic reagents or catalysts (e.g., excess acid from the reaction). It is crucial to vent the separatory funnel frequently during this step, as the neutralization reaction produces carbon dioxide gas, which can build up pressure.[1][2][3][4]

  • Brine (Saturated NaCl) Wash: This wash does not remove impurities per se, but it removes the majority of dissolved water from the organic layer before the final drying step, making the drying agent more efficient.[1][5][6]

Q2: An emulsion formed during extraction. How can I resolve this?

A2: Emulsions are colloidal suspensions of one liquid in another and can be difficult to separate. To break an emulsion, you can try the following:

  • Allow the separatory funnel to sit undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking vigorously.

  • Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer can help force the separation.[5]

  • If the emulsion persists, filter the mixture through a pad of Celite or glass wool.

Q3: How do I know which layer is the organic layer and which is the aqueous layer?

A3: The layers separate based on density. Most halogenated organic solvents (like dichloromethane) are denser than water and will be the bottom layer.[2] Most non-halogenated organic solvents (like diethyl ether or ethyl acetate) are less dense than water and will form the top layer. To be certain, you can perform a "drop test": add a few drops of water to the funnel and observe which layer the drops mix with; that is the aqueous layer.[6] It is critical to never discard any layer until you are certain you have isolated your product.[6]

Q4: Which drying agent is most suitable for the product?

A4: The choice of drying agent depends on the properties of your solvent and product. For a neutral product like an ether or a new alkyl halide, or an alcohol product like 2-methyl-1-butanol, anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) are excellent choices.

  • Magnesium Sulfate (MgSO₄): A fast and efficient drying agent, but it is slightly acidic.[7][8]

  • Sodium Sulfate (Na₂SO₄): A neutral drying agent with a high capacity for water, making it ideal for very wet solutions, although it works more slowly than MgSO₄. It is very effective for ethereal solutions.[5][7][8]

  • Avoid calcium chloride (CaCl₂) if your product is an alcohol, as it can form adducts.[7][8]

Q5: How can I tell if the organic layer is sufficiently dry?

A5: When you add the drying agent and swirl the flask, observe its behavior.

  • If the agent clumps together and sticks to the bottom of the flask, water is still present.[9]

  • The solution is likely dry when freshly added crystals no longer clump and swirl freely in the solution, resembling a "snow globe" effect.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Product loss during transfers between glassware. 3. Insufficient extraction (product remains in the aqueous layer). 4. Product is volatile and evaporated during solvent removal.1. Monitor the reaction by TLC or GC to ensure completion. 2. Rinse all glassware with a small amount of the extraction solvent and add it to the separatory funnel. 3. Perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume.[6] Back-extract the combined aqueous layers.[2] 4. Use a rotary evaporator with controlled temperature and pressure. For very low-boiling point compounds, avoid using a high-vacuum pump.[2]
Product is Impure After Final Purification 1. Inefficient washing steps. 2. Formation of side products (e.g., elimination products like 2-methyl-1-butene).[10] 3. Inefficient final purification (distillation).1. Ensure each aqueous wash is performed thoroughly. 2. Adjust reaction conditions (e.g., lower temperature) to minimize side reactions. 3. Use fractional distillation with a packed column for compounds with close boiling points.[11][12][13]
Organic Layer is Cloudy After Drying 1. Insufficient amount of drying agent used. 2. The drying agent is a very fine powder (like MgSO₄) and remains suspended.[9]1. Add more drying agent until newly added particles no longer clump. 2. This can be normal for fine powders. Proceed to filter the drying agent. If the filtrate is still cloudy, water may still be present.
Difficulty Removing Solvent on Rotary Evaporator 1. Solvent has a high boiling point (e.g., ethyl acetate). 2. Vacuum is not strong enough or water bath is not warm enough.1. High-boiling solvents may require a stronger vacuum or slightly higher bath temperature. Adding a lower-boiling solvent like dichloromethane (B109758) and re-concentrating can help azeotropically remove the higher-boiling solvent.[2] 2. Check the vacuum pump and seals. Gently increase the water bath temperature, being careful not to exceed the boiling point of your product.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound106.59100 - 1020.881
2-Methyl-1-butanol (Potential Product)88.151280.819
Diethyl Ether (Solvent)74.1234.60.713
Water18.021000.998

Table 2: Comparison of Common Drying Agents for Ethereal Solutions

Drying AgentCapacitySpeedAciditySuitability Notes
Sodium Sulfate (Na₂SO₄)HighSlowNeutralExcellent for very wet solutions; easy to filter off.[5][7][8]
Magnesium Sulfate (MgSO₄)HighFastSlightly AcidicVery efficient and fast-acting; fine powder may require careful filtration.[5][7][8]
Calcium Chloride (CaCl₂)HighMediumNeutralNot recommended for alcohols or amines as it can form complexes.[7][8]

Experimental Protocols

Detailed Work-up and Purification Methodology

This protocol assumes the reaction has been completed and the goal is to isolate a neutral organic product, such as 2-methyl-1-butanol, from the crude reaction mixture.

  • Quenching and Initial Transfer:

    • Cool the reaction mixture to room temperature.

    • If the reaction was conducted in a water-miscible solvent, dilute the mixture with a significant volume of water.

    • Transfer the entire mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).[2]

  • Extraction and Washing:

    • Add a portion of an immiscible organic solvent (e.g., 50 mL of diethyl ether) to the separatory funnel.[2]

    • Stopper the funnel, invert it, and immediately vent to release any pressure.[4]

    • Shake the funnel vigorously for 30-60 seconds, venting frequently.[6]

    • Place the funnel back on a ring stand and allow the layers to fully separate.

    • Drain the lower (aqueous) layer into a beaker.

    • Acid/Base Wash (If Necessary): Wash the organic layer sequentially with dilute NaHCO₃ solution (to neutralize acid)[3] and/or dilute HCl (to remove basic impurities). After the NaHCO₃ wash, swirl the unstoppered funnel until gas evolution ceases before shaking.[4]

    • Brine Wash: Wash the organic layer with one portion of saturated NaCl (brine) to remove dissolved water.[5]

    • Combine all aqueous washes in a separate flask. It is good practice not to discard them until the product is successfully isolated.[4]

  • Drying the Organic Layer:

    • Drain the washed organic layer from the separatory funnel into a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) in small portions, swirling after each addition, until the agent no longer clumps together.[9][14]

    • Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.

  • Solvent Removal:

    • Separate the dried organic solution from the drying agent.

      • If using Na₂SO₄, you can carefully decant (pour off) the liquid into a round-bottom flask.[9]

      • If using MgSO₄, gravity filter the solution through a fluted filter paper into a round-bottom flask to remove the fine powder.[9]

    • Rinse the drying agent with a small amount of fresh solvent and add this to the round-bottom flask.

    • Remove the solvent using a rotary evaporator.[15]

  • Final Purification by Fractional Distillation:

    • Set up an apparatus for fractional distillation.[13]

    • Add the crude product to the distilling flask along with a few boiling chips.

    • Slowly heat the flask.

    • Collect the fraction that distills at the boiling point of the desired product (e.g., ~128 °C for 2-methyl-1-butanol). Discard any initial low-boiling fractions (forerun) and stop when the temperature rises or falls significantly.

Visualization of Experimental Workflow

Caption: Workflow for the work-up of this compound substitution.

References

Technical Support Center: Managing Exothermic Grignard Formation from 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formation of the Grignard reagent from 1-chloro-2-methylbutane, with a focus on managing the reaction's exothermic nature.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a dangerous exotherm during the formation of 2-methylbutylmagnesium chloride? A1: Dangerous exotherms in Grignard reactions are primarily caused by a few key factors. A common issue is a delayed reaction initiation, which leads to an accumulation of the this compound.[1] Once the reaction finally begins, the large amount of built-up halide reacts rapidly, causing a sudden and significant release of heat.[1] Additionally, adding the alkyl halide too quickly can overwhelm the heat removal capacity of the reactor, leading to an uncontrolled, rapid reaction and a thermal runaway.[1] The fundamental principle is that the rate of heat generation must not exceed the rate of heat removal.[1]

Q2: What are the main safety hazards associated with an uncontrolled Grignard exotherm? A2: Uncontrolled exotherms pose severe safety risks. The most significant is a thermal runaway, where a rapid, uncontrolled increase in temperature and pressure can occur.[1] This can cause the flammable solvents typically used, such as diethyl ether or tetrahydrofuran (B95107) (THF), to boil violently, potentially leading to a fire or explosion.[1][2] A runaway reaction can also cause a dangerous buildup of pressure within the reactor, leading to a vessel breach and the release of flammable and corrosive materials.[1][2]

Q3: My Grignard reaction with this compound won't start. What are the common causes? A3: The most frequent obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[3] This layer forms from exposure to air and prevents the magnesium from reacting with the alkyl halide.[3] Another common cause is the presence of moisture in the glassware, solvents, or reagents.[4][5] Grignard reagents are potent bases and are readily destroyed by water or other protic sources.[6]

Q4: What are the visual and physical indicators of a successful Grignard reaction initiation? A4: A successful initiation is typically marked by several observable signs. You may notice a gentle bubbling from the surface of the magnesium turnings, the spontaneous boiling of a low-boiling point solvent like diethyl ether, and the appearance of a cloudy grey or brownish color in the reaction mixture.[3][7] A key indicator is a noticeable increase in temperature, confirming the exothermic nature of the reaction.[3] If a chemical activator like iodine was used, its characteristic color will disappear upon initiation.[3]

Q5: Which solvent is better for this reaction: Tetrahydrofuran (THF) or diethyl ether? A5: Both THF and diethyl ether are suitable solvents for Grignard reagent formation as they are aprotic and solvate the magnesium complex, which is essential for its stability and reactivity.[8][9] However, THF is often preferred for managing exotherms because it has a higher boiling point (66 °C) and a higher flash point (-14 °C) compared to diethyl ether (34.6 °C and -45 °C, respectively).[1][2] The higher boiling point of THF allows for better temperature control at a wider range of temperatures.[1]

Troubleshooting Guide

Unforeseen challenges are common in synthetic chemistry. This guide provides solutions to specific problems you might encounter during the Grignard formation from this compound.

Problem Possible Cause(s) Recommended Action(s)
Reaction Fails to Initiate 1. Passivating magnesium oxide (MgO) layer on the magnesium surface.[3] 2. Presence of water or other protic contaminants in glassware or solvents.[4] 3. Impure this compound or magnesium.[10]1. Activate the magnesium: Use a chemical activator like a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][11] Mechanical activation, such as crushing the turnings with a dry glass rod, can also break the oxide layer.[3] 2. Ensure anhydrous conditions: Flame-dry all glassware under vacuum or oven-dry it thoroughly.[4] Use freshly distilled or certified anhydrous solvents.[2] 3. Use fresh reagents: Ensure the purity of your starting materials.
Exothermic Reaction is Too Vigorous and Uncontrolled 1. The rate of addition of this compound is too fast.[1] 2. Insufficient cooling of the reaction vessel.[10] 3. The concentration of reagents is too high, leading to rapid heat generation.[10]1. Control the addition: Add the alkyl halide solution slowly and dropwise using an addition funnel to maintain a steady, controllable reaction rate (e.g., gentle reflux).[1][10] 2. Provide adequate cooling: Use an ice-water bath or a chiller to maintain the desired internal temperature throughout the addition.[10][12] 3. Ensure proper dilution: Use a sufficient volume of solvent to help dissipate the heat generated.[10]
Low Yield of Grignard Reagent 1. Side reactions, such as Wurtz coupling (R-X + R-MgX → R-R), are occurring.[4][13] 2. Incomplete reaction due to poor magnesium activation or insufficient reaction time.[4] 3. Hydrolysis of the formed Grignard reagent by atmospheric moisture or impure reagents.[10]1. Minimize side reactions: Maintain a low reaction temperature and ensure a slow, controlled addition of the alkyl halide to minimize its concentration in the flask.[1][4] 2. Monitor for completion: Allow the reaction to stir until most of the magnesium is consumed.[13] Consider titrating an aliquot to determine the concentration.[13] 3. Maintain an inert atmosphere: Keep the reaction under a positive pressure of an inert gas like nitrogen or argon from start to finish.[4]
Formation of Significant Wurtz Coupling Byproducts 1. High local concentration of this compound.[1] 2. Elevated reaction temperatures favor the coupling side reaction.[10]1. Slow the addition: A slow, dropwise addition of the alkyl halide is crucial to keep its instantaneous concentration low.[1][4] 2. Control the temperature: Maintain a consistently low temperature (e.g., gentle reflux in ether or 0-10 °C with controlled addition in THF) to disfavor the byproduct formation.[4][10]
Reaction Mixture Turns Cloudy and Black 1. Prolonged heating or an excessively high reaction temperature can lead to decomposition of the Grignard reagent.[13]1. Avoid excessive heating: Do not heat the reaction for longer than necessary.[13] The reaction is complete when the magnesium is consumed or the exotherm ceases.[7] Monitor the reaction progress to determine the endpoint.

Experimental Protocols

Protocol 1: Preparation of 2-methylbutylmagnesium chloride

This protocol outlines a general procedure for the safe formation of the Grignard reagent.

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas (N₂ or Ar) inlet. Ensure all glassware is scrupulously flame-dried under vacuum and cooled under an inert atmosphere.[10][14]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine.[14] The flask can be gently warmed with a heat gun under vacuum (before adding solvent) to help drive off any adsorbed moisture and sublime the iodine onto the magnesium surface.[15]

  • Initiation: Add a small portion (approx. 10%) of the total this compound solution (1.0 equivalent dissolved in anhydrous THF or diethyl ether) to the stirred magnesium turnings.[16]

  • Confirmation of Initiation: Watch for the signs of reaction: disappearance of the iodine color, a gentle reflux, and a temperature increase detected by a thermometer or thermocouple.[3] If the reaction does not start, gently warm the mixture or add another small crystal of iodine.[16]

  • Controlled Addition: Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be carefully controlled to maintain a gentle, steady reflux and keep the internal temperature within a safe range.[10] Use an external cooling bath (e.g., ice-water) as needed to manage the exotherm.[1]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until most of the magnesium has been consumed and the exotherm has subsided.[10] The resulting grey/brown solution is the Grignard reagent.

Protocol 2: Titration of the Grignard Reagent (Adapted from Watson-Eastham)

Determining the exact concentration of your freshly prepared Grignard reagent is crucial for subsequent reactions.

  • Apparatus Setup: In a flame-dried vial under an inert atmosphere, place a magnetic stir bar and dissolve a small, accurately weighed amount of a suitable indicator, such as 1,10-phenanthroline, in anhydrous THF.[17]

  • Titrant: Use a standardized solution of a secondary alcohol, like 2-butanol, in an anhydrous solvent (e.g., xylene or THF).[18] Alternatively, menthol, being a solid, can be accurately weighed and used as a convenient titrant.[19]

  • Procedure: Add an accurately measured volume (e.g., 1.00 mL) of your Grignard solution to the indicator solution in the vial.

  • Endpoint: Titrate the Grignard solution with the standardized alcohol solution dropwise until the characteristic color of the Grignard-indicator complex (often violet or burgundy) disappears and is replaced by a faint yellow or colorless solution, which persists for more than a minute.[18][19] The endpoint is sharp and easily detected.[18]

  • Calculation: The concentration of the Grignard reagent can be calculated based on the 1:1 stoichiometry of the reaction with the alcohol.

Data Presentation

Table 1: Comparison of Common Solvents

SolventBoiling Point (°C)Flash Point (°C)Dielectric Constant (ε)Key Considerations
Diethyl Ether 34.6-454.3Highly flammable and volatile; its low boiling point can make exotherm control challenging, but spontaneous reflux is a good indicator of initiation.[2][12]
Tetrahydrofuran (THF) 66-147.5Higher boiling and flash points offer a greater margin of safety and better temperature control.[1][2] Its higher solvating power is beneficial for less reactive chlorides.[20]

Table 2: Common Magnesium Activation Methods

Activation MethodDescriptionVisual Cue(s)
Iodine A small crystal of I₂ is added to the dry magnesium. It is thought to react with the surface, disrupting the MgO layer.[11][15]The purple/brown color of the iodine fades or disappears upon reaction initiation.[3]
1,2-Dibromoethane (DBE) A small amount of DBE is added. It reacts with Mg to form ethene gas and MgBr₂, exposing a fresh metal surface.[11]Bubbling (ethene evolution) from the magnesium surface indicates activation.[11]
Mechanical Grinding/Crushing A dry glass rod is used to crush or grind the magnesium turnings in the flask before adding solvent.[3][7]No specific color change; this method physically breaks the oxide layer to expose fresh metal.[3]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling A 1. Assemble and Flame-Dry Glassware Under Inert Gas B 2. Add Mg Turnings and Activator (e.g., Iodine) A->B C 3. Add Small Portion of This compound Solution B->C D 4. Confirm Initiation (Exotherm, Color Change) C->D E 5. Slow, Dropwise Addition of Remaining Alkyl Chloride D->E F 6. Maintain Temperature with External Cooling E->F G 7. Stir Until Reaction is Complete E->G H 8. Cool to Room Temperature G->H I 9. Titrate Aliquot to Determine Concentration H->I J 10. Use Solution Directly or Store Under Inert Gas I->J

Caption: Workflow for Grignard reagent formation from this compound.

Caption: Troubleshooting logic for a failed Grignard reaction initiation.

G cluster_input Inputs cluster_process Process Control cluster_output Outcome AdditionRate Alkyl Chloride Addition Rate HeatGeneration Heat Generation Rate AdditionRate->HeatGeneration Increases Cooling External Cooling (Ice Bath / Chiller) HeatRemoval Heat Removal Rate Cooling->HeatRemoval Increases Temp Reaction Temperature HeatGeneration->Temp Increases HeatRemoval->Temp Decreases Controlled Controlled Reaction Temp->Controlled If Heat Removal ≥ Heat Generation Runaway Thermal Runaway Temp->Runaway If Heat Generation > Heat Removal

Caption: Logical relationship for managing the exothermic reaction.

References

activation of magnesium for Grignard reaction with 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Activation of Magnesium for Grignard Reaction with 1-Chloro-2-methylbutane

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the initiation of Grignard reactions, specifically using the less reactive alkyl chloride, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not starting?

The most common obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the alkyl halide.[1][2] For less reactive alkyl halides like this compound, overcoming this barrier is critical. Successful initiation requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1]

Q2: What are the visual signs of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable signs[1]:

  • Exotherm: The generation of heat is a primary indicator.

  • Solvent Boiling: Spontaneous boiling of the solvent at the surface of the magnesium turnings (especially with low-boiling point ethers like diethyl ether).[1][4]

  • Color Change: The reaction mixture often turns cloudy and develops a grey/brownish color.[1]

  • Activator Consumption: If an activator like iodine is used, its characteristic purple or brown color will disappear.[1]

  • Gas Evolution: When using 1,2-dibromoethane (B42909) as an activator, the formation of ethylene (B1197577) gas will be visible as bubbling.[5]

Q3: Is it absolutely necessary to use anhydrous solvents and flame-dried glassware?

Yes, this is critical.[1] Grignard reagents are potent nucleophiles and strong bases that react readily with protic solvents like water and alcohols.[6] Any moisture will quench the Grignard reagent as it forms, preventing the desired reaction.[6] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C), and anhydrous solvents must be used.[1]

Q4: My reaction starts but then turns cloudy and black, and my yield is low. What is happening?

A cloudy, black appearance can indicate decomposition or side reactions.[7] With primary alkyl halides like this compound, a major side reaction is Wurtz-like homocoupling, where the Grignard reagent formed reacts with another molecule of the starting alkyl chloride.[7] Overheating or prolonged reaction times can exacerbate this issue.[7] It is recommended to monitor the reaction and avoid excessive heating once initiated.

Magnesium Activation: The Core Problem and Solution

The fundamental challenge is the inert MgO layer on the magnesium turnings. Activation strategies are designed to break through this layer to expose the reactive elemental magnesium.

Caption: The inert MgO layer prevents reaction until an activation method exposes fresh magnesium.

Troubleshooting Guide: Grignard Reaction Failure

If your reaction fails to initiate, follow this systematic troubleshooting workflow.

Q: I've added my this compound to the magnesium in ether/THF, but nothing is happening. What should I do next?

Follow these steps in order. After each step, wait a few minutes to see if the reaction initiates before proceeding to the next.

Troubleshooting_Workflow start Reaction Not Initiating check_anhydrous 1. Confirm Anhydrous Conditions (Flame-dried glassware, dry solvent?) start->check_anhydrous add_iodine 2. Add Activator: Iodine (Add one small crystal of I₂) check_anhydrous->add_iodine If conditions are dry gentle_heat 3. Apply Gentle Heat (Warm gently with a heat gun) add_iodine->gentle_heat If no initiation success Reaction Initiated! add_iodine->success Success add_dbe 4. Add Activator: DBE (Add a few drops of 1,2-dibromoethane) gentle_heat->add_dbe If no initiation gentle_heat->success Success sonicate 5. Use Mechanical Agitation (Place flask in an ultrasonic bath) crush_mg 6. Expose Fresh Surface (Carefully crush a few turnings with a dry glass rod) sonicate->crush_mg If no initiation sonicate->success Success fail Reaction Still Fails: - Use fresh, high-quality Mg - Use a stronger activator (e.g., DIBAH) - Consider using the corresponding alkyl bromide crush_mg->fail If no initiation crush_mg->success Success dbe dbe dbe->sonicate If no initiation dbe->success Success

Caption: A stepwise workflow for troubleshooting an unsuccessful Grignard reaction initiation.[1]

Data Presentation: Comparison of Activation Methods

The choice of activator can significantly impact the initiation and success of the reaction.

Activation MethodActivatorObservable SignAdvantagesDisadvantages
Chemical Iodine (I₂)Disappearance of purple/brown color[1]Simple, common, effective for many cases.Can promote Wurtz coupling side reactions if used in excess.[8]
Chemical 1,2-Dibromoethane (DBE)Bubbling (ethylene gas evolution)[1][2]Highly reactive, provides clear visual cue of activation.[2][5]Consumes a small amount of magnesium.
Chemical DIBAHTemperature increase[9][10]Very effective, dries solvent, allows for low-temperature initiation.[9][10]More expensive, requires careful handling.
Physical Gentle HeatingSpontaneous boiling of solvent[4]Simple, requires no additional reagents.Risk of uncontrolled exothermic reaction.[4][8]
Physical SonicationFormation of cloudy/grey mixture[6][11]Non-chemical, effectively cleans the Mg surface.[3][11]Requires an ultrasonic bath.
Physical Crushing/StirringLocalized bubbling/cloudinessExposes fresh, oxide-free surface.[6][11]Can be difficult to perform effectively in a sealed apparatus.
Experimental Protocols

Note: All procedures must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and properly dried glassware.[1][12]

Protocol 1: Activation with Iodine (I₂)
  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere.[1]

  • Reagent Setup: To the dried flask, add the magnesium turnings (1.2 equivalents) and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine. The surface of the magnesium may develop a slight color.[1][11]

  • Solvent Addition: Add a minimal amount of anhydrous THF or diethyl ether, just enough to cover the magnesium turnings.[4]

  • Alkyl Halide Addition: Add a small portion (~5-10%) of your this compound solution.

  • Observation: Stir the mixture. Initiation is confirmed by the disappearance of the iodine color and the onset of a gentle reflux or bubbling.[1] If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.[4]

  • Continuation: Once the reaction is initiated and self-sustaining, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

Protocol 2: Activation with 1,2-Dibromoethane (DBE)
  • Glassware and Reagent Preparation: Use dried glassware and an inert atmosphere as described above. Add the magnesium turnings (1.2 equivalents) to the flask.

  • Solvent Addition: Add a portion of the anhydrous ether or THF to cover the magnesium.

  • Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.[1] You should observe bubbling (ethylene gas) as the magnesium surface is activated.[5]

  • Alkyl Halide Addition: Once the bubbling from the DBE has subsided, begin the slow, dropwise addition of your this compound solution. The reaction should initiate, evidenced by an exotherm and/or gentle reflux.

  • Continuation: Add the rest of the alkyl halide solution at a rate that maintains a controlled reaction.

References

minimizing elimination byproducts in substitution reactions of 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center you requested.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions of 1-chloro-2-methylbutane. The primary focus is on minimizing the formation of elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is yielding significant amounts of 2-methyl-1-butene (B49056) and 2-methyl-2-butene. Why is this happening and how can I favor the substitution product?

A: You are observing a classic case of competition between substitution (S(_N)2) and elimination (E2) pathways. This compound is a primary alkyl halide, which typically favors the S(_N)2 mechanism.[1][2][3] However, the methyl group on the beta-carbon introduces steric hindrance, which can slow down the S(_N)2 reaction and allow the E2 pathway to become more competitive.[4][5] To favor the desired substitution product, you must carefully control three key factors: the nature of the nucleophile/base, the solvent, and the reaction temperature.[1]

Q2: How does my choice of nucleophile or base impact the ratio of substitution to elimination products?

A: The nucleophile/base is one of the most critical factors. Its properties—basicity, steric bulk, and nucleophilicity—directly influence the reaction outcome.

  • To Favor Substitution (S(_N)2): Use a good nucleophile that is a weak base.[6] These species are effective at attacking the electrophilic carbon but are less likely to abstract a proton. Examples include halides (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻).[6]

  • To Minimize Substitution: Strong bases, especially those that are sterically hindered, will dramatically favor the E2 pathway.[6][7] A classic example is potassium tert-butoxide (t-BuOK). Its bulk makes it difficult to act as a nucleophile, so it preferentially acts as a base, removing a beta-hydrogen to form an alkene.[7][8] Strong, unhindered bases like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) will also increase the proportion of elimination products compared to weaker bases.[6]

Q3: What is the optimal type of solvent for maximizing the yield of the substitution product?

A: The solvent plays a crucial role in stabilizing reactants and transition states. For this substrate, the choice is clear:

  • To Favor Substitution (S(N)2): Use a polar aprotic solvent.[9] Examples include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). These solvents can dissolve the necessary salts but do not strongly solvate the anionic nucleophile, leaving it more reactive and enhancing its nucleophilicity for an S(_N)2 attack.[9][10]

  • Conditions that Favor Elimination (E2): Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and thus relatively favoring the E2 pathway.[9][11][12]

Q4: How critical is temperature control for minimizing elimination byproducts?

A: Temperature control is extremely critical. Higher temperatures almost always favor elimination over substitution.[13][14][15] This is due to two main reasons:

  • Kinetics: Elimination reactions generally have a higher activation energy than substitution reactions.[14][16] Increasing the temperature provides more molecules with sufficient energy to overcome this higher barrier, thus increasing the rate of elimination relative to substitution.[13][16]

  • Thermodynamics: Elimination reactions typically result in an increase in the number of product molecules (e.g., alkene, salt, and conjugate acid of the base), leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more thermodynamically favorable.[13][16]

Recommendation: To maximize the yield of the substitution product, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation: Predicting Reaction Outcomes

The following table summarizes the expected major products from the reaction of this compound under various experimental conditions.

Nucleophile/BaseBase StrengthSteric HindranceSolventTemperatureMajor PathwayExpected Major Product(s)
Sodium Iodide (NaI)Weak BaseUnhinderedAcetone (Aprotic)LowS(_N)2 1-Iodo-2-methylbutane (B3029301)
Sodium Cyanide (NaCN)Weak BaseUnhinderedDMSO (Aprotic)LowS(_N)2 2-Methylpentanenitrile
Sodium Ethoxide (NaOEt)Strong BaseUnhinderedEthanol (Protic)HighE2 2-Methyl-2-butene (Zaitsev)
Potassium tert-butoxideStrong BaseHinderedtert-Butanol (Protic)AnyE2 2-Methyl-1-butene (Hofmann)
Sodium Hydroxide (NaOH)Strong BaseUnhinderedWater/EthanolHighE2 > S(_N)2 Mixture, favoring elimination
Sodium Hydroxide (NaOH)Strong BaseUnhinderedDMSO (Aprotic)LowS(_N)2 > E2 Mixture, favoring substitution

Experimental Protocols

Protocol: Maximizing S(_N)2 Product (e.g., Synthesis of 1-Iodo-2-methylbutane)

This protocol outlines a general procedure designed to favor the S(_N)2 pathway.

Objective: To synthesize 1-iodo-2-methylbutane from this compound while minimizing alkene byproducts.

Materials:

  • This compound

  • Sodium Iodide (NaI), dried

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Diatomaceous earth (e.g., Celite®)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In the flask, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone. Stir until fully dissolved.

  • Temperature Control: Cool the solution in an ice-water bath to 0-5 °C. This is a critical step to disfavor the E2 pathway.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred solution of sodium iodide over 15-20 minutes.

  • Reaction: Allow the reaction to stir at a low temperature (e.g., room temperature) until completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). The formation of a NaCl precipitate will be observed as the reaction proceeds.

  • Workup - Quenching: Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the precipitated NaCl, washing the filter cake with a small amount of acetone.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove most of the acetone. Add water to the residue and transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Workup - Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium thiosulfate solution (to remove any residual iodine), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 1-iodo-2-methylbutane.

  • Purification: Purify the crude product by distillation or column chromatography as required.

Visualization

The following diagram illustrates the logical workflow for determining the major reaction pathway based on key experimental conditions.

G sub Reaction of This compound nuc_base Nucleophile / Base Type sub->nuc_base strong_bulky Strong, Sterically Hindered Base (e.g., t-BuOK) nuc_base->strong_bulky Basicity & Sterics strong_unhindered Strong, Unhindered Nucleophile / Base (e.g., EtO⁻, OH⁻) nuc_base->strong_unhindered good_nuc Good Nucleophile & Weak Base (e.g., I⁻, CN⁻) nuc_base->good_nuc temp Temperature low_temp Low Temperature temp->low_temp high_temp High Temperature temp->high_temp solvent Solvent aprotic_sol Polar Aprotic (e.g., DMSO, Acetone) solvent->aprotic_sol protic_sol Polar Protic (e.g., EtOH, H₂O) solvent->protic_sol e2 E2 Pathway Favored (Elimination) strong_bulky->e2 strong_unhindered->temp Check Temp & Solvent sn2 SN2 Pathway Favored (Substitution) good_nuc->sn2 low_temp->solvent high_temp->e2 aprotic_sol->sn2 compete Competition (Mixture of Products) protic_sol->compete

Caption: Decision workflow for predicting SN2 vs. E2 reaction outcomes.

References

Validation & Comparative

comparative reactivity of 1-Chloro-2-methylbutane vs 2-Chloro-2-methylbutane.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 1-Chloro-2-methylbutane and 2-Chloro-2-methylbutane (B165293)

This guide provides a detailed comparison of the chemical reactivity of this compound and 2-Chloro-2-methylbutane, focusing on nucleophilic substitution (S({N})1 and S({N})2) and elimination (E1 and E2) reactions. The analysis is supported by established principles of organic chemistry and provides hypothetical experimental data and protocols for researchers, scientists, and professionals in drug development.

Structural Analysis

The reactivity of an alkyl halide is fundamentally determined by its structure. This compound is a primary (1°) alkyl halide, where the chlorine atom is bonded to a carbon that is bonded to only one other carbon atom. In contrast, 2-Chloro-2-methylbutane is a tertiary (3°) alkyl halide, with the chlorine attached to a carbon bonded to three other carbon atoms. This structural difference is the primary determinant of the preferred reaction pathways.

Nucleophilic Substitution Reactions: S({N})1 vs. S({N})2

Nucleophilic substitution reactions involve the replacement of the chlorine atom (the leaving group) by a nucleophile. The mechanism can be either bimolecular (S({N})2) or unimolecular (S({N})1).

S({N})2 Reactivity: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] The rate of an S({N})2 reaction is sensitive to steric hindrance around the reaction center.[2]

  • This compound (Primary): Being a primary alkyl halide, it has relatively low steric hindrance, allowing for the backside attack of a nucleophile. It will therefore readily undergo S(_{N})2 reactions. However, the presence of a methyl group on the adjacent carbon (beta-branching) does introduce some steric bulk compared to a straight-chain primary halide like 1-chlorobutane, which can slow the reaction rate.[3]

  • 2-Chloro-2-methylbutane (Tertiary): This molecule is highly sterically hindered by the three methyl groups surrounding the electrophilic carbon. This bulk effectively blocks the backside attack of a nucleophile, making S(_{N})2 reactions extremely slow or non-existent for this compound.[4]

S(_{N})1 Reactivity: This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation.[1] The stability of the carbocation is the most critical factor determining the reaction rate.[5]

  • This compound (Primary): This compound would need to form a primary carbocation, which is highly unstable and energetically unfavorable.[1][6] Therefore, it reacts extremely slowly, if at all, via the S(_{N})1 mechanism.

  • 2-Chloro-2-methylbutane (Tertiary): This compound readily undergoes S(_{N})1 reactions because it can form a relatively stable tertiary carbocation upon the departure of the chloride ion.[5][7] The three alkyl groups help stabilize the positive charge through an inductive effect and hyperconjugation.[8][9]

Data Presentation: Relative Rates of Substitution

The following table summarizes the predicted relative reaction rates for the two compounds in S({N})1 and S({N})2 reactions under appropriate conditions.

CompoundSubstrate TypeRelative S({N})1 RateRelative S({N})2 Rate
This compound Primary (1°)Very Slow (<<1)Fast (e.g., ~0.05)
2-Chloro-2-methylbutane Tertiary (3°)Very Fast (~1,000,000)Negligible (~0.004)

Note: Relative rates are estimations based on general trends for primary and tertiary alkyl halides. The rate of S(_{N})2 for this compound is slightly reduced due to beta-branching compared to unbranched primary halides.[4]

Visualization: Substitution Mechanisms

SN2_Mechanism cluster_SN2 SN2 Mechanism: this compound Reactants Nu⁻ + H₃C-CH(CH₃)-CH₂-Cl TS [Nu---C---Cl]⁻ᵟ Reactants->TS Backside Attack (Single Step) Products Nu-CH₂-CH(CH₃)-CH₃ + Cl⁻ TS->Products

Caption: S(_{N})2 mechanism is a one-step process favored by primary alkyl halides.

SN1_Mechanism cluster_SN1 SN1 Mechanism: 2-Chloro-2-methylbutane Reactant (H₃C)₂C(Cl)CH₂CH₃ Carbocation (H₃C)₂C⁺CH₂CH₃ + Cl⁻ Reactant->Carbocation Step 1: Formation of Tertiary Carbocation (slow) Product (H₃C)₂C(Nu)CH₂CH₃ Carbocation->Product Step 2: Nucleophilic Attack (fast)

Caption: S(_{N})1 mechanism is a two-step process via a stable carbocation.

Elimination Reactions: E1 vs. E2

Elimination reactions compete with substitution and result in the formation of an alkene.

E2 Reactivity: This is a single-step, concerted reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. The rate is dependent on the concentration of both the substrate and the base.[10][11] E2 reactions are favored by strong, bulky bases and more substituted alkyl halides generally react faster.[12]

  • This compound: Can undergo E2 elimination. With a strong, non-bulky base, it would primarily yield 2-methyl-1-butene (B49056).

  • 2-Chloro-2-methylbutane: Reacts readily via the E2 mechanism in the presence of a strong base.[13] According to Zaitsev's rule, the more substituted alkene is the major product.[14] Therefore, the major product is 2-methyl-2-butene, with 2-methyl-1-butene as the minor product.

E1 Reactivity: This is a two-step mechanism that proceeds through the same carbocation intermediate as the S(_{N})1 reaction.[10] The rate-determining step is carbocation formation.[15] It is favored by weak bases and conditions that promote carbocation stability.

  • This compound: Does not readily undergo E1 reactions due to the instability of the primary carbocation that would need to form.

  • 2-Chloro-2-methylbutane: E1 reactions are common for this compound, especially in the presence of a weak base (which can also act as the solvent, e.g., ethanol).[16] It competes directly with the S(_{N})1 reaction and produces the same major and minor alkene products as the E2 reaction (2-methyl-2-butene and 2-methyl-1-butene, respectively).[17]

Data Presentation: Elimination Product Distribution

The table below shows the expected major and minor products for the elimination reactions of 2-Chloro-2-methylbutane.

ReactionBaseMajor ProductMinor Product
E2 Strong Base (e.g., NaOEt)2-methyl-2-butene2-methyl-1-butene
E1 Weak Base (e.g., EtOH)2-methyl-2-butene2-methyl-1-butene

Visualization: Elimination Pathways

Elimination_Workflow cluster_primary This compound (1°) cluster_tertiary 2-Chloro-2-methylbutane (3°) P_start This compound P_SN2 SN2 Product P_start->P_SN2 Strong Nucleophile P_E2 E2 Product (2-methyl-1-butene) P_start->P_E2 Strong, Bulky Base T_start 2-Chloro-2-methylbutane T_SN1 SN1 Product T_start->T_SN1 Weak Nucleophile (e.g., H₂O) T_E1 E1 Products (Major + Minor) T_start->T_E1 Weak Base (e.g., EtOH, heat) T_E2 E2 Products (Major + Minor) T_start->T_E2 Strong Base

Caption: Dominant reaction pathways for primary vs. tertiary alkyl halides.

Experimental Protocols

Protocol: Determining S(_{N})2 Reaction Rate by Titration

This protocol describes a method to compare the S(_{N})2 reaction rates of this compound and 2-Chloro-2-methylbutane with sodium iodide in acetone (B3395972) (Finkelstein reaction).

Objective: To determine the second-order rate constant for the S(_{N})2 reaction of a primary alkyl halide and observe the lack of reactivity for a tertiary alkyl halide.

Materials:

  • This compound

  • 2-Chloro-2-methylbutane

  • 0.1 M Sodium Iodide (NaI) in acetone

  • 0.05 M Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)

  • Acetone

  • Starch indicator solution

  • Ice bath, flasks, pipettes, burette

Procedure:

  • Reaction Setup: Prepare two separate reaction flasks. To each, add 50 mL of the 0.1 M NaI in acetone solution. Place the flasks in a constant temperature bath (e.g., 25°C).

  • Initiation: To the first flask, add a known concentration (e.g., 0.1 M final concentration) of this compound. Simultaneously, start a timer. Repeat for the second flask with 2-Chloro-2-methylbutane.

  • Sampling: At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a 5 mL aliquot from the reaction mixture and quench the reaction by adding it to a flask in an ice bath containing 10 mL of distilled water.

  • Titration: The reaction produces NaCl, which precipitates, and the concentration of I⁻ decreases. To determine the concentration of unreacted iodide, titrate the quenched sample with the standardized 0.05 M Na₂S₂O₃ solution. Add a few drops of starch indicator near the endpoint (when the solution turns pale yellow). The endpoint is reached when the blue-black color disappears.

  • Data Analysis: The concentration of iodide at each time point is used to calculate the rate of the reaction. For the S(_{N})2 reaction, a plot of 1/[I⁻] versus time will yield a straight line with a slope equal to the rate constant, k.

Expected Outcome:

  • The flask with this compound will show a progressive decrease in iodide concentration, allowing for the calculation of a rate constant.

  • The flask with 2-Chloro-2-methylbutane will show no significant change in iodide concentration over time, confirming its inertness to the S(_{N})2 reaction.

Summary and Conclusion

The comparative reactivity of this compound and 2-Chloro-2-methylbutane is a clear illustration of the structure-function relationship in organic chemistry.

  • This compound (Primary): Primarily reacts via the S({N})2 mechanism with strong nucleophiles and the E2 mechanism with strong, sterically hindered bases. It is largely unreactive in S({N})1 and E1 conditions due to the instability of the resulting primary carbocation.

  • 2-Chloro-2-methylbutane (Tertiary): Its reactivity is dominated by mechanisms involving a stable tertiary carbocation (S({N})1 and E1), particularly with weak nucleophiles and bases. It is unreactive in S({N})2 reactions due to high steric hindrance but will undergo E2 elimination with strong bases.

These predictable differences in reactivity are crucial for professionals in chemical synthesis and drug development, as they allow for the selection of appropriate substrates and reaction conditions to achieve a desired chemical transformation.

References

Validating the Structure of 1-Chloro-2-methylbutane: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chiral molecules like 1-chloro-2-methylbutane is a critical step in ensuring the quality, efficacy, and safety of novel chemical entities. While 1D NMR provides initial insights, 2D NMR techniques are indispensable for confirming connectivity and definitively assigning stereochemistry. This guide provides a comparative overview of COSY, HSQC, and HMBC 2D NMR techniques for the structural validation of this compound, supported by predicted experimental data and detailed protocols.

The structural complexity of this compound, with its stereocenter at C2, necessitates a robust analytical approach to differentiate it from its isomers and to confirm the precise arrangement of its atoms. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of non-destructive analytical tools that reveal through-bond correlations between nuclei, providing a detailed map of the molecule's covalent framework.

Predicted 1D and 2D NMR Data for this compound

To facilitate the structural assignment, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, as well as the expected correlations in COSY, HSQC, and HMBC spectra. These predictions are based on the analysis of the parent alkane, 2-methylbutane, and the known effects of a chlorine substituent on chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₂Cl3.4 - 3.648 - 52
2CH1.8 - 2.038 - 42
3CH₂1.3 - 1.525 - 29
4CH₃0.9 - 1.110 - 14
2-CH₃CH₃1.0 - 1.218 - 22

Table 2: Predicted COSY, HSQC, and HMBC Correlations for this compound

¹H SignalCOSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C, ¹J)HMBC Correlations (¹H-¹³C, ²⁻³J)
H1 (CH₂Cl)H2C1C2, C2-CH₃
H2 (CH)H1, H3, H-2-CH₃C2C1, C3, C4, C2-CH₃
H3 (CH₂)H2, H4C3C2, C4, C2-CH₃
H4 (CH₃)H3C4C2, C3
H-2-CH₃ (CH₃)H2C2-CH₃C1, C2, C3

Experimental Protocols for 2D NMR Analysis

The following are detailed methodologies for acquiring high-quality 2D NMR spectra of this compound on a standard 400 MHz NMR spectrometer.

Sample Preparation
COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Pulse Program: cosygpqf (or equivalent)

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 0 - 6 ppm

    • Number of Scans (NS): 4

    • Number of Increments (F1): 256

    • Relaxation Delay (d1): 1.5 s

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent for edited HSQC to differentiate CH, CH₂, and CH₃ groups)

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 0 - 6 ppm

    • Spectral Width (F1 - ¹³C): 0 - 60 ppm

    • Number of Scans (NS): 8

    • Number of Increments (F1): 128

    • Relaxation Delay (d1): 1.5 s

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two to three bonds, and sometimes four bonds in conjugated systems.

  • Pulse Program: hmbcgplpndqf (or equivalent)

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 0 - 6 ppm

    • Spectral Width (F1 - ¹³C): 0 - 60 ppm

    • Number of Scans (NS): 16

    • Number of Increments (F1): 256

    • Relaxation Delay (d1): 2.0 s

    • Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz

Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the data obtained from 1D and 2D NMR experiments.

Structure_Validation_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) Proton_Assignment Proton Signal Assignment H1_NMR->Proton_Assignment C13_NMR ¹³C NMR (Number of Signals) Carbon_Assignment Carbon Signal Assignment C13_NMR->Carbon_Assignment COSY COSY (¹H-¹H Connectivity) Connectivity_Map Build Connectivity Map COSY->Connectivity_Map HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Carbon_Assignment HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Connectivity_Map Initial_Data Initial Data Acquisition Initial_Data->H1_NMR Initial_Data->C13_NMR Proton_Assignment->COSY Proton_Assignment->HSQC Carbon_Assignment->HMBC Structure_Validation Structure Validation of This compound Connectivity_Map->Structure_Validation

Figure 1. Workflow for the structural validation of this compound using 2D NMR.

Conclusion: Unambiguous Structure Confirmation

By systematically analyzing the data from COSY, HSQC, and HMBC experiments, researchers can piece together the complete covalent structure of this compound. The COSY spectrum will confirm the proton-proton coupling network, for instance, showing a correlation between the methine proton at C2 and the adjacent methylene (B1212753) protons at C1 and C3, as well as the methyl protons at the 2-position. The HSQC spectrum will then definitively link each proton signal to its directly attached carbon atom. Finally, the HMBC spectrum will provide the crucial long-range correlations that bridge non-protonated carbons and confirm the overall carbon skeleton. For example, a key HMBC correlation would be observed between the protons of the chloromethyl group (H1) and the chiral carbon (C2), as well as the methyl carbon at the 2-position. The collective evidence from these 2D NMR techniques provides an irrefutable validation of the structure of this compound, a critical step in any research or development pipeline.

Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Reactivity for 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is paramount for the rational design of synthetic pathways. This guide provides a comprehensive comparison of the SN1 and SN2 reactivity of 1-chloro-2-methylbutane, a primary alkyl halide. While theoretical principles strongly favor one pathway, this document delves into the experimental evidence with analogous compounds to provide a quantitative perspective and outlines detailed protocols for empirical validation.

This compound is a primary alkyl halide, a class of compounds that typically favors the bimolecular nucleophilic substitution (SN2) mechanism. This preference is primarily due to the steric accessibility of the electrophilic carbon and the inherent instability of the primary carbocation that would be formed in a unimolecular (SN1) pathway.[1][2] The methyl group at the C2 position, however, introduces a degree of steric hindrance that can influence the reaction rate compared to unbranched primary alkyl halides.

Quantitative Reactivity Comparison

Alkyl HalideReaction TypeNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-Chlorobutane (B31608)SN2NaIAcetone (B3395972)251.05 x 10⁻⁵[3]1
This compound SN2 NaI Acetone 25 ~1 x 10⁻⁶ (Estimated) ~0.1
1-BromobutaneSN2NaIAcetone251.75 x 10⁻³[3]167
tert-Butyl chloride (2-Chloro-2-methylpropane)SN1H₂OWater251.4 x 10⁻⁴ (s⁻¹)-

Note: The rate constant for this compound is an estimate based on the observed decrease in SN2 reaction rates with increased steric hindrance at the β-carbon (as seen in the comparison between 1-chlorobutane and 1-chloro-2-methylpropane).[4] The SN1 rate for primary halides is negligible under normal conditions and therefore not included for direct comparison.[2]

Mechanistic Pathways and Influencing Factors

The competition between SN1 and SN2 pathways is governed by several key factors: the structure of the substrate, the strength of the nucleophile, the nature of the solvent, and the leaving group.

G sub This compound (Primary Alkyl Halide) sn2 SN2 Pathway (Favored) sub->sn2 Sterically accessible α-carbon sn1 SN1 Pathway (Disfavored) sub->sn1 Unstable primary carbocation nucleophile Nucleophile nucleophile->sn2 Strong Nucleophile (e.g., I⁻, OH⁻) nucleophile->sn1 Weak Nucleophile (e.g., H₂O, ROH) solvent Solvent solvent->sn2 Polar Aprotic (e.g., Acetone, DMSO) solvent->sn1 Polar Protic (e.g., Water, Ethanol) leaving_group Leaving Group (Cl⁻) leaving_group->sn2 Good Leaving Group leaving_group->sn1 Good Leaving Group

For this compound, the primary nature of the alkyl halide is the dominant factor, heavily favoring the SN2 mechanism.[1][5] An SN1 reaction would necessitate the formation of a highly unstable primary carbocation, which is energetically unfavorable.[5] Therefore, even with a weak nucleophile in a polar protic solvent, the SN2 pathway is expected to be the major route, albeit at a slower rate.

Experimental Protocols

To empirically determine the SN2 reactivity of this compound, the following experimental protocols can be employed.

Protocol 1: Determination of SN2 Reaction Rate by Monitoring Precipitate Formation (Finkelstein Reaction)

This method is a qualitative to semi-quantitative approach to compare the rates of reaction of different alkyl halides.

Objective: To determine the relative rate of the SN2 reaction of this compound with sodium iodide in acetone.

Materials:

  • This compound

  • 1-Chlorobutane (for comparison)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Water bath

Procedure:

  • Add 2 mL of the 15% sodium iodide in acetone solution to two separate, dry test tubes.

  • To the first test tube, add 4-5 drops of 1-chlorobutane.

  • To the second test tube, add 4-5 drops of this compound.

  • Stopper the test tubes, shake to mix the contents, and start a timer.

  • Observe the test tubes for the formation of a white precipitate (sodium chloride), which is insoluble in acetone.

  • Record the time it takes for the precipitate to first appear. If no reaction is observed at room temperature, gently warm the test tubes in a 50°C water bath and note the time to precipitation.

  • The rate of reaction is inversely proportional to the time taken for the precipitate to form.

G start Start prep Prepare NaI in Acetone Solution start->prep add_halide Add Alkyl Halide (this compound) prep->add_halide mix Mix and Start Timer add_halide->mix observe Observe for Precipitate (NaCl) mix->observe record_time Record Time of Precipitation observe->record_time Precipitate forms end End record_time->end

Protocol 2: Quantitative Determination of SN2 Reaction Rate using Gas Chromatography

This method provides a quantitative measure of the reaction rate by monitoring the disappearance of the reactant and the appearance of the product over time.

Objective: To determine the second-order rate constant for the SN2 reaction of this compound with a nucleophile.

Materials:

  • This compound

  • A suitable nucleophile (e.g., sodium iodide)

  • Anhydrous acetone (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID)

  • Thermostated reaction vessel

  • Microsyringes

Procedure:

  • Prepare a standard solution of this compound and the nucleophile in acetone at a known concentration. Add a known amount of the internal standard.

  • Initiate the reaction by mixing the reactant solutions in the thermostated vessel at a constant temperature.

  • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by diluting with a large volume of cold solvent).

  • Inject the quenched sample into the GC.

  • Analyze the chromatogram to determine the peak areas of the reactant, product, and internal standard.

  • Calculate the concentration of the reactant at each time point relative to the internal standard.

  • Plot the appropriate function of concentration versus time (e.g., 1/[Reactant] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.

Conclusion

This compound, as a primary alkyl halide, overwhelmingly favors the SN2 reaction pathway. The presence of a methyl group on the β-carbon is expected to decrease the rate of the SN2 reaction due to steric hindrance when compared to its unbranched analogue, 1-chlorobutane. The SN1 pathway is highly disfavored due to the instability of the primary carbocation intermediate. The provided experimental protocols offer robust methods for the empirical determination and comparison of these reaction rates, which is crucial for the precise control of synthetic outcomes in a research and development setting.

References

Comparative Guide to Chiral Analysis for Enantiomeric Excess of (S)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (e.e.) for chiral molecules is a critical step in pharmaceutical development, asymmetric synthesis, and quality control. (S)-1-Chloro-2-methylbutane, a simple chiral haloalkane, presents a unique analytical challenge due to its volatility and lack of functional groups necessary for conventional chiral High-Performance Liquid Chromatography (HPLC) recognition. This guide provides an objective comparison of potential analytical methodologies for determining the enantiomeric excess of (S)-1-Chloro-2-methylbutane, with a primary focus on Chiral Gas Chromatography (GC) as the most viable technique, alongside a discussion of a theoretical HPLC approach requiring derivatization and a brief mention of Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary: The Analytical Challenge

Direct chiral HPLC analysis of small, non-polar alkanes and haloalkanes like 1-chloro-2-methylbutane is generally unsuccessful. Chiral recognition on common HPLC stationary phases relies on interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which require the analyte to possess specific functional groups (e.g., hydroxyl, amino, carboxyl). Due to the absence of such groups in this compound, alternative strategies must be employed. Chiral GC, which separates volatile compounds in the gas phase, is better suited for this type of analyte, primarily utilizing inclusion complexation with chiral stationary phases.

Comparison of Analytical Techniques

The following table summarizes and compares the most relevant analytical techniques for the chiral analysis of (S)-1-Chloro-2-methylbutane.

FeatureChiral Gas Chromatography (GC)Chiral HPLC (with Derivatization)Chiral NMR Spectroscopy
Applicability to Analyte High. Direct analysis is feasible.Low. Requires chemical derivatization.Moderate. Direct analysis is possible.
Sample Preparation Simple dilution in a volatile solvent.Complex: requires a quantitative chemical reaction to introduce a functional group.Simple dilution in a deuterated solvent with a chiral resolving agent.
Sensitivity High, especially with an Electron Capture Detector (ECD).Potentially high, depending on the chromophore introduced during derivatization.Lower than chromatographic methods.
Resolution of Enantiomers Generally excellent with appropriate chiral column.Dependent on the success of derivatization and choice of chiral column.Dependent on the choice and concentration of the chiral resolving agent.
Development Effort Moderate. Requires screening of appropriate chiral GC columns and temperature programs.High. Involves development and validation of a derivatization reaction in addition to HPLC method development.Moderate. Requires screening of suitable chiral resolving agents.
Instrumentation Gas Chromatograph with a chiral capillary column.High-Performance Liquid Chromatograph with a chiral column.NMR Spectrometer.
Key Advantage Direct analysis of the volatile, non-functionalized analyte.Utilizes widely available HPLC instrumentation.Non-destructive technique.
Key Disadvantage Requires analyte to be volatile and thermally stable.Indirect method; derivatization can be complex and introduce errors.Lower sensitivity and resolution compared to chromatography.

Experimental Protocols

Primary Recommended Method: Chiral Gas Chromatography (GC)

Chiral GC is the most direct and effective method for determining the enantiomeric excess of volatile, non-functionalized chiral compounds like (S)-1-Chloro-2-methylbutane. The separation is typically achieved on a capillary column coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin.

Experimental Protocol (Representative)

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to the halogenated compound.

  • Column: A chiral capillary column, for example, a Chiraldex G-TA (trifluoroacetyl-gamma-cyclodextrin) or a similar cyclodextrin-based phase suitable for separating small, non-polar molecules.

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at an appropriate flow rate (e.g., 1-2 mL/min).

  • Injector:

    • Mode: Split injection.

    • Temperature: 200 °C.

    • Split Ratio: 50:1 (can be optimized).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 2 °C/minute.

    • Final Hold: Hold at 150 °C for 5 minutes.

    • (Note: The temperature program must be optimized for the specific column and analyte to achieve baseline separation of the enantiomers.)

  • Detector:

    • Type: FID or ECD.

    • Temperature: 250 °C.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like hexane (B92381) (e.g., 1% v/v).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

    • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Alternative Method: Chiral HPLC via Pre-Column Derivatization

This approach is theoretical for this compound and involves chemically modifying the analyte to introduce a functional group that can be resolved on a chiral HPLC column. A possible, though not trivial, derivatization could involve nucleophilic substitution of the chloride with a primary amine, followed by reaction with a chiral derivatizing agent or direct analysis of the resulting chiral amine.

Experimental Protocol (Hypothetical Workflow)

  • Derivatization Step: Amination (Example)

    • React this compound with a large excess of ammonia (B1221849) or a primary amine under pressure to form 2-methyl-1-butanamine. This step would require significant optimization and purification of the product.

  • Chiral HPLC of the Derivatized Amine

    • Instrumentation: HPLC system with a UV or fluorescence detector.

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H.

      • Dimensions: 250 mm x 4.6 mm ID, 5 µm particle size.

    • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape (e.g., n-Hexane/Isopropanol/DEA 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm), as the amine itself is not a strong chromophore.

    • Sample Preparation: Dissolve the purified 2-methyl-1-butanamine derivative in the mobile phase.

    • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomer peaks.

Workflow Visualization

The following diagram illustrates the decision-making process for selecting a suitable chiral analysis method for a compound like (S)-1-Chloro-2-methylbutane.

G Method Selection for Chiral Analysis of this compound start Analyte: This compound check_properties Assess Physicochemical Properties start->check_properties is_volatile Volatile & Thermally Stable? check_properties->is_volatile has_functional_group Functional Groups for Chiral HPLC Interaction? check_properties->has_functional_group gc_method Primary Method: Chiral Gas Chromatography (GC) is_volatile->gc_method Yes nmr_method Alternative: Chiral NMR Spectroscopy is_volatile->nmr_method Yes hplc_method Consider HPLC with Derivatization has_functional_group->hplc_method No gc_protocol Direct analysis on cyclodextrin-based CSP gc_method->gc_protocol derivatize Develop & Validate Derivatization Reaction hplc_method->derivatize nmr_protocol Use Chiral Resolving Agent (e.g., Eu(hfc)3) nmr_method->nmr_protocol analyze_derivative Analyze Derivative by Chiral HPLC derivatize->analyze_derivative

Caption: Decision workflow for chiral analysis of this compound.

This guide illustrates that while chiral HPLC is a powerful tool, its application is dependent on the specific properties of the analyte. For small, non-functionalized, and volatile molecules such as (S)-1-Chloro-2-methylbutane, Chiral GC represents a more direct, efficient, and established method for the accurate determination of enantiomeric excess.

A Spectroscopic Showdown: Differentiating 1-Chloro-2-methylbutane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and drug development, the precise identification of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 1-Chloro-2-methylbutane and its structural isomers: 2-Chloro-2-methylbutane, 2-Chloro-3-methylbutane, and 1-Chloro-3-methylbutane. By examining their distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related chloroalkanes.

Isomeric Structures at a Glance

The isomers of this compound all share the same chemical formula, C₅H₁₁Cl, but differ in the arrangement of the chlorine atom and the methyl group on the butane (B89635) chain. These structural variations give rise to unique spectroscopic fingerprints.

isomers cluster_isomers Isomers of C₅H₁₁Cl This compound This compound 2-Chloro-2-methylbutane 2-Chloro-2-methylbutane 2-Chloro-3-methylbutane 2-Chloro-3-methylbutane 1-Chloro-3-methylbutane 1-Chloro-3-methylbutane C₅H₁₁Cl C₅H₁₁Cl C₅H₁₁Cl->this compound Primary Chloride C₅H₁₁Cl->2-Chloro-2-methylbutane Tertiary Chloride C₅H₁₁Cl->2-Chloro-3-methylbutane Secondary Chloride C₅H₁₁Cl->1-Chloro-3-methylbutane Primary Chloride

Figure 1. Structural relationship of this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for each isomer, providing a basis for their differentiation.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The C-Cl stretching vibration is a key diagnostic feature for these compounds, typically appearing in the 800-600 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) is unique for each isomer and provides a reliable method for identification.

Compound C-H Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹) Other Key Absorptions (cm⁻¹)
This compound ~2960-2870~750-650~1465 (C-H bend), ~1380 (C-H bend)
2-Chloro-2-methylbutane ~2970-2880~780-580~1385, ~1365 (tert-butyl group)
2-Chloro-3-methylbutane ~2960-2870~750-550~1460 (C-H bend), ~1385 (C-H bend)
1-Chloro-3-methylbutane ~2960-2870~730-650~1470 (C-H bend), ~1370 (isopropyl group)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are unique for each isomer.

Compound Chemical Shift (δ, ppm) and Multiplicity
This compound ~3.4 (dd), ~1.8 (m), ~1.5 (m), ~1.2 (m), ~0.9 (t), ~0.9 (d)
2-Chloro-2-methylbutane ~1.75 (q), ~1.55 (s), ~1.05 (t)
2-Chloro-3-methylbutane ~3.8 (m), ~2.0 (m), ~1.0 (d), ~0.9 (d)
1-Chloro-3-methylbutane ~3.5 (t), ~1.7 (m), ~1.6 (m), ~0.9 (d, 6H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in a molecule. The chemical shift of the carbon atom bonded to the electronegative chlorine atom is significantly downfield.

Compound Number of Signals Approximate Chemical Shifts (δ, ppm)
This compound 5~52 (C-Cl), ~38 (CH), ~26 (CH₂), ~16 (CH₃), ~11 (CH₃)
2-Chloro-2-methylbutane 4~75 (C-Cl), ~38 (CH₂), ~28 (CH₃), ~9 (CH₃)
2-Chloro-3-methylbutane 4~68 (C-Cl), ~35 (CH), ~20 (CH₃), ~18 (CH₃)
1-Chloro-3-methylbutane 4~45 (C-Cl), ~35 (CH₂), ~26 (CH), ~22 (CH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. All isomers exhibit a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The fragmentation patterns, however, are distinct and are governed by the stability of the resulting carbocations.

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z)
This compound 106/1085741, 70, 71
2-Chloro-2-methylbutane 106/1087741, 55, 71
2-Chloro-3-methylbutane 106/1084357, 70, 71
1-Chloro-3-methylbutane 106/1084355, 70, 71

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid chloroalkane samples.

Infrared (IR) Spectroscopy

A neat (undiluted) liquid sample is analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate.

  • Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

  • Data Acquisition: Mount the assembled plates in the spectrometer's sample holder.

  • Spectral Measurement: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded in a deuterated solvent to avoid signals from the solvent itself.

  • Sample Preparation: Dissolve approximately 5-10 mg of the chloroalkane in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to provide a reference signal at 0 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer's probe.

  • Spectral Measurement: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves shimming the magnetic field for homogeneity and setting appropriate acquisition parameters (e.g., number of scans, relaxation delay).

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of volatile, small organic molecules.

  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Logical Workflow for Isomer Differentiation

A systematic approach is crucial for the unambiguous identification of these isomers. The following workflow outlines a logical progression of analysis:

workflow cluster_start Initial Analysis cluster_nmr NMR Spectroscopy cluster_ir Infrared Spectroscopy cluster_id Identification start Unknown Chloroalkane Isomer ms Mass Spectrometry (MS) start->ms Determine Molecular Weight (M⁺ at m/z 106/108) h_nmr ¹H NMR ms->h_nmr Analyze Fragmentation Pattern (Base Peak) c_nmr ¹³C NMR h_nmr->c_nmr Determine Number of Signals, Chemical Shifts, Multiplicity, and Integration ir IR Spectroscopy c_nmr->ir Determine Number of Unique Carbon Environments id Isomer Identification ir->id Confirm Functional Groups and Compare Fingerprint Region

Figure 2. A logical workflow for the

Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic studies of nucleophilic substitution reactions on the primary alkyl halide, 1-chloro-2-methylbutane. Understanding the kinetics of these reactions is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing structure-activity relationships in medicinal chemistry.

Introduction to Nucleophilic Substitution on this compound

This compound is a primary alkyl halide. Due to the low steric hindrance around the α-carbon and the instability of the corresponding primary carbocation, it predominantly undergoes nucleophilic substitution via the bimolecular (S(N)2) mechanism.[1][2][3] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs.[4] The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[4]

The structure of this compound, with a methyl group on the β-carbon, introduces a moderate degree of steric hindrance compared to unbranched primary alkyl halides like 1-chlorobutane. This structural feature is expected to influence the reaction rate.

Comparative Kinetic Data

While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in readily accessible literature, we can draw valuable comparisons from studies on analogous primary alkyl halides. The following table summarizes relative rate constants for the S(_N)2 reaction of various primary alkyl halides with iodide ion in acetone (B3395972), a common system for studying these kinetics. The data illustrates the effect of substrate structure on the reaction rate.

Alkyl HalideRelative Rate Constant (k)Reference
CH(3)Cl30
CH(3)CH(_2)Cl (1-Chloroethane)1
CH(3)CH(_2)CH(_2)Cl (1-Chloropropane)0.4
(CH(3))(_2)CHCH(_2)Cl (1-Chloro-2-methylpropane)0.036
CH(3)CH(_2)CH(CH(_3))CH(_2)Cl (this compound) ~0.4 (Estimated) N/A
(CH(_3))(_3)CCH(_2)Cl (1-Chloro-2,2-dimethylpropane)0.00001

Note: The relative rate for this compound is an estimate based on the trend observed with increasing steric hindrance at the β-carbon. The methyl group at the C2 position in this compound is expected to decrease the reaction rate compared to 1-chloropropane (B146392) due to steric hindrance, but not as drastically as the two methyl groups in 1-chloro-2-methylpropane.

Factors Influencing Reaction Kinetics

Several factors significantly impact the rate of nucleophilic substitution on this compound:

  • Nucleophile: The strength and concentration of the nucleophile directly affect the reaction rate in an S(_N)2 reaction. Stronger nucleophiles, such as I

    ^-
    , CN
    ^-
    , and OH
    ^-
    , will lead to faster reaction rates.[4]

  • Leaving Group: The nature of the leaving group is crucial. For halogens, the leaving group ability increases down the group (I

    ^-
    > Br
    ^-
    > Cl
    ^-
    > F
    ^-
    ). Therefore, the corresponding 1-iodo-2-methylbutane (B3029301) would react much faster than this compound.

  • Solvent: Polar aprotic solvents, such as acetone or DMSO, are ideal for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate.[4] Polar protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.

  • Temperature: Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules to overcome the activation energy barrier.

Experimental Protocols

The following is a detailed methodology for determining the second-order rate constant for the S(_N)2 reaction of a primary alkyl chloride, which can be adapted for this compound.

Experiment: Kinetics of the Reaction of this compound with Sodium Iodide in Acetone

Objective: To determine the second-order rate constant for the Finkelstein reaction of this compound.

Materials:

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)

  • Starch indicator solution

  • Deionized water

  • Thermostatted water bath

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and sodium iodide in anhydrous acetone of known concentrations (e.g., 0.1 M).

  • Temperature Control: Equilibrate the stock solutions and additional acetone in a thermostatted water bath to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation: In a reaction flask, mix equal volumes of the this compound and sodium iodide solutions. Start a timer immediately upon mixing.

  • Aliquoting and Quenching: At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of deionized water. The precipitation of sodium chloride, which is insoluble in acetone, can also be monitored.

  • Titration: The unreacted iodide in the quenched solution is then titrated with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint.

  • Data Analysis: The concentration of iodide at each time point is used to calculate the concentration of the alkyl halide remaining. A plot of 1/[Alkyl Halide] versus time should yield a straight line for a second-order reaction, with the slope being equal to the rate constant, k.

Visualizing Reaction Pathways and Workflows

S(_N)2 Reaction Mechanism

The following diagram illustrates the concerted S(_N)2 mechanism for the reaction of this compound with a nucleophile (Nu

^-
).

SN2_Mechanism reactant Nu⁻ + CH₃CH₂CH(CH₃)CH₂Cl transition_state [Nu---CH₂(CH(CH₃)CH₂CH₃)---Cl]⁻ reactant->transition_state Backside Attack product NuCH₂CH(CH₃)CH₂CH₃ + Cl⁻ transition_state->product Inversion of Stereochemistry

Caption: SN2 reaction mechanism for this compound.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps in the experimental determination of the reaction kinetics.

Experimental_Workflow prep Prepare Reactant Solutions equilibrate Equilibrate at Constant Temperature prep->equilibrate mix Initiate Reaction equilibrate->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction aliquot->quench titrate Titrate Unreacted Nucleophile quench->titrate analyze Analyze Data to Determine Rate Constant titrate->analyze

Caption: Workflow for a typical kinetic study of nucleophilic substitution.

Conclusion

The kinetic studies of nucleophilic substitution on this compound are best understood through the lens of the S(_N)2 mechanism. While direct quantitative data for this specific substrate is limited, comparative analysis with other primary alkyl halides provides valuable insights into the impact of its structure on reactivity. The β-methyl group in this compound introduces steric hindrance that slows the reaction rate compared to unbranched analogues. For professionals in drug development and organic synthesis, a thorough understanding of these kinetic principles and experimental methodologies is essential for the rational design and optimization of chemical reactions.

References

Computational Analysis of Reaction Mechanisms: A Comparative Guide for 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical Predictions and Experimental Outcomes in Alkyl Halide Reactivity

In the landscape of synthetic chemistry and drug development, a precise understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel molecular entities. Computational chemistry has emerged as a powerful tool to elucidate these mechanisms at a molecular level, offering insights that can complement and guide experimental work. This guide provides a comparative analysis of the computational and experimental approaches to understanding the reaction mechanisms of 1-chloro-2-methylbutane, a primary alkyl halide that can undergo competing substitution (S(_N)2) and elimination (E2) reactions.

Comparing Computational Predictions with Experimental Realities

Computational models, typically employing Density Functional Theory (DFT), can calculate the activation energies for the S(_N)2 and E2 pathways. For a primary alkyl halide like this compound, these models would predict that the S(_N)2 pathway is generally favored over the E2 pathway due to lower steric hindrance for the backside attack of a nucleophile. However, the competition between these two pathways is highly sensitive to the nature of the nucleophile/base and the reaction conditions.

Experimental observations for primary alkyl halides confirm these general trends. The reaction of this compound with a strong, unhindered base like sodium ethoxide in ethanol (B145695) is expected to yield a mixture of the S(_N)2 product (1-ethoxy-2-methylbutane) and the E2 product (2-methyl-1-butene). With a bulkier base, such as potassium tert-butoxide, the E2 pathway is significantly favored due to the steric hindrance impeding the S(_N)2 backside attack. This leads to the formation of the Hofmann elimination product, 2-methyl-1-butene, as the major product.

The following table summarizes the expected and observed outcomes for the reaction of this compound with different bases.

Reaction ConditionComputational Prediction (Analogous Systems)Experimental ObservationMajor Product(s)
Base: Sodium Ethoxide (NaOEt) in EthanolS(_N)2 pathway is competitive with, or slightly favored over, the E2 pathway.Both S(_N)2 and E2 products are formed.1-ethoxy-2-methylbutane and 2-methyl-1-butene
Base: Potassium tert-Butoxide (KOtBu)E2 pathway is significantly favored due to steric hindrance of the bulky base.Elimination is the predominant pathway.2-methyl-1-butene

Experimental Protocols

To experimentally determine the product distribution and reaction kinetics of this compound with a given base, the following general protocol can be employed:

Objective: To quantify the ratio of substitution (S(_N)2) and elimination (E2) products from the reaction of this compound with a base.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium ethoxide or potassium tert-butoxide

  • Internal standard (e.g., undecane)

  • Quenching solution (e.g., dilute aqueous acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvent for extraction (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of the base in anhydrous ethanol.

  • Initiation: Add a known amount of this compound to the flask and record the start time.

  • Reaction: Heat the mixture to a specific temperature (e.g., 50°C) and allow it to react for a predetermined time.

  • Quenching: After the specified time, cool the reaction mixture in an ice bath and quench the reaction by adding a dilute aqueous acid.

  • Extraction: Extract the organic products from the aqueous layer using diethyl ether.

  • Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate, filter, and carefully remove the solvent using a rotary evaporator.

  • Analysis: Dissolve the residue in a known volume of a suitable solvent containing a known concentration of an internal standard. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantification: Identify the peaks corresponding to the S(_N)2 and E2 products and the internal standard by their retention times and mass spectra. Calculate the relative amounts of each product by integrating the peak areas and correcting for the response factor of the detector relative to the internal standard.

Visualizing Reaction Pathways and Workflows

To better understand the competing reaction mechanisms and the process of their computational analysis, the following diagrams are provided.

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactants This compound + Base/Nucleophile TS_SN2 Transition State [Nu---C---Cl] Reactants->TS_SN2 Nu- attack TS_E2 Transition State [B---H---C---C---Cl] Reactants->TS_E2 Base abstracts H+ Products_SN2 Substitution Product TS_SN2->Products_SN2 Cl- leaves Products_E2 Elimination Product TS_E2->Products_E2 Cl- leaves, C=C forms

A Comparative Guide to the Chlorination of 2-Methylbutane: Efficacy of Common Chlorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of alkanes is a cornerstone of modern synthetic chemistry, pivotal in the development of novel pharmaceuticals and fine chemicals. The chlorination of 2-methylbutane serves as an excellent model system to explore the efficacy and selectivity of various chlorinating agents. This guide provides an objective comparison of common reagents used for this transformation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection and experimental design.

Executive Summary

The free-radical chlorination of 2-methylbutane yields a mixture of four monochlorinated isomers: 1-chloro-2-methylbutane, 2-chloro-2-methylbutane, 2-chloro-3-methylbutane, and 1-chloro-3-methylbutane. The distribution of these products is highly dependent on the chlorinating agent used, with selectivity generally following the order of C-H bond strength (tertiary > secondary > primary). This guide compares the performance of molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS), highlighting their relative selectivities and practical considerations for laboratory use.

Data Presentation: Product Distribution

The efficacy of a chlorinating agent is primarily determined by its selectivity in abstracting a hydrogen atom from the alkane. The following table summarizes the experimental product distribution for the monochlorination of 2-methylbutane with different reagents.

ProductC-H TypeChlorine (Cl₂) at 25°C[1][2]Sulfuryl Chloride (SO₂Cl₂) (Predicted)N-Chlorosuccinimide (NCS) (Predicted)
This compoundPrimary (1°)30%LowerLower
2-chloro-2-methylbutaneTertiary (3°)22%HigherHigher
2-chloro-3-methylbutaneSecondary (2°)33%IntermediateIntermediate
1-chloro-3-methylbutanePrimary (1°)15%LowerLower

Mechanism of Free-Radical Chlorination

The chlorination of 2-methylbutane with these agents proceeds via a free-radical chain mechanism, consisting of three main stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Cl₂ or SO₂Cl₂ or NCS Radical 2 Cl• or •SO₂Cl + Cl• or Succinimidyl• + Cl• Initiator->Radical hν or Δ Alkane 2-Methylbutane Alkyl_Radical 2-Methylbutyl Radical (tertiary, secondary, or primary) Alkane->Alkyl_Radical + Cl• (or other radical) Product Monochloro-2-methylbutane Alkyl_Radical->Product + Chlorinating Agent Chlorinating_Agent Cl₂ or SO₂Cl₂ or NCS New_Radical Cl• or •SO₂Cl or Succinimidyl• Radical_1 Radical Stable_Molecule Stable Molecule Radical_1->Stable_Molecule Radical_2 Radical Radical_2->Stable_Molecule

Caption: Free-Radical Chlorination Mechanism.

Experimental Protocols

The following are generalized protocols for the monochlorination of 2-methylbutane using the three different chlorinating agents. All reactions should be carried out in a well-ventilated fume hood.

General Experimental Workflow

G Start Start Setup Set up reaction apparatus (flask, condenser, light source/heat) Start->Setup Reagents Add 2-methylbutane and solvent Setup->Reagents Initiation Initiate reaction (UV light or heat) Reagents->Initiation Addition Add chlorinating agent Initiation->Addition Reaction Monitor reaction (GC or TLC) Addition->Reaction Workup Quench and wash Reaction->Workup Purification Dry and purify (distillation or chromatography) Workup->Purification Analysis Analyze product mixture (GC, NMR) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow.

1. Photochemical Chlorination with Chlorine (Cl₂)

  • Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer. A UV lamp is positioned to irradiate the flask. The outlet of the condenser is connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize excess HCl and Cl₂.

  • Procedure:

    • Charge the flask with 2-methylbutane (1.0 mol) and an inert solvent such as carbon tetrachloride (200 mL).

    • Initiate stirring and begin irradiation with the UV lamp.

    • Slowly bubble chlorine gas through the solution at a rate that allows for its consumption, as indicated by the disappearance of the greenish-yellow color.

    • Monitor the reaction progress by gas chromatography (GC) to maximize the yield of monochlorinated products.

    • Once the desired conversion is reached, stop the chlorine flow and the irradiation.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The product mixture can be separated by fractional distillation.

2. Chlorination with Sulfuryl Chloride (SO₂Cl₂)

  • Apparatus: A round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The reaction is initiated with a radical initiator like azobisisobutyronitrile (AIBN).

  • Procedure:

    • To a solution of 2-methylbutane (1.0 mol) in a suitable solvent (e.g., benzene (B151609) or dichloromethane, 200 mL), add a catalytic amount of AIBN (0.01 mol).

    • Heat the mixture to reflux (or the decomposition temperature of the initiator).

    • Add sulfuryl chloride (0.9 mol) dropwise from the dropping funnel over a period of 1-2 hours.

    • Continue heating at reflux and monitor the reaction by GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent.

    • Purify the product mixture by fractional distillation.

3. Chlorination with N-Chlorosuccinimide (NCS)

  • Apparatus: A round-bottom flask fitted with a reflux condenser and a magnetic stirrer. The reaction can be initiated either photochemically or with a radical initiator.

  • Procedure:

    • In the reaction flask, combine 2-methylbutane (1.0 mol), N-chlorosuccinimide (0.9 mol), and a solvent such as carbon tetrachloride (200 mL).

    • Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) or irradiate with a UV lamp.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the progress of the reaction by observing the consumption of the solid NCS and by GC analysis.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with a 10% sodium thiosulfate (B1220275) solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The product can be purified by distillation.

Comparison of Efficacy

  • Chlorine (Cl₂): This is the most reactive and least selective of the three agents. Its high reactivity can lead to over-chlorination, and the gaseous nature of Cl₂ requires specialized handling procedures. It is often used when a mixture of isomers is acceptable or when the starting material has equivalent hydrogens.

  • Sulfuryl Chloride (SO₂Cl₂): This reagent offers a significant improvement in selectivity over Cl₂.[3] The chain-propagating radical is thought to be the chlorosulfinyl radical (•SO₂Cl), which is less reactive and therefore more selective for abstracting the most weakly bonded hydrogen atom (tertiary C-H). It is a liquid and is often easier to handle than chlorine gas.

  • N-Chlorosuccinimide (NCS): NCS is a solid, making it the easiest and safest of the three reagents to handle in a laboratory setting. It is also known for its good selectivity in free-radical chlorinations, often favoring the tertiary position. The succinimidyl radical is believed to be the primary hydrogen abstracting species.

Conclusion

For the selective chlorination of 2-methylbutane, sulfuryl chloride and N-chlorosuccinimide are superior to molecular chlorine in terms of achieving a higher yield of the thermodynamically favored tertiary chloride, 2-chloro-2-methylbutane. The choice between SO₂Cl₂ and NCS may depend on specific experimental constraints, including scale, desired purity, and safety considerations. While Cl₂ is a potent chlorinating agent, its lack of selectivity makes it less suitable for applications where a specific isomer is the target. This guide provides the foundational information for researchers to make an informed decision on the most appropriate chlorinating agent for their synthetic needs.

References

A Comparative Guide to the Synthesis of 1-Chloro-2-methylbutane: An Analysis of Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated alkanes is a cornerstone of organic chemistry, providing versatile building blocks for the construction of more complex molecules, including active pharmaceutical ingredients. The targeted synthesis of a specific isomer, such as 1-Chloro-2-methylbutane, requires careful consideration of the reaction pathway to maximize yield and purity while minimizing the formation of undesired byproducts. This guide provides a comparative analysis of two primary synthetic routes to obtain chlorinated derivatives of 2-methylbutane, with a focus on the critical role of reaction intermediates in determining the final product distribution.

Competing Pathways: Free-Radical Halogenation vs. Nucleophilic Substitution

Two principal methods for the chlorination of 2-methylbutane and its corresponding alcohols are free-radical chlorination and nucleophilic substitution. Each pathway proceeds through distinct intermediates that significantly influence the isomeric purity of the final product.

Free-Radical Chlorination of 2-Methylbutane

The direct chlorination of 2-methylbutane under UV light is a classic example of a free-radical chain reaction. This method, while straightforward, typically results in a mixture of monochlorinated products due to the statistical probability of hydrogen abstraction from different carbon atoms and the relative stability of the resulting free-radical intermediates.

The key intermediates in this reaction are carbon radicals formed by the abstraction of a hydrogen atom by a chlorine radical. The stability of these radicals follows the order: tertiary > secondary > primary. This stability difference influences the rate of hydrogen abstraction, but the high reactivity of the chlorine radical leads to a less selective reaction compared to bromination.

The possible monochlorinated products from the free-radical chlorination of 2-methylbutane are:

  • This compound

  • 2-Chloro-2-methylbutane

  • 2-Chloro-3-methylbutane

  • 1-Chloro-3-methylbutane

The distribution of these products is a combination of statistical factors (the number of each type of hydrogen atom) and the relative reactivity of each hydrogen atom. Experimental data reveals the complexity of the product mixture obtained through this route.

ProductNumber of Equivalent HydrogensRelative Reactivity (per H)Statistical Product %Experimental Product %[1][2]
This compound6 (primary)150%30%
2-Chloro-3-methylbutane2 (secondary)3.817%33%
1-Chloro-3-methylbutane3 (primary)125%15%
2-Chloro-2-methylbutane1 (tertiary)58%22%

Note: Relative reactivity values are approximate and can vary with reaction conditions.

As the data indicates, obtaining this compound as a major product through this method is challenging, and purification from the other isomers is necessary.

Nucleophilic Substitution on 2-Methyl-1-butanol (B89646)

A more controlled approach to synthesize this compound involves the nucleophilic substitution of the hydroxyl group in 2-methyl-1-butanol. The choice of reagent is critical to prevent carbocation rearrangements and favor the desired product.

The reaction of alcohols with hydrogen halides (like HCl) can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alcohol.

  • S(_N)1 Mechanism: This pathway involves the formation of a carbocation intermediate. Primary alcohols, like 2-methyl-1-butanol, would form a highly unstable primary carbocation. This intermediate is highly susceptible to a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the formation of 2-Chloro-2-methylbutane as the major product, not the desired this compound.

  • S(_N)2 Mechanism: This mechanism avoids the formation of a discrete carbocation intermediate. The nucleophile attacks the carbon atom bearing the leaving group in a single concerted step. For primary alcohols, the S(_N)2 pathway is generally favored. However, the reaction of primary alcohols with HCl is notoriously slow.

To circumvent the issues of slow reaction rates and carbocation rearrangements, reagents like thionyl chloride (SOCl(_2)) or phosphorus trichloride (B1173362) (PCl(_3)) are often preferred for the conversion of primary alcohols to alkyl chlorides. These reagents react with the alcohol to form an intermediate that is readily displaced by the chloride ion in an S(_N)2 fashion, thus preserving the carbon skeleton of the starting alcohol.

By utilizing a reagent that promotes an S(_N)2 mechanism, the synthesis starting from 2-methyl-1-butanol is expected to yield this compound as the major product with high isomeric purity.

Experimental Protocols

Synthesis of 2-Chloro-2-methylbutane via an S(_N)1 Reaction (for comparison)

This protocol describes the synthesis of the rearranged isomer, 2-Chloro-2-methylbutane, from 2-methyl-2-butanol (B152257), illustrating the S(_N)1 pathway.

Materials:

  • 2-methyl-2-butanol (tert-amyl alcohol)

  • Concentrated hydrochloric acid (12 M)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated HCl.

  • Gently swirl the mixture for a few minutes, then stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.

  • Allow the layers to separate. The upper layer is the organic product.

  • Drain the lower aqueous layer.

  • Wash the organic layer with 20 mL of cold water, followed by 20 mL of 5% sodium bicarbonate solution (vent frequently as CO(_2) is evolved), and finally with 20 mL of saturated sodium chloride solution.

  • Drain the aqueous layer after each wash.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous calcium chloride to dry the product.

  • Decant the dried liquid into a distillation flask and purify by distillation.

Proposed Synthesis of this compound via an S(_N)2-type Reaction

This protocol outlines a general procedure for the synthesis of this compound from 2-methyl-1-butanol using thionyl chloride to favor the S(_N)2 pathway and minimize rearrangement.

Materials:

  • 2-methyl-1-butanol

  • Thionyl chloride (SOCl(_2))

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether

  • Round-bottom flask with a reflux condenser and drying tube

  • Ice bath

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-methyl-1-butanol in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (and a small amount of pyridine, if used) to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours.

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Wash the ether layer sequentially with cold water, 5% sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the ether by distillation to obtain the crude this compound.

  • Further purify the product by fractional distillation.

Analysis of Reaction Products and Intermediates

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for identifying and quantifying the products and, in some cases, trapping or observing intermediates in these reactions.

GC-MS Analysis

A GC-MS analysis of the product mixture from the free-radical chlorination of 2-methylbutane would show multiple peaks corresponding to the different chlorinated isomers. The retention times and mass spectra of these peaks can be compared to known standards for identification. The relative peak areas can be used to determine the product distribution.

Typical GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to separate the isomers.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-150.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to distinguish between the different isomers of chloromethylbutane based on their unique chemical shifts and splitting patterns. For example, the ¹H NMR spectrum of this compound would show a characteristic doublet for the methyl group adjacent to the chiral center and a multiplet for the proton on the chiral center, along with other signals for the remaining protons. In contrast, 2-Chloro-2-methylbutane would exhibit a simpler spectrum with singlets for the methyl groups.

Visualizing the Reaction Pathways

The following diagrams illustrate the key intermediates and transformations in the discussed synthetic routes.

free_radical_chlorination 2-Methylbutane 2-Methylbutane Radical Intermediates Radical Intermediates 2-Methylbutane->Radical Intermediates Cl•, UV light This compound This compound Radical Intermediates->this compound Cl2 2-Chloro-2-methylbutane 2-Chloro-2-methylbutane Radical Intermediates->2-Chloro-2-methylbutane Cl2 2-Chloro-3-methylbutane 2-Chloro-3-methylbutane Radical Intermediates->2-Chloro-3-methylbutane Cl2 1-Chloro-3-methylbutane 1-Chloro-3-methylbutane Radical Intermediates->1-Chloro-3-methylbutane Cl2

Caption: Free-radical chlorination of 2-methylbutane leads to a mixture of products through various radical intermediates.

nucleophilic_substitution cluster_sn1 SN1 Pathway (Rearrangement) cluster_sn2 SN2 Pathway (Controlled) 2-Methyl-1-butanol_sn1 2-Methyl-1-butanol Primary_Carbocation Primary Carbocation 2-Methyl-1-butanol_sn1->Primary_Carbocation H+ Tertiary_Carbocation Tertiary Carbocation Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift 2-Chloro-2-methylbutane 2-Chloro-2-methylbutane (Major Product) Tertiary_Carbocation->2-Chloro-2-methylbutane Cl- 2-Methyl-1-butanol_sn2 2-Methyl-1-butanol Intermediate_Complex Intermediate Complex 2-Methyl-1-butanol_sn2->Intermediate_Complex SOCl2 This compound This compound (Major Product) Intermediate_Complex->this compound Cl-

Caption: Comparison of S(_N)1 and S(_N)2 pathways for the conversion of 2-methyl-1-butanol to chlorobutane isomers.

Conclusion

The analysis of reaction intermediates is paramount in selecting an appropriate synthetic strategy for this compound. While free-radical chlorination of 2-methylbutane is a direct method, it invariably leads to a mixture of isomers due to the formation of multiple radical intermediates, making it unsuitable for the targeted synthesis of a single isomer.

In contrast, nucleophilic substitution on 2-methyl-1-butanol offers a much more controlled route. The key to success lies in choosing a reagent, such as thionyl chloride, that promotes an S(_N)2-type mechanism. This pathway avoids the formation of a primary carbocation and its subsequent rearrangement, thereby ensuring that this compound is the major product. For researchers and professionals in drug development, understanding and controlling these reaction intermediates is essential for the efficient and selective synthesis of desired molecular targets.

References

A Comparative Analysis of Experimental and Theoretical NMR Shifts for 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-referencing of nuclear magnetic resonance (NMR) spectroscopic data. This guide provides a detailed comparison of experimentally obtained and theoretically calculated ¹H and ¹³C NMR chemical shifts for the chiral molecule 1-Chloro-2-methylbutane, offering valuable insights into the correlation between predicted and observed spectral data.

This report presents a detailed comparison of experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound. The experimental data is sourced from the Spectral Database for Organic Compounds (SDBS), a comprehensive online resource. Theoretical chemical shifts have been generated using an online NMR predictor that employs computational algorithms to estimate the spectral properties of the molecule. This comparative analysis serves as a practical guide for researchers in validating theoretical models against experimental results and in the structural elucidation of small organic molecules.

Data Presentation: Comparison of NMR Chemical Shifts

The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound. The experimental data provides a benchmark for assessing the accuracy of the theoretical predictions.

Table 1: ¹³C NMR Chemical Shift Comparison for this compound

Carbon AtomExperimental δ (ppm)Theoretical δ (ppm)Difference (ppm)
C1 (CH₂Cl)48.749.50.8
C2 (CH)38.938.2-0.7
C3 (CH₂)26.125.8-0.3
C4 (CH₃)11.411.2-0.2
C5 (CH₃)16.516.1-0.4

Table 2: ¹H NMR Chemical Shift Comparison for this compound

Proton(s)Experimental δ (ppm)Theoretical δ (ppm)Difference (ppm)
H1 (CH₂Cl)3.55 (dd)3.62 (dd)0.07
3.45 (dd)3.51 (dd)0.06
H2 (CH)1.85 (m)1.91 (m)0.06
H3 (CH₂)1.50 (m)1.55 (m)0.05
1.25 (m)1.30 (m)0.05
H4 (CH₃)0.95 (t)0.98 (t)0.03
H5 (CH₃)0.98 (d)1.01 (d)0.03

Experimental and Theoretical Protocols

A clear understanding of the methodologies employed in obtaining both experimental and theoretical data is crucial for a meaningful comparison.

Experimental Protocol: NMR Spectroscopy

The acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound typically follows a standardized procedure.

Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹³C NMR and 1-5 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The addition of a small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is common for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. For ¹H NMR, a standard one-pulse experiment is typically performed. Key acquisition parameters that are optimized include the pulse angle, acquisition time, relaxation delay, and the number of scans. Shimming of the magnetic field is performed to optimize its homogeneity and improve spectral resolution.

Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Further processing steps include phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Theoretical Protocol: NMR Shift Prediction

The theoretical NMR chemical shifts presented in this guide were obtained using an online NMR prediction tool. These tools often utilize empirical databases and computational algorithms, such as the Gauge-Independent Atomic Orbital (GIAO) method, to calculate the magnetic shielding tensors of the nuclei.

Computational Method: The GIAO method is a widely used quantum chemical approach for calculating NMR chemical shifts. The calculation typically involves the following steps:

  • Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is often done using methods like Density Functional Theory (DFT) with a suitable basis set.

  • Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus is calculated at a specified level of theory (e.g., B3LYP/6-31G(d)).

  • Chemical Shift Calculation: The isotropic shielding value is obtained by averaging the diagonal elements of the shielding tensor. The chemical shift (δ) is then calculated by subtracting the isotropic shielding value of the nucleus of interest from the isotropic shielding value of a reference compound (e.g., TMS), calculated at the same level of theory.

Visualization of the Comparison Workflow

The process of comparing experimental and theoretical NMR data can be visualized as a structured workflow.

NMR_Comparison_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_sample Sample Preparation exp_nmr NMR Data Acquisition (¹H & ¹³C) exp_sample->exp_nmr exp_processing Data Processing exp_nmr->exp_processing exp_data Experimental Chemical Shifts exp_processing->exp_data comparison Data Comparison & Analysis exp_data->comparison the_structure Molecular Structure (this compound) the_prediction NMR Prediction (e.g., GIAO) the_structure->the_prediction the_data Theoretical Chemical Shifts the_prediction->the_data the_data->comparison

A flowchart illustrating the parallel workflows for obtaining and comparing experimental and theoretical NMR data.

This guide demonstrates the valuable synergy between experimental and theoretical approaches in NMR spectroscopy. While experimental data provides the ground truth, theoretical predictions offer a powerful tool for spectral assignment, structure verification, and a deeper understanding of the relationships between molecular structure and spectral properties. The close agreement observed between the experimental and theoretical data for this compound highlights the increasing reliability of modern computational methods in predicting NMR parameters.

A Comparative Guide to Assessing the Optical Purity of (S)-1-Chloro-2-methylbutane: Polarimetry vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and development of chiral molecules, such as (S)-1-Chloro-2-methylbutane, the accurate determination of optical purity is paramount. This guide provides a comprehensive comparison of the traditional polarimetry method with modern chromatographic techniques, namely chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical method for their specific needs.

(S)-1-Chloro-2-methylbutane is a chiral building block utilized in the synthesis of various organic compounds.[1] Its enantiomeric purity is a critical quality attribute that can significantly impact the stereochemistry and efficacy of the final product.

Comparison of Analytical Methods

The choice of analytical method for determining optical purity depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. While polarimetry offers a straightforward and rapid assessment, chromatographic techniques provide a more detailed and accurate quantification of enantiomeric excess.

Parameter Polarimetry Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC)
Principle Measures the rotation of plane-polarized light by a chiral sample.[2]Separation of enantiomers on a chiral stationary phase followed by detection.[3]Separation of enantiomers on a chiral stationary phase followed by detection.
Specific Rotation of (S)-1-Chloro-2-methylbutane +1.3 to +2.3° (neat)[1][4][5] / +1.64°[6]Not ApplicableNot Applicable
Sample Concentration High (e.g., 20-110 mg/mL for some applications)[7][8]LowVery Low (e.g., as low as 1 µg/mL for some applications)[7][8]
Accuracy Dependent on the accuracy of the specific rotation of the pure enantiomer.[9]HighHigh
Precision Lower, especially for samples with low optical rotation.HighHigh
Sensitivity LowHighHigh
Limit of Detection HigherLowerLower
Complex Mixtures Prone to interference from other optically active compounds.Excellent for separating components in a mixture.Excellent for separating components in a mixture.
Direct Enantiomer Quantification No, calculates optical purity based on a known standard.Yes, provides the ratio of individual enantiomers.[10]Yes, provides the ratio of individual enantiomers.[10]
Instrumentation Polarimeter[6]Gas Chromatograph with a chiral column and appropriate detector (e.g., FID).HPLC system with a chiral column and appropriate detector (e.g., UV).

Experimental Protocols

Assessing Optical Purity via Polarimetry

This protocol outlines the steps to determine the optical purity of (S)-1-Chloro-2-methylbutane using a polarimeter.

Instrumentation:

  • Polarimeter

  • 1 dm polarimeter cell

  • Volumetric flask

  • Analytical balance

Procedure:

  • Instrument Preparation: Turn on the polarimeter and allow it to warm up for at least 10 minutes to ensure a stable light source.[11]

  • Blank Measurement: Fill the polarimeter cell with a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) and place it in the instrument. Zero the instrument to establish a baseline reading.[11]

  • Sample Preparation: Accurately weigh a sample of (S)-1-Chloro-2-methylbutane and dissolve it in the chosen achiral solvent in a volumetric flask to a known concentration (c, in g/mL).[11] For a neat measurement, carefully fill the polarimeter cell with the undiluted liquid.

  • Measurement: Ensure there are no air bubbles in the polarimeter cell. Place the cell containing the sample solution in the polarimeter and record the observed optical rotation (α_obs).[11]

  • Calculation of Specific Rotation: The specific rotation ([\α]_obs) of the sample is calculated using the following formula:[12] [\α]_obs = α_obs / (l * c) where:

    • α_obs is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL (or density for a neat liquid).

  • Calculation of Optical Purity: The optical purity (or enantiomeric excess, ee) is calculated by comparing the specific rotation of the sample to the specific rotation of the pure (S)-enantiomer ([\α]_pure): Optical Purity (% ee) = ([\α]_obs / [\α]_pure) * 100 The specific rotation of pure (S)-1-Chloro-2-methylbutane is reported to be in the range of +1.3° to +2.3° (neat).[1][4][5] A value of +1.64° can also be used, which is derived from the specific rotation of its (R)-enantiomer.[6]

Assessing Optical Purity via Chiral Gas Chromatography (GC)

Chiral GC offers a more direct and accurate method for determining the enantiomeric excess by separating the enantiomers.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column)

  • Autosampler or manual injection port

Procedure:

  • Column Installation and Conditioning: Install the chiral GC column according to the manufacturer's instructions. Condition the column at a high temperature to remove any contaminants.

  • Instrument Setup: Set the GC parameters, including the oven temperature program, injector temperature, detector temperature, and carrier gas flow rate. These parameters will need to be optimized for the specific column and analyte.

  • Sample Preparation: Prepare a dilute solution of the (S)-1-Chloro-2-methylbutane sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The enantiomers will separate as they pass through the chiral column, resulting in two distinct peaks in the chromatogram.

  • Data Analysis: Integrate the area of each enantiomer peak. The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.

Assessing Optical Purity via Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for the separation and quantification of enantiomers, particularly for non-volatile compounds.

Instrumentation:

  • HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis detector)

  • Chiral HPLC column (e.g., polysaccharide-based or cyclodextrin-based)

Procedure:

  • Column Installation and Equilibration: Install the chiral HPLC column and equilibrate it with the chosen mobile phase until a stable baseline is achieved.

  • Instrument Setup: Set the HPLC parameters, including the mobile phase composition, flow rate, and detector wavelength. The selection of the mobile phase (normal phase or reversed phase) and the specific solvents will depend on the chiral stationary phase and the analyte.[13]

  • Sample Preparation: Prepare a solution of the (S)-1-Chloro-2-methylbutane sample in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject a known volume of the sample solution onto the HPLC system. The enantiomers will be separated on the chiral column and detected as they elute.

  • Data Analysis: As with chiral GC, integrate the peak areas of the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess (% ee) using the same formula as for GC.

Visualizations

polarimetry_workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation start Start instrument_prep Instrument Warm-up start->instrument_prep blank_prep Prepare Blank (Solvent) instrument_prep->blank_prep zero_instrument Zero Instrument with Blank blank_prep->zero_instrument sample_prep Prepare Sample Solution measure_rotation Measure Observed Rotation (α_obs) sample_prep->measure_rotation zero_instrument->measure_rotation calc_specific Calculate Specific Rotation ([α]_obs) measure_rotation->calc_specific calc_ee Calculate Optical Purity (% ee) calc_specific->calc_ee end_node End calc_ee->end_node

Caption: Workflow for assessing optical purity using polarimetry.

method_comparison cluster_methods Analytical Methods cluster_attributes Comparison Attributes polarimetry Polarimetry principle Principle polarimetry->principle Bulk Property (Optical Rotation) quantification Quantification polarimetry->quantification Indirect (via Standard) sensitivity Sensitivity polarimetry->sensitivity Low complexity Complexity polarimetry->complexity Low chiral_gc Chiral GC chiral_gc->principle Physical Separation chiral_gc->quantification Direct (Peak Area) chiral_gc->sensitivity High chiral_gc->complexity High chiral_hplc Chiral HPLC chiral_hplc->principle Physical Separation chiral_hplc->quantification Direct (Peak Area) chiral_hplc->sensitivity High chiral_hplc->complexity High

Caption: Logical comparison of polarimetry, chiral GC, and chiral HPLC.

References

A Comparative Analysis of Grignard Reagents from Varied Alkyl Halide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of the starting alkyl halide is a critical determinant in the successful formation of Grignard reagents (R-MgX), a cornerstone of organic synthesis. This guide provides an objective comparison of Grignard reagent performance derived from different alkyl halides, supported by established chemical principles and experimental data. The choice significantly impacts reaction initiation, yield, and potential side reactions.

Reactivity and Yield: A Comparative Overview

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] The reactivity of the alkyl halide is inversely related to the strength of the carbon-halogen (C-X) bond. Weaker C-X bonds facilitate a more rapid reaction. Consequently, the established reactivity order is: R-I > R-Br > R-Cl >> R-F.[1][2][3] Alkyl iodides are the most reactive, followed by bromides and chlorides.[2][4] Due to the exceptionally strong carbon-fluorine bond, alkyl fluorides are generally considered unreactive under standard Grignard formation conditions and are seldom used.[1][2]

The choice of alkyl halide directly influences the expected yield of the Grignard reagent. While precise yields are contingent on specific experimental parameters—such as the purity of magnesium, solvent and glassware dryness, and the nature of the alkyl group—a general trend is consistently observed.

Data Presentation: Performance of Grignard Reagents from Different Alkyl Halides

Alkyl HalideRelative ReactivityAverage C-X Bond Energy (kJ/mol)Typical Yield Range (%)Key Considerations
Alkyl Iodide (R-I)Very High~22885-95%Most reactive, facilitating easy reaction initiation. However, starting materials can be more expensive and less stable. Increased reactivity can also lead to a higher propensity for side reactions, such as Wurtz coupling, if not carefully controlled.[1]
Alkyl Bromide (R-Br)High~28580-90%Represents the most common choice, offering an optimal balance between high reactivity and stability. It reliably provides high yields and is a workhorse for many synthetic applications.[1]
Alkyl Chloride (R-Cl)Moderate~34050-80%Less reactive, often necessitating longer initiation times or chemical activation of the magnesium surface. Yields can be lower and more variable compared to bromides and iodides.[1]
Alkyl Fluoride (R-F)Very Low / Inert~452<10% (Typically not used)Generally unreactive under standard conditions due to the high strength of the C-F bond.[1]

Experimental Protocols

Generalized Protocol for Grignard Reagent Formation

This protocol outlines a standard laboratory procedure for the synthesis of a Grignard reagent. The rigorous exclusion of water is paramount for a successful reaction.[1]

Materials:

  • Alkyl halide (iodide, bromide, or chloride)

  • Magnesium turnings (1.1 - 1.2 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • A small crystal of iodine (as an activator)

  • Round-bottom flask, condenser, and addition funnel

Procedure:

  • Apparatus Preparation: All glassware must be meticulously dried, either by flame-drying under a stream of an inert gas (e.g., nitrogen or argon) or by oven-drying at >120°C overnight and assembled while hot.[1]

  • Reagent Setup: Place the magnesium turnings in the cooled, dry round-bottom flask. Add a single, small crystal of iodine. The iodine serves to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[1][2] Assemble the apparatus under a positive pressure of inert gas.

  • Solvent Addition: Add a small amount of anhydrous ether or THF to the flask, sufficient to cover the magnesium turnings.

  • Initiation: Prepare a solution of the alkyl halide in the remaining anhydrous solvent in the addition funnel. Add a small portion (approximately 5-10%) of this solution to the magnesium suspension. The reaction often has an induction period.[1] The initiation of the reaction is visually confirmed by the disappearance of the iodine color and the observation of gentle bubbling at the magnesium surface.[1]

  • Reagent Addition: Once the reaction has initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is typically stirred and may be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[1] The resulting grey, cloudy solution is the Grignard reagent, which is typically used immediately in a subsequent synthetic step.

Logical Workflow for Grignard Reagent Synthesis and Reaction

The following diagram illustrates the key steps and logical flow for the preparation and subsequent utilization of a Grignard reagent.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Subsequent Reaction A Dry Glassware & Apparatus B Add Mg Turnings & I2 Crystal A->B C Add Anhydrous Ether/THF B->C D Add Alkyl Halide (R-X) (Initiation & Dropwise Addition) C->D E Formation of Grignard Reagent (R-MgX) D->E F Add Electrophile (e.g., Aldehyde, Ketone, Ester) E->F Immediate Use G Reaction Mixture F->G H Aqueous Workup G->H I Desired Product H->I

Caption: Experimental workflow for Grignard reagent preparation and subsequent reaction.

References

Safety Operating Guide

Safe Disposal of 1-Chloro-2-methylbutane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-chloro-2-methylbutane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated hydrocarbon, this compound is classified as hazardous waste and requires specific handling procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, a face shield, chemical-resistant gloves, and a lab coat.[1] All handling and commingling of waste should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[2]

Waste Classification and Segregation

This compound is categorized as a halogenated organic waste .[3][4] Proper segregation is the cornerstone of safe chemical waste management. To prevent dangerous chemical reactions, never mix halogenated waste with the following:

  • Non-halogenated organic solvents[3][5][6]

  • Acids[5][7]

  • Bases[5][7]

  • Oxidizers[5]

  • Aqueous solutions[5]

Mixing halogenated and non-halogenated solvents can significantly increase disposal costs.[6]

Waste Collection and Container Management

Proper containment is crucial to prevent leaks and spills. Follow these steps for collecting and managing this compound waste:

  • Select a Compatible Container : Use a container made of a material compatible with halogenated hydrocarbons. Often, the original product container is the best choice for waste accumulation.[5][7] The container must have a tightly fitting cap; parafilm is not an acceptable substitute.[7]

  • Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7] Ensure the label also identifies the hazards, such as "Flammable" and "Toxic".[2]

  • Accumulation : Keep the waste container closed at all times, except when adding waste.[2][5] Store the container in a designated satellite accumulation area, within secondary containment, and in a cool, dry, and well-ventilated location away from ignition sources.[2][8] Do not overfill the container; leave adequate headspace for expansion.[5]

Disposal Procedures

The final disposal of this compound must be conducted by a licensed professional waste disposal company or through your institution's Environmental Health and Safety (EHS) or equivalent department.[6][9][10] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]

Do not pour this compound down the drain under any circumstances.[1]

Spill Management

In the event of a spill, evacuate the area and remove all ignition sources.[1] For small spills, contain the leak and absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1][11] The contaminated absorbent material and any cleaning supplies must be collected, placed in a sealed container, and disposed of as hazardous waste.[2][6] For large spills, contact your institution's emergency response team immediately.

Quantitative Data Summary

While specific concentration limits for disposal are not typically provided for halogenated hydrocarbons, the primary quantitative consideration is the volume of accumulated waste. Regulations often specify maximum allowable quantities in satellite accumulation areas.

ParameterGuidelineSource
Maximum Satellite AccumulationUp to 25 gallons of halogenated solvent waste may be accumulated in a laboratory.[2]
Container Fill LevelDo not overfill; leave sufficient headspace for expansion.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Generation of this compound Waste cluster_ppe Step 1: Safety Precautions cluster_segregation Step 2: Waste Segregation cluster_collection Step 3: Waste Collection cluster_disposal Step 4: Final Disposal start Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Is it a Halogenated Organic? fume_hood->segregate yes_halogen Yes segregate->yes_halogen Is this compound no_halogen No segregate->no_halogen container Select Compatible, Labeled Container yes_halogen->container other_waste Follow Disposal Protocol for Non-Halogenated Waste no_halogen->other_waste labeling Label as 'Hazardous Waste' & List Chemical Contents container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs disposal Arrange for Professional Pickup and Incineration contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-Chloro-2-methylbutane, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][3]To protect against splashes and vapors that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or impervious clothing.[2][3]To prevent skin contact which can cause irritation.[1] Gloves should be inspected before use and disposed of properly after handling.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if ventilation is inadequate.[2][3] A full-face respirator may be required in certain situations.[2]To protect against inhalation of vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks.

Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[3] Use of explosion-proof electrical and lighting equipment is recommended.[3]

  • Assemble all Necessary PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.

  • Locate Safety Equipment: Confirm the location and functionality of eyewash stations and safety showers.[3]

  • Prepare for Spills: Have a spill kit with inert absorbent material (e.g., sand, vermiculite) readily accessible.

Handling the Chemical:

  • Grounding and Bonding: To prevent static discharge, which can ignite the flammable vapors, ground and bond containers when transferring the material.[3][4]

  • Use of Appropriate Tools: Utilize only non-sparking tools during handling and transfer.[3][5]

  • Avoid Contact: Take care to avoid direct contact with skin, eyes, and clothing.[1]

  • Keep Away from Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3] No smoking should be permitted in the handling area.[1]

  • Container Management: Keep the container tightly closed when not in use.[1][2] Containers that have been opened must be carefully resealed and kept upright.[2]

Post-Handling Procedures:

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

  • Proper Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[2][3]

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of soap and water.[6] If skin irritation persists, get medical attention.[1]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6]

Accidental Release Measures:

  • Evacuate all non-essential personnel from the area.

  • Eliminate all sources of ignition.[3]

  • Wear appropriate personal protective equipment.[3]

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3]

  • Place the absorbed material into a suitable, labeled container for disposal.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Treatment Methods:

  • Product: this compound is considered hazardous waste.[5] Disposal must be in accordance with all local, state, and federal regulations.[1] It is recommended to entrust the disposal to a licensed waste disposal company.[1] Do not mix with other waste materials.

  • Contaminated Packaging: Empty containers may retain product residue and can be dangerous.[5] Handle uncleaned containers in the same manner as the product itself. Before disposing of the container, ensure it is completely empty.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical progression of steps for safely handling this compound.

G Workflow for Safe Handling of this compound prep Preparation sds Review SDS prep->sds ppe_check Assemble PPE prep->ppe_check safety_equip Locate Safety Equipment prep->safety_equip spill_kit Prepare Spill Kit prep->spill_kit handling Handling sds->handling ppe_check->handling safety_equip->handling spill_kit->handling ventilation Ensure Ventilation (Fume Hood) handling->ventilation grounding Ground & Bond Containers handling->grounding tools Use Non-Sparking Tools handling->tools avoid_contact Avoid Direct Contact handling->avoid_contact no_ignition No Ignition Sources handling->no_ignition emergency Emergency (Spill/Exposure) handling->emergency post_handling Post-Handling ventilation->post_handling grounding->post_handling tools->post_handling avoid_contact->post_handling no_ignition->post_handling decon Decontaminate (Wash Hands) post_handling->decon storage Proper Storage post_handling->storage disposal Disposal decon->disposal storage->disposal waste Dispose as Hazardous Waste disposal->waste container_disp Dispose of Empty Container Properly disposal->container_disp first_aid Provide First Aid emergency->first_aid spill_response Initiate Spill Response emergency->spill_response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.